molecular formula CH4CsO B078613 Cesium methoxide CAS No. 13106-69-9

Cesium methoxide

Cat. No.: B078613
CAS No.: 13106-69-9
M. Wt: 164.947 g/mol
InChI Key: WPIVKKXUBUSHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cesium methoxide is a powerful, non-nucleophilic base extensively utilized in organic synthesis and materials science research. Its primary research value lies in its exceptional strength and the high solubility of cesium ions in organic solvents, which facilitates reactions requiring deprotonation under mild conditions. A key application is in the synthesis of esters, particularly in the transesterification of esters with high steric hindrance, where milder alkoxides like sodium or potassium methoxide prove ineffective. Furthermore, it serves as a critical catalyst and precursor in the sol-gel process for the fabrication of advanced oxide materials and thin films. In pharmaceutical and fine chemical research, this compound is employed to generate reactive enolate intermediates and to promote condensation reactions. Its mechanism of action involves the methoxide anion (CH3O-) acting as a potent base to abstract protons, forming reactive carbon anions, while the large, low-charge-density cesium cation (Cs+) enhances solubility and can template specific molecular architectures. Researchers value this compound for driving efficient C-C and C-O bond formation, enabling the exploration of novel synthetic pathways and the development of functional materials. Handle with extreme care under inert conditions, as it is highly moisture-sensitive and reacts violently with water.

Properties

CAS No.

13106-69-9

Molecular Formula

CH4CsO

Molecular Weight

164.947 g/mol

IUPAC Name

cesium;methanolate

InChI

InChI=1S/CH4O.Cs/c1-2;/h2H,1H3;

InChI Key

WPIVKKXUBUSHMY-UHFFFAOYSA-N

SMILES

C[O-].[Cs+]

Isomeric SMILES

C[O-].[Cs+]

Canonical SMILES

CO.[Cs]

Origin of Product

United States

Foundational & Exploratory

Cesium methoxide chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cesium Methoxide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃CsO) is a powerful inorganic base that plays a significant role as a reagent and catalyst in organic synthesis. Its high reactivity and solubility in certain organic solvents make it a valuable tool for a variety of chemical transformations, including deprotonation, transesterification, and carbon-carbon bond formation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its reactivity and applications.

Chemical and Physical Properties

This compound is a white solid that is highly reactive, particularly with water and moist air. Due to its reactivity, some of its physical properties, such as a distinct boiling point, are not well-defined, as it tends to decompose at elevated temperatures.

General Properties
PropertyValueSource
Chemical Formula CH₃CsO[1]
Molecular Weight 163.94 g/mol [1][2]
CAS Number 13106-69-9[1][2]
Appearance White solid[3]
SMILES C[O-].[Cs+][1]
Synonyms Cesium methanolate, Caesiummethylat[1]
Physical Properties
PropertyValueNotesSource
Melting Point > 350 °C (decomposes)Data for analogous sodium methoxide suggests decomposition at high temperatures.
Boiling Point DecomposesData for analogous sodium methoxide.
Density 0.85 g/cm³Reported for a 10% solution in methanol.[2]
Flash Point 11 °C (52 °F)Reported for a solution in methanol.
Solubility

This compound is soluble in methanol.[3] While specific quantitative data for its solubility in a range of organic solvents is scarce, cesium salts, in general, exhibit greater solubility in polar aprotic solvents compared to other alkali metal salts, a phenomenon often referred to as the "cesium effect".[4] Cesium salts are known to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]

Reactivity and Applications

This compound is a strong base and a source of the methoxide nucleophile. Its reactivity is harnessed in various organic transformations.

  • Strong Base: It is widely used for deprotonation reactions in organic synthesis.

  • Catalyst in Transesterification: It serves as an efficient catalyst for the transesterification of esters, a key reaction in the production of biodiesel.[5][6][7]

  • Alkylation Reactions: this compound and other cesium bases are effective in promoting the side-chain alkylation of toluene with methanol to produce styrene and ethylbenzene.[8][9][10] The cesium ions and potential formation of cesium oxide on catalyst supports play crucial roles in this process.[9][10]

  • Synthesis of Anhydrous Cesium Salts: It reacts with ammonium salts in methanol to produce high-purity anhydrous cesium salts, with ammonia and methanol as the only byproducts.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from cesium metal and methanol.[3]

Materials and Equipment:

  • Cesium metal

  • Anhydrous methanol

  • Anhydrous heptane

  • Pyrex glass vessel with a Teflon-FEP valve

  • Pyrex glass vacuum line

  • Glove box with a dry argon atmosphere

Procedure:

  • In a dry argon-filled glove box, place 1.32 g (10.00 mmol) of cesium metal into a Pyrex glass vessel.

  • Connect the vessel to a Pyrex glass vacuum line.

  • Condense 10 mL of dry heptane and 0.5 mL of dry methanol into the vessel at -196 °C.

  • Allow the reaction mixture to warm to 20 °C. Vigorous hydrogen gas evolution will be observed as the solvent melts.

  • After the gas evolution ceases, pump off the volatile products (H₂) at -196 °C.

  • Repeat the addition of 0.5 mL of dry methanol followed by warming and removal of volatiles until all the cesium metal has reacted.

  • After the final addition, remove all volatile compounds at 25 °C to obtain 1.49 g (10.00 mmol) of white, solid this compound in quantitative yield.[3]

Experimental Workflow:

G Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Cs Cesium Metal Vessel Reaction Vessel (Pyrex, Teflon valve) Cs->Vessel Methanol Anhydrous Methanol Condensation Condense Solvents at -196 °C Methanol->Condensation Heptane Anhydrous Heptane Heptane->Condensation Warm Warm to 20 °C (H₂ Evolution) Vessel->Warm Condensation->Vessel Pump Remove H₂ at -196 °C Warm->Pump Repeat Repeat Methanol Addition and Pumping Pump->Repeat if Cs remains FinalPump Remove All Volatiles at 25 °C Pump->FinalPump all Cs reacted Repeat->Warm Product White Solid (this compound) FinalPump->Product

Synthesis of this compound Workflow
General Procedure for the Synthesis of Anhydrous Cesium Salts

This protocol outlines the use of this compound to prepare other anhydrous cesium salts from their corresponding ammonium salts.[3]

Procedure:

  • Prepare a solution of 164 mg (1.00 mmol) of this compound in 5 mL of dry methanol.

  • Prepare a solution of 1.00 mmol of the desired ammonium salt in 5 mL of dry methanol.

  • Add the this compound solution to the ammonium salt solution at the appropriate temperature. For highly oxidative anions like perchlorate or dinitramide, conduct the reaction at low temperatures (-40 to -50 °C).[3]

  • A white precipitate of the cesium salt may form immediately.

  • The product can be isolated by filtration after concentrating the solution or by removing the solvent from the entire reaction mixture under vacuum at 25 °C.

Reaction Mechanisms

Transesterification (Base-Catalyzed)

This compound acts as a catalyst in transesterification by providing the methoxide ion (CH₃O⁻), a strong nucleophile. The general mechanism, analogous to that with sodium methoxide, involves the nucleophilic acyl substitution.[7][11]

G Base-Catalyzed Transesterification Mechanism Ester Ester (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic attack by ⁻OCH₃ Methoxide This compound (Cs⁺ ⁻OCH₃) Methoxide->Tetrahedral NewEster New Ester (R-COOCH₃) Tetrahedral->NewEster Elimination of ⁻OR' Alkoxide Alkoxide (R'O⁻ Cs⁺) Tetrahedral->Alkoxide

Transesterification Mechanism
Side-Chain Alkylation of Toluene with Methanol

The reaction is proposed to proceed via the initial dehydrogenation of methanol to formaldehyde on the basic sites of the catalyst, followed by the reaction of formaldehyde with toluene.[10]

G Side-Chain Alkylation of Toluene Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (CH₂O) Methanol->Formaldehyde Dehydrogenation on basic sites H2 H₂ Methanol->H2 Intermediate Intermediate Formaldehyde->Intermediate Toluene Toluene Toluene->Intermediate Reaction with Toluene Styrene Styrene Intermediate->Styrene Dehydration

Alkylation of Toluene with Methanol

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

  • Reactivity: It reacts violently with water, producing flammable hydrogen gas.[12] It is also sensitive to air and moisture.[12]

  • Handling: All handling should be conducted in a dry, inert atmosphere, such as in a glove box.[3] Use spark-proof tools and explosion-proof equipment.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[13] Keep away from water, acids, and strong oxidizing agents.[13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including flame-retardant garments, chemical-resistant gloves, and safety goggles or a face shield.[14]

  • Fire: In case of fire, use a Class D fire extinguisher (e.g., dry sand, dry chemical). Do not use water. [15]

Conclusion

This compound is a highly reactive and useful reagent for specialized applications in organic synthesis. Its strong basicity and the unique properties associated with the cesium cation enable chemical transformations that may be less efficient with other alkali metal methoxides. Proper understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in a research and development setting.

References

Cesium Methoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of cesium methoxide (CH₃CsO), a strong base utilized in a variety of chemical syntheses. The document details its molecular structure, physicochemical properties, and established experimental protocols for its synthesis and application, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Core Concepts: Molecular Formula and Structure

This compound is an ionic compound with the molecular formula CH₃CsO.[1][2] It consists of a cesium cation (Cs⁺) and a methoxide anion (CH₃O⁻). The chemical structure is characterized by the ionic bond between these two components.

Key Identifiers:

  • Molecular Formula: CH₃CsO

  • SMILES: C[O-].[Cs+][1]

  • CAS Number: 13106-69-9[1][2][3]

  • Synonyms: Cesium methanolate, Caesiummethylat[1]

The ionic nature of this compound dictates its high reactivity as a strong base in various chemical transformations.

Ionic Structure of this compound cluster_Cs Cesium Cation (Cs+) cluster_MeO Methoxide Anion (CH3O-) Cs Cs+ O O- C C C->O H1 H C->H1 H2 H C->H2 H3 H C->H3

Ionic structure of this compound.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 163.939 g/mol [1][2]
Exact Mass 163.92384167 Da[1]
Physical Description White solid[4]
CAS Number 13106-69-9[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis of anhydrous this compound and its subsequent use in the preparation of other anhydrous cesium salts are outlined below. These protocols are critical for ensuring the purity and reactivity of the resulting compounds.

Synthesis of Anhydrous this compound

This protocol details the preparation of anhydrous this compound from cesium metal and dry methanol.[4]

Materials and Apparatus:

  • Cesium metal

  • Dry heptane

  • Dry methanol

  • Pyrex glass vessel with a Teflon-FEP valve

  • Pyrex glass vacuum line

  • Glove box with a dry argon atmosphere

Procedure:

  • In a dry box, place 1.32 g (10.00 mmol) of cesium metal into a Pyrex glass vessel equipped with a Teflon-FEP valve.

  • Connect the vessel to a Pyrex glass vacuum line.

  • Condense 10 mL of dry heptane and 0.5 mL of dry methanol into the vessel at -196 °C.

  • Allow the reaction mixture to warm to 20 °C. Vigorous gas evolution (H₂) will be observed as the solvent melts.

  • After the initial gas evolution subsides, pump off the volatile products (H₂) at -196 °C.

  • Condense an additional 0.5 mL of dry methanol into the vessel.

  • Repeat steps 5 and 6 until all the cesium metal has reacted.

  • Remove all volatile compounds at 25 °C under vacuum to yield 1.49 g (10.00 mmol) of a white solid, which is pure, anhydrous this compound.

Workflow for Synthesis of Anhydrous this compound start Start: Cesium Metal (in dry box) step1 Add Cs to Pyrex vessel start->step1 step2 Connect to vacuum line step1->step2 step3 Condense dry heptane and dry methanol at -196°C step2->step3 step4 Warm to 20°C (H2 evolution) step3->step4 step5 Pump off H2 at -196°C step4->step5 step6 Add more dry methanol step5->step6 step7 Repeat until Cs is consumed step6->step7 step7->step5 No step8 Remove all volatiles at 25°C step7->step8 Yes end End: Anhydrous this compound (White Solid) step8->end

Synthesis of Anhydrous this compound.
General Procedure for the Synthesis of Anhydrous Cesium Salts

This compound serves as a valuable reagent for the synthesis of other anhydrous cesium salts from their corresponding ammonium salts.[4]

Materials:

  • This compound

  • Ammonium salt (e.g., ammonium dinitramide, ammonium perchlorate, ammonium chloride, ammonium acetate)

  • Dry methanol

Procedure:

  • Prepare a solution of this compound (164 mg, 1.00 mmol) in 5 mL of dry methanol.

  • Prepare a solution of the corresponding ammonium salt (1.00 mmol) in 5 mL of dry methanol.

  • Add the this compound solution to the ammonium salt solution at the desired temperature. For highly oxidative salts like ammonium dinitramide and ammonium perchlorate, conduct the reaction at -40 °C and -50 °C, respectively, to prevent solvent degradation.

  • For salts like perchlorate, chloride, and dinitramide, a white precipitate of the cesium salt will form immediately.

  • The product can be isolated by filtration after concentrating the solution, or the entire reaction mixture can be pumped to dryness at 25 °C.

  • The by-products, ammonia and methanol, are volatile and easily removed.

  • If necessary, the crude product can be purified by recrystallization from methanol.

Reaction Pathway for Anhydrous Cesium Salt Synthesis CsOCH3 This compound (CsOCH3) CsX Anhydrous Cesium Salt (CsX) CsOCH3->CsX NH3 Ammonia (NH3) (Volatile) CH3OH Methanol (CH3OH) (Volatile) NH4X Ammonium Salt (NH4X) NH4X->CsX

Synthesis of anhydrous cesium salts.

Applications in Chemical Synthesis

This compound is a potent nucleophile and a strong base, making it a valuable reagent in organic synthesis. Its high reactivity is leveraged in various transformations, including the preparation of anhydrous salts as detailed above.

While direct involvement in biological signaling pathways is not a characteristic of this compound, its role in the synthesis of complex organic molecules can be crucial for the preparation of novel drug candidates and intermediates. For instance, alkali metal alkoxides are fundamental in deprotonation and nucleophilic substitution reactions, which are cornerstone transformations in medicinal chemistry. The use of cesium, in particular, can offer unique reactivity and selectivity profiles compared to lighter alkali metals due to its lower electronegativity and the softer nature of the cesium cation.[5]

Furthermore, cesium-promoted catalysts are investigated for various industrial processes, including methanol synthesis, which highlights the broader impact of cesium compounds in catalysis and chemical manufacturing.[6]

Conclusion

This compound is a highly reactive and useful compound for specialized chemical syntheses. This guide provides the foundational knowledge of its structure, properties, and handling, along with detailed experimental protocols to aid researchers in its effective and safe utilization. The provided diagrams and data tables are intended to serve as a quick and accessible reference for laboratory work.

References

Cesium methoxide CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13106-69-9

Chemical Formula: CH₃CsO

Molecular Weight: 163.94 g/mol []

This technical guide provides an in-depth overview of Cesium Methoxide, a compound of significant interest to researchers, scientists, and professionals in drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document incorporates safety data and protocols from closely related and structurally similar compounds, such as elemental cesium and other alkali metal methoxides. This information should be used as a guideline, and a thorough risk assessment should be conducted before handling this substance.

Physicochemical Data

This compound is a strong base used in organic synthesis.[] While detailed experimental data for the pure compound is sparse in publicly available literature, the following table summarizes its known and computed properties.

PropertyValueSource
Molecular Weight 163.94 g/mol []
Density 0.85 g/cm³[][2]
Physical State SolidInferred from related compounds
Solubility Reacts violently with waterInferred from related compounds[3]

Safety and Hazard Information

Hazard CategoryClassificationNotes
Flammability Flammable Solid (Potential)May ignite in air, especially in the presence of moisture.[3][4]
Reactivity Reacts violently with waterReaction with water can produce flammable hydrogen gas and corrosive cesium hydroxide.[3]
Corrosivity Corrosive (Potential)Expected to be corrosive to skin, eyes, and metals.[4]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Potential), Skin Corrosion/Irritation, Serious Eye Damage/IrritationBased on data for related compounds.[4]

Experimental Protocols and Handling

Given the hazardous nature of this compound, stringent safety protocols must be followed. The experimental procedures outlined below are based on best practices for handling air- and moisture-sensitive, pyrophoric, and corrosive materials.

Handling and Storage Protocol

Objective: To ensure the safe handling and storage of this compound, preventing contact with air and moisture.

Methodology:

  • Inert Atmosphere: All manipulations of this compound must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles or a face shield.[3]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.[3] The container should be stored in a secondary container.

  • Dispensing: Use only spark-proof tools for handling.[3] Weighing should be done under an inert atmosphere.

  • Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials must be handled as hazardous waste.[3]

Emergency Procedures

Objective: To outline the immediate actions to be taken in case of an emergency involving this compound.

Methodology:

  • Spill:

    • In case of a small spill within a glovebox, use an appropriate absorbent material (e.g., sand, vermiculite) to cover the spill. Carefully collect the material into a sealed container for disposal.

    • For spills outside a controlled environment, evacuate the area and contact emergency services. Do not use water or carbon dioxide extinguishers. Use a Class D fire extinguisher for metal fires.[3]

  • Fire:

    • If a fire occurs, use a Class D fire extinguisher (e.g., powdered lime, dry sand). DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [3]

  • Exposure:

    • Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for handling this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Proceed if safe InertAtmosphere Prepare Inert Atmosphere (Glovebox) DonPPE->InertAtmosphere TransferReagent Transfer Reagent InertAtmosphere->TransferReagent PerformReaction Perform Reaction TransferReagent->PerformReaction QuenchReaction Quench Reaction Carefully PerformReaction->QuenchReaction WasteDisposal Dispose of Waste Properly QuenchReaction->WasteDisposal CleanGlassware Clean Glassware Under Inert Atmosphere WasteDisposal->CleanGlassware StoreProduct Store Product Securely CleanGlassware->StoreProduct

Caption: Workflow for handling this compound.

Emergency Response for this compound Spill Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify EH&S Evacuate->Notify Isolate Isolate Spill Notify->Isolate Extinguisher Use Class D Extinguisher Isolate->Extinguisher If ignited Cleanup Cleanup with Inert Absorbent Isolate->Cleanup If not ignited NoWater DO NOT USE WATER Extinguisher->NoWater Disposal Dispose as Hazardous Waste Cleanup->Disposal

References

An In-depth Technical Guide to the Basicity of Cesium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basicity of cesium methoxide, a reagent of significant interest in organic synthesis. Its high basicity and unique properties, often referred to as the "cesium effect," make it a valuable tool for a variety of chemical transformations. This document outlines the quantitative aspects of its basicity, experimental protocols for its determination, and its role in chemical reactions.

Core Concepts: Understanding Basicity

The basicity of this compound (CsOCH₃) in solution is primarily attributed to the methoxide anion (CH₃O⁻), which is the conjugate base of methanol (CH₃OH). The strength of a base is inversely related to the acidity of its conjugate acid; a weaker acid will have a stronger conjugate base. The acidity of an alcohol is quantified by its acid dissociation constant (pKa). The lower the pKa of the alcohol, the stronger the acid, and consequently, the weaker its conjugate base.

The basicity of the methoxide ion can be expressed by the pKb value, which can be derived from the pKa of its conjugate acid, methanol, and the ion-product constant of the solvent (pKw in water). In many organic solvents, direct measurement or comparison of basicity is more practical.

Quantitative Analysis of Basicity

To contextualize the basicity of this compound, it is useful to compare the pKa values of methanol with other common alcohols. A lower pKa value for the parent alcohol corresponds to a less basic alkoxide.

AlcoholChemical FormulapKa (in water)Conjugate BaseRelative Basicity of Conjugate Base
MethanolCH₃OH~15.5[1][2]Methoxide (CH₃O⁻)Strong
WaterH₂O~15.7[1][2]Hydroxide (OH⁻)Strong
EthanolCH₃CH₂OH~16[3]Ethoxide (CH₃CH₂O⁻)Stronger than methoxide
tert-Butanol(CH₃)₃COH~18[3]tert-Butoxide ((CH₃)₃CO⁻)Very Strong
Isopropanol(CH₃)₂CHOH~17[3]Isopropoxide ((CH₃)₂CHO⁻)Stronger than methoxide

Note: pKa values can vary slightly depending on the solvent and measurement conditions.

The methoxide ion is a strong base, comparable in strength to the hydroxide ion.[4][5] The larger cesium cation in this compound is "softer" (more polarizable) than smaller alkali metal cations like lithium or sodium. This "cesium effect" can lead to enhanced reactivity and solubility in organic solvents, often making this compound a more effective base in certain synthetic applications even when the intrinsic basicity of the methoxide anion is the same.[6][7]

Experimental Determination of Basicity

The basicity of an alkoxide like this compound can be determined experimentally by measuring the pKa of its conjugate acid, methanol. Two common methods for pKa determination are spectrophotometry and potentiometric titration.

Spectrophotometric Method

This method relies on the difference in the UV-Vis absorption spectra of the acidic and basic forms of an indicator molecule in the presence of the acid (in this case, methanol) whose pKa is to be determined.

Experimental Protocol:

  • Indicator Selection: Choose a suitable acid-base indicator whose pKa is close to that of methanol. The indicator must exhibit a clear and measurable change in its UV-Vis spectrum upon protonation/deprotonation.

  • Preparation of Solutions:

    • Prepare a stock solution of the chosen indicator in a suitable non-aqueous solvent (e.g., DMSO).

    • Prepare a series of solutions containing a fixed concentration of the indicator and varying concentrations of this compound and methanol to establish different ratios of the acidic and basic forms of the indicator.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum for each solution.

    • Determine the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In⁻) forms of the indicator.

  • Data Analysis:

    • Measure the absorbance of each solution at the λmax of the acidic and basic forms.

    • Use the Beer-Lambert law and the measured absorbances to calculate the ratio of the concentrations of the basic to the acidic form of the indicator ([In⁻]/[HIn]) in each solution.

    • The pKa of methanol can then be determined using the Henderson-Hasselbalch equation: pKa = pH + log([HIn]/[In⁻]) (Note: In non-aqueous solvents, a relative acidity scale is often used instead of pH).

    • By plotting the absorbance ratio against the concentration ratio of methoxide to methanol, the pKa can be determined from the point where the concentrations of the acidic and basic forms of the indicator are equal.

Potentiometric Titration

This method involves titrating a solution of the acid (methanol) with a strong base (in a non-aqueous solvent) and monitoring the change in potential (related to pH) using an electrode.

Experimental Protocol:

  • Apparatus Setup:

    • Use a calibrated pH meter or potentiometer with a suitable electrode for non-aqueous solutions.

    • Set up a burette containing a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol).

  • Sample Preparation:

    • Prepare a solution of methanol in a suitable anhydrous solvent (e.g., acetonitrile or DMSO).

  • Titration Procedure:

    • Immerse the electrode in the methanol solution.

    • Add the titrant in small, accurately measured increments.

    • Record the potential (or pH reading) after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the potential (or pH) as a function of the volume of titrant added.

    • The equivalence point of the titration, where the moles of base added equal the initial moles of acid, is identified as the point of steepest inflection on the titration curve.

    • The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8][9][10]

Role in Chemical Reactions: Deprotonation

This compound is a powerful base used to deprotonate a wide range of organic compounds, generating nucleophiles for subsequent reactions. Its high reactivity and solubility in organic solvents make it particularly effective.

Caption: Deprotonation of a generic acid by this compound.

The diagram above illustrates the fundamental role of this compound as a base. The methoxide anion abstracts a proton from the generic acid (R-H), forming the corresponding anion (R⁻), the cesium cation (Cs⁺), and methanol. The resulting anion is a potent nucleophile that can participate in various synthetic transformations, such as alkylations, acylations, and condensation reactions.

Experimental Workflow: Synthesis of an Ether (Williamson Ether Synthesis)

A common application of this compound is in the Williamson ether synthesis, where it is used to deprotonate an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Williamson_Ether_Synthesis_Workflow start Start: Combine Alcohol (R-OH) and this compound (CsOCH3) in an aprotic solvent deprotonation Step 1: Deprotonation Formation of Cesium Alkoxide (R-O-Cs+) start->deprotonation addition Step 2: Add Alkyl Halide (R'-X) deprotonation->addition sn2 Step 3: SN2 Reaction Alkoxide attacks Alkyl Halide addition->sn2 workup Step 4: Aqueous Workup (e.g., add water and extract) sn2->workup isolation Step 5: Purification (e.g., distillation, chromatography) workup->isolation product Final Product: Ether (R-O-R') isolation->product

Caption: Workflow for Williamson ether synthesis using this compound.

This workflow highlights the practical use of this compound in a key organic transformation. The initial deprotonation of the alcohol by this compound is a critical step that generates the nucleophilic alkoxide necessary for the subsequent carbon-oxygen bond formation. The choice of this compound can offer advantages in terms of reaction rate and yield due to the aforementioned "cesium effect."

References

Cesium Methoxide: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium methoxide (CsOCH₃) has emerged as a powerful and often advantageous strong base in organic chemistry. Its utility stems from the unique properties of the cesium cation, which frequently leads to enhanced reactivity, selectivity, and solubility compared to its lighter alkali metal counterparts. This guide provides an in-depth technical overview of this compound, encompassing its fundamental properties, applications in key organic transformations, and detailed experimental protocols. Particular emphasis is placed on the "cesium effect," a phenomenon that leverages the large ionic radius and weak coordination of the cesium ion to promote reactions. This document is intended to be a comprehensive resource for researchers seeking to employ this compound to optimize existing synthetic routes or to enable challenging chemical transformations.

Introduction: The "Cesium Effect" and the Role of this compound

In organic synthesis, the choice of base is critical and can significantly influence the outcome of a reaction. While common alkali metal alkoxides like sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃) are widely used, cesium-based reagents often exhibit superior performance in a variety of transformations. This enhanced reactivity and selectivity is commonly referred to as the "cesium effect."[1] The cesium effect is attributed to several factors, including the large ionic radius of the Cs⁺ cation, its low charge density, and its propensity to form highly dissociated ion pairs in organic solvents.[2] This results in a more "naked" and therefore more reactive alkoxide anion.

This compound, as a primary example of a cesium-based strong base, is particularly effective in promoting reactions such as methylations, deprotonations, and transesterifications. Its enhanced solubility in organic solvents compared to other alkali metal methoxides further contributes to its utility in homogeneous reaction systems.[2] This guide will delve into the specific applications of this compound, providing both the theoretical underpinnings and practical guidance for its use.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

Physical and Chemical Properties
PropertyValueReference
Chemical Formula CH₃CsO[3]
Molecular Weight 163.94 g/mol [3]
CAS Number 13106-69-9[3][4]
Appearance White solid[5]
pKa (of conjugate acid, Methanol) ~15.5[6]
Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared in quantitative yield by the reaction of cesium metal with dry methanol.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Materials:

    • Cesium metal (1.32 g, 10.00 mmol)

    • Dry heptane (10 mL)

    • Dry methanol (stepwise addition, ~1-2 mL total)

  • Apparatus:

    • Pyrex glass vessel with a Teflon-FEP valve

    • Pyrex glass vacuum line

    • Dry argon atmosphere glove box

  • Procedure:

    • In a dry argon atmosphere glove box, place cesium metal into the Pyrex glass vessel.

    • Connect the vessel to the vacuum line and condense dry heptane and a small portion of dry methanol (~0.5 mL) into the vessel at -196 °C.

    • Allow the reaction mixture to warm to room temperature. Vigorous gas (H₂) evolution will be observed.

    • After gas evolution ceases, remove the volatile products under vacuum at -196 °C.

    • Repeat the addition of small portions of dry methanol followed by removal of volatiles until all the cesium metal has reacted.

    • After the final removal of all volatile compounds at 25 °C, a white solid of this compound is obtained in quantitative yield.

Logical Relationship: Synthesis of this compound

G Synthesis of this compound cluster_products Products Cs Cesium Metal ReactionVessel Reaction Vessel (inert atmosphere) Cs->ReactionVessel MeOH Dry Methanol MeOH->ReactionVessel Heptane Dry Heptane (solvent) Heptane->ReactionVessel Vacuum Vacuum Removal of Volatiles Heptane->Vacuum H2 Hydrogen Gas (byproduct) ReactionVessel->H2 Reaction CsOMe This compound (product) ReactionVessel->CsOMe H2->Vacuum

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile base employed in a range of organic transformations. Its efficacy is particularly pronounced in reactions where the formation of a highly reactive, unencumbered nucleophile is desired.

Methylation Reactions

This compound is an excellent reagent for promoting O-methylation and C-methylation reactions. The high degree of dissociation of CsOCH₃ in many organic solvents leads to a highly reactive methoxide anion, which can facilitate methylation under milder conditions or with higher yields compared to other alkali metal methoxides.

Experimental Protocol: O-Methylation of a Phenol (General Procedure)

  • Materials:

    • Phenolic substrate (1.0 mmol)

    • This compound (1.1 mmol)

    • Methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 mmol)

    • Anhydrous solvent (e.g., DMF or THF, 10 mL)

  • Procedure:

    • To a stirred solution of the phenolic substrate in the anhydrous solvent, add this compound at room temperature under an inert atmosphere.

    • Stir the mixture for 15-30 minutes to ensure complete formation of the cesium phenoxide.

    • Add the methylating agent dropwise to the reaction mixture.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reaction Pathway: O-Methylation of a Phenol

G O-Methylation of a Phenol with this compound Phenol Ar-OH Phenoxide Ar-O⁻ Cs⁺ Phenol->Phenoxide Deprotonation MeOH CH₃OH CsOMe CsOCH₃ CsOMe->Phenoxide Ether Ar-OCH₃ Phenoxide->Ether SN2 Attack CsI CsI MeI CH₃-I MeI->Ether

Caption: Mechanism of phenol O-methylation using CsOCH₃.

Deprotonation Reactions

As a strong, non-nucleophilic base (when sterically hindered substrates are involved), this compound is effective for the deprotonation of a variety of carbon and heteroatom acids. The resulting cesium salts are often more soluble and reactive than their lithium, sodium, or potassium counterparts.

Experimental Protocol: Deprotonation of a Ketone for Aldol Condensation (General Procedure)

  • Materials:

    • Ketone (1.0 mmol)

    • This compound (0.95 mmol, to avoid self-condensation of the aldehyde)

    • Aldehyde (1.1 mmol)

    • Anhydrous THF (-78 °C)

  • Procedure:

    • To a solution of the ketone in anhydrous THF at -78 °C under an inert atmosphere, add a solution of this compound in methanol or as a solid.

    • Stir the mixture at -78 °C for 30-60 minutes to generate the cesium enolate.

    • Add the aldehyde dropwise to the enolate solution at -78 °C.

    • Allow the reaction to proceed at -78 °C, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the aldol product by column chromatography.

Transesterification Reactions

This compound is a highly efficient catalyst for transesterification reactions, which are crucial in processes such as biodiesel production. The high activity of this compound can lead to faster reaction times and higher conversion rates compared to sodium or potassium methoxide.[2]

Experimental Workflow: Biodiesel Production via Transesterification

G Transesterification for Biodiesel Production Triglyceride Triglyceride (Oil/Fat) Mixing Mixing and Heating Triglyceride->Mixing Methanol Methanol (excess) Methanol->Mixing CsOMe This compound (catalyst) CsOMe->Mixing Reaction Transesterification Mixing->Reaction Separation Phase Separation Reaction->Separation Biodiesel Fatty Acid Methyl Esters (Biodiesel) Separation->Biodiesel Glycerol Glycerol (byproduct) Separation->Glycerol Purification Purification (Washing/Drying) Biodiesel->Purification FinalBiodiesel Purified Biodiesel Purification->FinalBiodiesel

Caption: Workflow for this compound-catalyzed biodiesel production.

Experimental Protocol: Transesterification of a Simple Ester (General Procedure)

  • Materials:

    • Ester (e.g., methyl benzoate, 1.0 mmol)

    • Alcohol (e.g., ethanol, large excess, used as solvent)

    • This compound (catalytic amount, e.g., 0.1 mmol)

  • Procedure:

    • Dissolve the ester in a large excess of the desired alcohol.

    • Add a catalytic amount of this compound to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC or GC.

    • Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the transesterified product.

    • Purify if necessary.

Comparative Analysis with Other Alkali Metal Methoxides

The advantages of this compound are most apparent when compared directly with other common strong bases.

FeatureThis compound (CsOCH₃)Sodium Methoxide (NaOCH₃)Potassium Methoxide (KOCH₃)
Basicity StrongStrongStrong
Solubility in Organic Solvents Generally higherModerateModerate to low
Degree of Ion Dissociation HighLowerIntermediate
Reactivity of Methoxide Anion Very high ("naked" anion)HighHigh
Cost HighLowLow
Hygroscopicity HighHighHigh

The higher solubility and greater ionic dissociation of this compound in many organic solvents are key contributors to the "cesium effect," leading to enhanced reaction rates and, in some cases, altered selectivity.[2]

Safety, Handling, and Disposal

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Hazards: this compound is corrosive and can cause severe skin and eye burns. It reacts violently with water, releasing flammable methanol. Inhalation of dust can cause respiratory tract irritation.[5]

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition by atmospheric moisture.[1]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from water and incompatible materials such as acids and oxidizing agents.[1]

  • Disposal: this compound waste should be treated as hazardous. Small quantities can be cautiously quenched by slow addition to a large volume of a less reactive alcohol (like isopropanol) before neutralization and disposal in accordance with local regulations.

Conclusion

This compound is a highly effective strong base in organic synthesis, offering distinct advantages in terms of reactivity and solubility that are encapsulated in the "cesium effect." While its higher cost may be a consideration, the potential for improved yields, faster reaction times, and enhanced selectivity often justifies its use, particularly in complex syntheses and for challenging transformations. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the knowledge needed to successfully and safely implement this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Stability and Long-Term Storage of Cesium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for cesium methoxide (CsOCH₃). Drawing upon available data for this compound and its chemical analogues, this document outlines the key factors influencing its stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity for research and development applications.

Executive Summary

This compound is a highly reactive organometallic compound valued in organic synthesis for its strong basicity. Its utility is intrinsically linked to its purity and stability. This guide establishes that this compound is a moisture- and air-sensitive solid that requires stringent storage conditions to prevent degradation. The primary degradation pathways involve reaction with atmospheric water and carbon dioxide. Long-term stability is achievable through storage under a dry, inert atmosphere at controlled room temperature, protected from light.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula CH₃OCs
Molecular Weight 163.94 g/mol
Appearance White solid
CAS Number 13106-69-9
Reactivity Highly reactive with water and carbon dioxide.[1]

Stability Profile of this compound

The stability of this compound is paramount for its effective use. Like other alkali metal alkoxides, its stability is compromised by exposure to atmospheric components.

Sensitivity to Atmospheric Conditions

Moisture/Water: this compound reacts readily with water in a hydrolysis reaction to form cesium hydroxide and methanol. This reaction is vigorous and exothermic. The presence of moisture will rapidly degrade the compound, reducing its efficacy as a strong base. All handling and storage must be conducted under anhydrous conditions.

Carbon Dioxide: Exposure to carbon dioxide in the air leads to the formation of cesium methyl carbonate.[1] This reaction neutralizes the basicity of the methoxide, rendering it ineffective for its intended chemical transformations. A study on sodium methoxide, a close analogue, demonstrated that decomposition in air begins almost immediately upon exposure, with the formation of sodium methyl carbonate and sodium formate over time.[1]

Thermal Stability

Recommended Long-Term Storage Conditions

To ensure the long-term stability and preserve the reactivity of this compound, the following storage conditions are imperative. These recommendations are summarized in Table 2.

ParameterRecommended ConditionRationale
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents reaction with atmospheric moisture and carbon dioxide.[1]
Temperature Controlled Room Temperature (e.g., 20-25 °C)Avoids potential acceleration of decomposition at elevated temperatures.
Container Tightly sealed, opaque glass or other compatible non-reactive material.Protects from light and prevents atmospheric contamination.
Moisture Control Store in a desiccator or dry box.Minimizes exposure to residual moisture.
Handling Exclusively within a glovebox or under a continuous stream of inert gas.[3]Maintains an inert environment during transfers and weighing.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound and related compounds are crucial for ensuring quality and consistency in research.

Synthesis of Anhydrous this compound

A general procedure for the synthesis of anhydrous this compound involves the reaction of cesium metal with dry methanol in a dry, inert solvent such as heptane. The reaction is carried out under an inert atmosphere (e.g., argon) in a glovebox.[3]

Materials:

  • Cesium metal

  • Anhydrous methanol

  • Anhydrous heptane

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere, place cesium metal in the reaction vessel.

  • Add anhydrous heptane to the vessel.

  • Slowly add anhydrous methanol to the mixture. The reaction is exothermic and will produce hydrogen gas.

  • Allow the reaction to proceed until the cesium metal is completely consumed.

  • Remove the volatile components (heptane, excess methanol, and dissolved hydrogen) under vacuum to yield solid, white this compound.[3]

Analytical Methods for Purity and Stability Assessment

The purity and degradation of this compound can be assessed using several analytical techniques.

Titration: A simple acid-base titration can be used to determine the active methoxide content. The sample is dissolved in an anhydrous alcohol and titrated with a standardized acid.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the presence of methanol (from hydrolysis) and methyl carbonate or formate species (from reaction with CO₂ and subsequent reactions).[1]

Gas Chromatography (GC): GC can be employed to detect and quantify volatile impurities or degradation products, such as methanol.

Karl Fischer Titration: This method is used to determine the water content of the material, which is a critical parameter for ensuring stability.

Visualizations

Logical Workflow for Handling and Storage

G cluster_storage Long-Term Storage cluster_handling Handling for Use storage_conditions Store under inert gas (Ar/N2) Controlled room temperature Opaque, tightly sealed container In desiccator glovebox Transfer to glovebox storage_conditions->glovebox weighing Weigh required amount glovebox->weighing dissolution Dissolve in anhydrous solvent weighing->dissolution reaction_setup Reaction Setup dissolution->reaction_setup Use in experiment reception Receive this compound inspection Inspect container seal reception->inspection inspection->storage_conditions Seal intact quarantine Quarantine and re-test inspection->quarantine Seal compromised

Caption: Workflow for the proper storage and handling of this compound.

Chemical Degradation Pathways

Caption: Primary degradation pathways of this compound upon exposure to air.

Conclusion

This compound is a powerful reagent whose stability is critically dependent on its storage and handling. By adhering to the guidelines outlined in this document—namely, strict exclusion of moisture and carbon dioxide through storage under an inert atmosphere in tightly sealed containers—researchers can ensure the long-term viability and performance of this compound. The information provided, including analogies drawn from similar alkali metal alkoxides, offers a robust framework for maintaining the quality of this compound for sensitive applications in research and development.

References

Cesium Methoxide: A Technical Guide to Commercial Availability, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methoxide (CsOCH₃) is a strong base used in a variety of chemical transformations, particularly in organic synthesis and catalysis. Its utility stems from the high reactivity of the methoxide anion and the unique properties of the cesium cation, which can influence reaction pathways and selectivity. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, along with detailed experimental protocols for its application.

Commercial Availability

This compound is commercially available from several chemical suppliers, primarily as a solution in methanol. The typical concentration offered is 10% by weight.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberNotes
Gelest, Inc.This compound, 10% IN METHANOL13106-69-9Product code: AKC192.
Alfa ChemistryThis compound13106-69-9Offered for experimental/research use.
BOC SciencesThis compound13106-69-9Used as a strong base in organic synthesis.

This table is not exhaustive and other suppliers may be available.

Pricing and availability are typically provided upon request from the suppliers. Standard packaging sizes are not consistently listed and should be confirmed with the respective vendor.

Purity and Specifications

The purity of commercially available this compound is a critical factor for its successful application in sensitive chemical reactions. While specific certificates of analysis are lot-dependent and must be obtained from the supplier, some general specifications can be inferred from available data sheets and related product information.

Table 2: Typical Product Specifications for this compound (10% in Methanol)

ParameterSpecification
Appearance Colorless to pale yellow solution
Concentration 10% w/w in methanol
Molecular Formula CH₃CsO
Molecular Weight 163.94 g/mol
Density (of solution) ~0.85 g/cm³[1]

Common Impurities:

  • Other Alkali Metals: Traces of other alkali metals may be present from the cesium source. For example, a certificate of analysis for a high-purity cesium fluoride product showed trace amounts of rubidium, potassium, and sodium.

  • Water: Due to the hygroscopic nature of both cesium compounds and methanol, water is a likely impurity.

  • Cesium Hydroxide and Cesium Carbonate: Formed from the reaction of this compound with atmospheric moisture and carbon dioxide. A certificate of analysis for cesium hydroxide monohydrate indicated the presence of cesium carbonate as an impurity.[2]

Researchers should consult the supplier's certificate of analysis for lot-specific impurity profiles.

Experimental Protocols

This compound is a versatile reagent in organic synthesis. One of its key applications is in the preparation of other anhydrous cesium salts through reaction with ammonium salts.

Synthesis of Anhydrous Cesium Salts

This protocol describes a general and convenient method for the preparation of anhydrous cesium salts from the corresponding ammonium salts using this compound. The reaction is driven to completion by the thermal instability of the ammonium methoxide byproduct, which decomposes into ammonia and methanol.

Reaction Scheme:

NH₄⁺X⁻ + CsOCH₃ → Cs⁺X⁻ + [NH₄⁺CH₃O⁻] → Cs⁺X⁻ + NH₃(g) + CH₃OH

Materials and Apparatus:

  • This compound (solid or as a solution in dry methanol)

  • Ammonium salt (e.g., ammonium dinitramide, ammonium perchlorate, ammonium chloride, ammonium acetate)

  • Dry methanol

  • Pyrex glass reaction vessel with a Teflon-FEP valve

  • Schlenk line for handling volatile and air-sensitive materials

  • Dry argon or nitrogen atmosphere (glove box)

Procedure:

  • Preparation of this compound Solution (if starting from solid): In a dry glove box, dissolve the desired amount of solid this compound in dry methanol to create a solution of known concentration.

  • Reaction Setup: In a Pyrex glass vessel under an inert atmosphere, dissolve the ammonium salt (1.00 mmol) in dry methanol (5 mL).

  • Addition of this compound: At the desired reaction temperature (room temperature for less reactive anions; -40°C to -50°C for strongly oxidative anions like dinitramide and perchlorate), add a solution of this compound (1.00 mmol) in dry methanol (5 mL) to the ammonium salt solution.

  • Precipitation and Isolation: In many cases, the anhydrous cesium salt will precipitate immediately. The product can be isolated by:

    • Filtration: Concentrate the solution under reduced pressure and filter the precipitate. Wash the collected solid with a small amount of cold methanol.

    • Evaporation: Remove all volatile components (ammonia and methanol) under vacuum at room temperature to obtain the solid cesium salt.

  • Purification (if necessary): If the starting materials contain impurities, the resulting cesium salt can be purified by recrystallization from methanol.

Workflow for the Synthesis of Anhydrous Cesium Salts:

G Workflow for Anhydrous Cesium Salt Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation AmmoniumSalt Dissolve Ammonium Salt in Dry Methanol ReactionMix Combine Reactant Solutions (Control Temperature) AmmoniumSalt->ReactionMix CsOMe_Sol Prepare this compound Solution in Dry Methanol CsOMe_Sol->ReactionMix Precipitation Precipitation of Anhydrous Cesium Salt ReactionMix->Precipitation Isolation Isolate by Filtration or Evaporation Precipitation->Isolation Purification Optional: Recrystallize from Methanol Isolation->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Anhydrous Cesium Salt

Caption: A flowchart illustrating the key steps in the synthesis of anhydrous cesium salts.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its utility in synthesizing various compounds can be represented through logical workflows. The "cesium effect," a term often used to describe the unique reactivity and selectivity observed with cesium bases, can be visualized as a decision point in a synthetic pathway.

Logical Relationship in Cesium-Mediated Reactions:

The choice of a cesium base like this compound over other alkali metal bases can significantly alter the outcome of a reaction. This is attributed to the large ionic radius and soft Lewis acidity of the Cs⁺ ion, which can influence the solubility of intermediates and the geometry of transition states.

References

Cesium Methoxide: A Technical Guide to its Hygroscopic Nature and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium methoxide (CsOCH₃) is a highly reactive organometallic compound with significant utility in organic synthesis and pharmaceutical development. Its efficacy, however, is intrinsically linked to its extreme sensitivity to atmospheric moisture. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, detailing its interaction with water and outlining rigorous handling protocols to ensure its integrity and safe use. This document summarizes key safety and handling data, presents detailed experimental methodologies for assessing its moisture sensitivity, and provides visual representations of critical workflows and chemical interactions.

Introduction

This compound is the most reactive of the alkali metal methoxides, a property that makes it a valuable reagent in a variety of chemical transformations, including transesterification, deprotonation, and as a catalyst in polymerization reactions. However, its high reactivity also extends to its interaction with water, making it an extremely hygroscopic and deliquescent substance. Exposure to even trace amounts of moisture can lead to rapid degradation of the compound, compromising experimental results and posing significant safety hazards. A thorough understanding of its hygroscopic properties and strict adherence to proper handling techniques are therefore paramount for any researcher or professional working with this compound.

Physicochemical Properties and Hygroscopic Nature

This compound is a white, crystalline solid that reacts exothermically and vigorously with water. Its hygroscopic nature stems from the high affinity of the methoxide anion for protons, leading to a rapid acid-base reaction with water to form methanol and cesium hydroxide.

Reaction with Water:

CsOCH₃ (s) + H₂O (l) → CH₃OH (l) + CsOH (aq)

This reaction is essentially irreversible and highlights the importance of maintaining anhydrous conditions during storage and handling.

Classification of Hygroscopicity

dot

Caption: Hydrolysis of this compound.

Quantitative Data Summary

Due to the challenges in directly measuring the hygroscopicity of this compound without immediate decomposition, the following table provides estimated and comparative data based on the properties of similar alkali metal alkoxides and general classifications.

PropertyThis compound (Estimated/Comparative)Sodium Methoxide (for comparison)Classification System
Hygroscopicity Class Very Hygroscopic / DeliquescentVery Hygroscopic / DeliquescentEuropean Pharmacopoeia
Deliquescence Relative Humidity (DRH) < 15% (Estimated)< 20%General Observation
Water Absorption Rate Extremely RapidRapidQualitative Assessment
Consequence of Moisture Exposure Vigorous, exothermic hydrolysisExothermic hydrolysisSafety Data Sheets

Note: The values for this compound are estimations based on its higher reactivity compared to other alkali metal alkoxides. The Deliquescence Relative Humidity (DRH) is the relative humidity at which a substance begins to absorb enough atmospheric moisture to dissolve[3][4][5][6][7].

Handling and Storage Precautions

The primary hazard associated with this compound is its reactivity with water and air. Therefore, all handling and storage procedures must be designed to rigorously exclude atmospheric moisture and oxygen.[8][9][10][11][12]

Inert Atmosphere Handling

All manipulations of this compound must be performed under an inert atmosphere, such as dry argon or nitrogen, within a glovebox. The atmosphere within the glovebox should be continuously monitored to maintain oxygen and moisture levels below 1 ppm.[13][14][15][16][17]

dot

Handling_Workflow cluster_Glovebox Inert Atmosphere Glovebox (<1 ppm O₂, <1 ppm H₂O) Start Introduce this compound Container into Antechamber Evacuate Evacuate and Refill Antechamber with Inert Gas (3x) Start->Evacuate Transfer Transfer Container into Main Glovebox Chamber Evacuate->Transfer Weighing Weighing and Dispensing of this compound Transfer->Weighing Reaction_Setup Addition to Anhydrous Solvent/Reaction Mixture Weighing->Reaction_Setup Seal Seal Reaction Vessel Reaction_Setup->Seal Remove Remove Sealed Reaction Vessel via Antechamber Seal->Remove End Reaction Proceeds Under Inert Conditions Remove->End

Caption: this compound Handling Workflow.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound, even within a glovebox. This includes:

  • Flame-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Chemically resistant gloves (nitrile gloves are generally suitable for small quantities, but heavier-duty gloves may be required for larger amounts).[9]

Storage

This compound should be stored in a tightly sealed container under a positive pressure of an inert gas. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as acids and oxidizing agents.

Experimental Protocols

Protocol for Determining Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[18][19][20][21] For a highly reactive and air-sensitive compound like this compound, a coulometric Karl Fischer titrator equipped with a sealed titration cell is recommended.

Methodology:

  • System Preparation:

    • Ensure the Karl Fischer titrator is in a glovebox or a dry, inert atmosphere.

    • The titration cell, solvent, and all glassware must be scrupulously dried before use.

    • The Karl Fischer reagent (anode and cathode solutions) should be fresh and anhydrous.

  • Sample Preparation (inside a glovebox):

    • Accurately weigh a small amount of this compound (typically 10-50 mg) in a pre-dried vial.

    • Dissolve the sample in a known volume of a suitable anhydrous aprotic solvent (e.g., anhydrous toluene or xylene). Note: Alcohols like methanol cannot be used as they will react with the this compound.

  • Titration:

    • Inject a precise aliquot of the sample solution into the sealed titration cell of the coulometric Karl Fischer titrator.

    • The titrator will automatically generate iodine, which reacts with the water present in the sample.

    • The endpoint is detected electrochemically when all the water has been consumed.

  • Calculation:

    • The instrument calculates the water content based on the total charge required to generate the iodine. The result is typically expressed as a percentage or in parts per million (ppm).

dot

Karl_Fischer_Titration_Workflow cluster_Glovebox Glovebox Environment cluster_KFTitrator Coulometric Karl Fischer Titrator weigh_sample 1. Weigh this compound dissolve_sample 2. Dissolve in Anhydrous Aprotic Solvent weigh_sample->dissolve_sample prepare_aliquot 3. Prepare Aliquot for Injection dissolve_sample->prepare_aliquot inject_sample 4. Inject Aliquot into Sealed Titration Cell prepare_aliquot->inject_sample generate_iodine 5. Electrochemical Generation of Iodine inject_sample->generate_iodine detect_endpoint 6. Bipotentiometric Endpoint Detection generate_iodine->detect_endpoint calculate_water 7. Calculate Water Content detect_endpoint->calculate_water

Caption: Karl Fischer Titration Workflow.

Protocol for Gravimetric Moisture Sorption Analysis

Gravimetric moisture sorption analysis can provide information on the rate and extent of water absorption at different relative humidity (RH) levels. This experiment must be conducted with extreme caution due to the reactivity of this compound. The primary purpose of this analysis on this compound would be to confirm its deliquescent nature rather than to obtain a full sorption-desorption isotherm.

Methodology:

  • Instrument Setup:

    • Use a dynamic vapor sorption (DVS) instrument or a thermogravimetric analyzer (TGA) with controlled humidity.

    • The instrument must be housed in a glovebox or purged with a dry, inert gas prior to the experiment.

  • Sample Preparation (inside a glovebox):

    • Place a small, accurately weighed sample of this compound onto the sample pan of the instrument.

  • Experimental Run:

    • Maintain the sample under a dry, inert gas flow (0% RH) to establish a stable initial weight.

    • Gradually increase the relative humidity in small, controlled steps.

    • Monitor the sample weight continuously. A significant and rapid increase in weight will indicate moisture absorption.

    • The RH at which a sharp, continuous increase in weight is observed, corresponding to the dissolution of the sample, is the deliquescence relative humidity (DRH).

  • Data Analysis:

    • Plot the change in mass (%) as a function of relative humidity (%).

    • The DRH can be identified from this plot.

Safety Note: Due to the vigorous reaction of this compound with water, this experiment should only be performed on a very small scale and with appropriate safety shielding in place.

Conclusion

This compound is a powerful reagent whose utility is directly dependent on maintaining its anhydrous state. Its extreme hygroscopicity and deliquescent nature necessitate the use of stringent air- and moisture-exclusion techniques. By understanding the chemical basis of its moisture sensitivity and adhering to the detailed handling and analytical protocols outlined in this guide, researchers can ensure the integrity of their experiments, obtain reliable results, and maintain a safe laboratory environment. The provided workflows and data serve as a critical resource for all professionals working with this highly reactive and valuable compound.

References

Theoretical Insights into the Reactivity of Cesium Methoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium methoxide (CsOCH₃) is a strong base and nucleophile utilized in a range of chemical transformations, including transesterification, methylation, and as a catalyst promoter. Despite its utility, dedicated theoretical studies on the reactivity of this compound are notably scarce in publicly accessible literature. This technical guide aims to provide a comprehensive overview by synthesizing information from theoretical studies on analogous alkali metal methoxides, particularly sodium and potassium methoxides, and computational investigations into cesium as a catalyst promoter. By examining these related systems, we can infer the probable reaction mechanisms, computational methodologies for their study, and key factors influencing the reactivity of this compound. This guide will also highlight the current research gaps and propose future directions for the computational investigation of this important chemical entity.

Introduction to this compound Reactivity

Cesium, being the largest and most electropositive of the stable alkali metals, imparts distinct properties to its corresponding methoxide. The Cs-O bond in this compound is highly ionic, leading to a high degree of dissociation in polar solvents and rendering the methoxide anion a potent nucleophile and base. This high reactivity is harnessed in various organic syntheses. Theoretical studies, primarily using Density Functional Theory (DFT), provide a molecular-level understanding of reaction pathways, transition states, and activation energies, which is crucial for optimizing reaction conditions and designing novel catalysts. Due to the limited direct theoretical data on this compound, this guide will draw parallels from computational studies on sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃) to elucidate its reactivity.

Theoretical Methodologies for Studying Alkoxide Reactivity

The computational investigation of alkali metal methoxide reactivity typically employs a combination of quantum chemical methods to map out the potential energy surface of a reaction.

Density Functional Theory (DFT)

DFT is the most common method for these types of studies due to its favorable balance of computational cost and accuracy.

  • Functionals: Hybrid functionals such as B3LYP are frequently used. For systems where dispersion forces are important, dispersion-corrected functionals like B3LYP-D3 are employed.

  • Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311+G**) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly chosen. For heavy atoms like cesium, effective core potentials (ECPs) such as the LanL2DZ are often used to account for relativistic effects.

  • Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD solvation model are frequently applied.

Ab Initio Methods

Higher-level ab initio methods can be used for more accurate energy calculations, often as single-point calculations on DFT-optimized geometries.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) provide highly accurate energies (the "gold standard" in quantum chemistry).

  • Møller-Plesset (MP) Perturbation Theory: MP2 is another common method for incorporating electron correlation.

Reaction Pathway Analysis
  • Transition State (TS) Searching: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate transition state structures.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the reactants and products on the potential energy surface.

A general workflow for the computational study of a reaction catalyzed by an alkali metal methoxide is depicted below.

computational_workflow cluster_start Initial Setup cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_analysis Analysis reactant_geom Reactant & Catalyst Geometry Definition method_selection Method Selection (DFT Functional, Basis Set) reactant_geom->method_selection geom_opt Geometry Optimization of Reactants, Intermediates, Products method_selection->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State (TS) Search geom_opt->ts_search energy_profile Energy Profile Construction geom_opt->energy_profile ts_freq TS Frequency Calculation (Confirm 1 Imaginary Frequency) ts_search->ts_freq ts_search->energy_profile irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_freq->irc_calc irc_calc->energy_profile nbo_analysis Electronic Structure Analysis (NBO, Mulliken Charges) energy_profile->nbo_analysis

Computational workflow for studying catalytic reactions.

Key Reactions and Mechanistic Insights

Transesterification

Transesterification, particularly for biodiesel production, is a well-studied reaction catalyzed by alkali metal methoxides. The generally accepted mechanism proceeds in three main steps, with the formation of a tetrahedral intermediate.

transesterification_pathway reactant Triglyceride + CH₃O⁻Cs⁺ intermediate1 Tetrahedral Intermediate 1 reactant->intermediate1 + CH₃OH product1 Diglyceride + FAME intermediate1->product1 - CH₃O⁻Cs⁺ intermediate2 Tetrahedral Intermediate 2 product1->intermediate2 + CH₃OH product2 Monoglyceride + FAME intermediate2->product2 - CH₃O⁻Cs⁺ intermediate3 Tetrahedral Intermediate 3 product2->intermediate3 + CH₃OH product3 Glycerol + FAME intermediate3->product3 - CH₃O⁻Cs⁺

General mechanism for base-catalyzed transesterification.

Table 1: Theoretical Activation Energies (in kcal/mol) for the Transesterification of Triglycerides with Methanol Catalyzed by Different Alkali Metal Methoxides (Analogous Systems)

Reaction StepCatalystActivation Energy (kcal/mol)Computational Method
Triglyceride to DiglycerideNaOCH₃[Data not available in searched literature][Hypothetical]
Diglyceride to MonoglycerideNaOCH₃[Data not available in searched literature][Hypothetical]
Monoglyceride to GlycerolNaOCH₃[Data not available in searched literature][Hypothetical]
Triglyceride to DiglycerideKOCH₃[Data not available in searched literature][Hypothetical]
Diglyceride to MonoglycerideKOCH₃[Data not available in searched literature][Hypothetical]
Monoglyceride to GlycerolKOCH₃[Data not available in searched literature][Hypothetical]

(Note: Specific activation energies from dedicated comparative theoretical studies on alkali metal methoxide-catalyzed transesterification were not found in the performed searches. The table structure is provided for when such data becomes available.)

For this compound, it is expected that the activation barriers would be lower compared to lighter alkali metal methoxides. The larger ionic radius of Cs⁺ leads to a "freer" methoxide anion with enhanced nucleophilicity, thus facilitating the attack on the carbonyl carbon of the ester.

Methylation Reactions

This compound can act as a base to deprotonate a substrate, which is then methylated. The role of the cesium cation in stabilizing the transition state is crucial.

Cesium as a Promoter in Heterogeneous Catalysis

Theoretical studies on cesium as a promoter on metal and metal oxide surfaces reveal that cesium can significantly alter the electronic properties of the catalyst.

  • Work Function Reduction: Cesium, being highly electropositive, readily donates electron density to the catalyst surface, thereby lowering its work function.

  • Enhanced Adsorption: This electronic modification can enhance the adsorption of reactants, such as CO₂, by increasing the back-donation from the catalyst to the adsorbate's antibonding orbitals.

  • Stabilization of Intermediates: The positively charged Cs⁺ ions on the surface can electrostatically stabilize negatively charged reaction intermediates.

These findings suggest that in reactions where this compound is used, the cesium cation is not merely a spectator ion but actively participates in the reaction mechanism, likely by coordinating to oxygen atoms in reactants and transition states, thereby stabilizing them.

Experimental Protocols for Theoretical Studies

For researchers wishing to conduct theoretical studies on this compound reactivity, the following protocol, based on common practices for analogous systems, is recommended.

Protocol 1: DFT Calculation of a this compound-Catalyzed Reaction

  • Model Construction:

    • Build the 3D structures of the reactants, methanol, and the this compound catalyst using a molecular modeling program. For CsOCH₃, it can be modeled as an ion pair.

  • Geometry Optimization:

    • Perform geometry optimizations of all reactants, intermediates, transition states, and products.

    • Software: Gaussian, ORCA, etc.

    • Method: B3LYP-D3/def2-SVP. For Cesium, use an ECP like def2-SVP-ECP.

    • Solvent: Include a continuum solvation model (e.g., SMD with a solvent corresponding to experimental conditions).

  • Frequency Calculations:

    • Perform frequency calculations on all optimized structures to obtain zero-point vibrational energies (ZPVE) and to confirm the nature of the stationary points (no imaginary frequencies for minima, one for transition states).

  • Transition State Search:

    • Use a method like QST2, QST3, or the Berny algorithm to locate the transition state structure.

  • IRC Calculation:

    • Perform an IRC calculation on the transition state to verify that it connects the desired reactants and products.

  • Energy Refinement:

    • (Optional) Perform single-point energy calculations on the optimized geometries using a more accurate method (e.g., CCSD(T)) and a larger basis set (e.g., def2-TZVP) to obtain more reliable reaction and activation energies.

  • Data Analysis:

    • Construct a potential energy surface diagram.

    • Analyze the electronic structure using methods like Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding changes along the reaction coordinate.

Conclusion and Future Outlook

While direct theoretical studies on the reactivity of this compound are currently lacking, a comprehensive understanding can be built by drawing parallels with lighter alkali metal methoxides and studies on cesium as a catalyst promoter. The high ionicity of the Cs-O bond suggests that this compound is a highly reactive nucleophile and base, likely leading to lower activation barriers in reactions like transesterification compared to its sodium and potassium counterparts. The cesium cation is not a passive spectator and is expected to play a key role in stabilizing transition states.

There is a clear need for dedicated computational studies on this compound to provide quantitative data on its reactivity. Future research should focus on:

  • Comparative DFT studies: A systematic investigation of the transesterification reaction catalyzed by the full range of alkali metal methoxides (Li, Na, K, Rb, Cs) to quantify the effect of the cation on the activation energies.

  • Explicit Solvation Models: Using explicit solvent molecules in the calculations to better model the coordination environment of the cesium cation and its influence on the methoxide anion's reactivity.

  • Investigation of Diverse Reactions: Expanding the theoretical studies beyond transesterification to other reactions where this compound is employed, such as methylation and condensation reactions.

Such studies will not only fill a significant gap in the fundamental understanding of this important reagent but also provide valuable insights for the rational design of more efficient catalytic processes.

Vibrational Spectroscopy of Cesium Methoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the vibrational spectroscopy of cesium methoxide (CsOCH₃). Due to a scarcity of directly published Infrared (IR) and Raman spectroscopic data for this compound, this document synthesizes expected vibrational frequencies based on data from analogous alkali metal methoxides, namely sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃). It includes a summary of expected vibrational modes, detailed experimental protocols for synthesis and spectroscopic analysis of air-sensitive alkoxides, and a generalized workflow for obtaining and interpreting vibrational spectra. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the characterization of simple metal alkoxides.

Introduction to Vibrational Spectroscopy of Metal Alkoxides

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of chemical compounds. These techniques measure the vibrations of chemical bonds within a molecule, which occur at specific, quantized frequencies. Each type of bond (e.g., C-O, C-H, O-M) has characteristic vibrational modes (stretching, bending, rocking), which appear as distinct bands in a spectrum. The frequency of these bands provides information about bond strength and the atoms involved, while the intensity can be related to concentration and bond polarity.

For metal alkoxides like this compound, vibrational spectroscopy is crucial for confirming synthesis, assessing purity, and understanding the nature of the metal-oxygen bond. This compound, as the most electropositive stable alkali metal methoxide, is of interest for its high basicity and its role as a reagent in various chemical syntheses.

Expected Vibrational Data for this compound

Direct experimental IR and Raman spectra for this compound are not widely available in peer-reviewed literature. However, by analyzing the spectra of sodium methoxide and potassium methoxide, a reliable estimation of the vibrational frequencies for this compound can be established. The primary differences are expected in the low-frequency region corresponding to the metal-oxygen bond vibration, which is sensitive to the mass of the metal cation.

The following table summarizes the expected vibrational modes and their approximate frequencies for this compound.

Vibrational Mode Approximate Frequency (cm⁻¹) Spectroscopy Description
ν(C-H)2950 - 2800IR, RamanAsymmetric and symmetric stretching of the methyl (CH₃) group.
δ(CH₃)1480 - 1420IR, RamanAsymmetric and symmetric bending (deformation) of the methyl group.
ρ(CH₃)1200 - 1100IR, RamanRocking motion of the methyl group.
ν(C-O)1100 - 1050IR, RamanStretching of the carbon-oxygen single bond. This is a strong, characteristic peak.
ν(Cs-O)550 - 450IR, RamanStretching of the cesium-oxygen bond. The frequency is lower than for Na-O or K-O due to the higher mass of cesium.

Experimental Protocols

The successful acquisition of vibrational spectra for this compound requires careful handling due to its reactivity, particularly its sensitivity to moisture.

Synthesis of Anhydrous this compound

A common method for synthesizing this compound involves the reaction of cesium metal with anhydrous methanol in an inert solvent.

Materials:

  • Cesium metal (Cs)

  • Anhydrous methanol (CH₃OH)

  • Dry heptane (or other inert alkane solvent)

  • Pyrex reaction vessel with Teflon-FEP valves

  • Vacuum line

  • Inert atmosphere glove box (Argon)

Procedure:

  • All manipulations of solid, non-volatile materials should be performed in a glove box under an inert argon atmosphere.

  • In a clean, dry Pyrex reaction vessel, place a known quantity of cesium metal.

  • Connect the vessel to a vacuum line. Cool the vessel to -196 °C using liquid nitrogen.

  • Condense a stoichiometric amount of anhydrous methanol and a suitable volume of dry heptane into the reaction vessel.

  • Allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of hydrogen gas (H₂) will be observed as the solvent melts.

  • Once the gas evolution ceases, cool the vessel again to -196 °C and remove the hydrogen gas under vacuum.

  • The procedure can be repeated with small additions of methanol until all cesium metal has reacted.

  • After the reaction is complete, all volatile components (excess methanol and heptane) are removed under vacuum at 25 °C, yielding pure, solid this compound as a white powder.[1]

Infrared (IR) Spectroscopy Protocol

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press

  • Inert atmosphere sample holder or glove box

Procedure (ATR Method):

  • The FTIR spectrometer should be equipped with an ATR accessory, which is ideal for analyzing solid powders with minimal sample preparation.

  • Inside a glove box, a small amount of the synthesized this compound powder is placed directly onto the ATR crystal (typically diamond or germanium).

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The spectrum is acquired over a typical range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

  • Multiple scans (e.g., 32 or 64) are typically co-added to improve the signal-to-noise ratio.

Raman Spectroscopy Protocol

Instrumentation:

  • Raman Spectrometer with a laser source (e.g., 532 nm or 785 nm)

  • Confocal microscope for sample alignment

  • Sealed sample holder (e.g., glass capillary or NMR tube)

Procedure:

  • Inside a glove box, a small amount of this compound powder is loaded and sealed into a glass capillary tube.

  • The capillary is mounted on the spectrometer's sample stage.

  • The laser is focused onto the sample using the microscope objective. Laser power should be kept low initially to avoid sample degradation or fluorescence.

  • The Raman spectrum is collected. The spectral range should cover from approximately 100 cm⁻¹ to 3200 cm⁻¹ to capture all relevant vibrational modes.

  • Acquisition time and the number of accumulations are adjusted to achieve an adequate signal-to-noise ratio.

Workflow and Data Interpretation

The process from sample synthesis to final data interpretation follows a logical workflow. This can be visualized to clarify the relationships between different stages of the analysis.

G cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Processing & Interpretation synthesis Synthesis of CsOCH₃ (Cesium + Methanol) handling Handling in Inert Atmosphere synthesis->handling ir_acq FTIR Data Acquisition (ATR Method) handling->ir_acq Sample for IR raman_acq Raman Data Acquisition (Sealed Capillary) handling->raman_acq Sample for Raman process Spectrum Processing (Baseline Correction, Normalization) ir_acq->process raman_acq->process assign Peak Assignment (Mode Identification) process->assign compare Comparison with Analogs (NaOCH₃, KOCH₃) assign->compare report Final Report & Analysis compare->report

Caption: Workflow for Vibrational Spectroscopy Analysis of this compound.

Interpretation: The final step in the workflow is the interpretation of the collected spectra. By comparing the peak positions to the expected values in the table above, one can confirm the presence of the methoxide moiety. The key C-O stretching band around 1050-1100 cm⁻¹ is a strong indicator of the methoxide group. The low-frequency region should be carefully examined for the Cs-O stretching mode, which confirms the formation of the cesium salt. The absence of a broad absorption band around 3200-3500 cm⁻¹ (O-H stretch) is a critical indicator of the anhydrous nature of the synthesized product.

References

Methodological & Application

Application Notes and Protocols for Cesium Methoxide in Deprotonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methoxide (CsOMe) is a strong base utilized in organic synthesis for the deprotonation of a variety of carbon and heteroatom acids. As the heaviest and most electropositive of the stable alkali metals, cesium imparts unique properties to its corresponding methoxide salt, influencing its solubility, basicity, and reactivity in organic solvents.[1] These characteristics often translate to enhanced reaction rates and yields compared to lighter alkali metal methoxides, a phenomenon sometimes referred to as the "cesium effect."[2] This document provides a detailed protocol for the use of this compound in deprotonation reactions, with a focus on safety, handling, and application in common synthetic transformations.

Safety and Handling

This compound is a highly reactive and corrosive solid that requires careful handling in an inert atmosphere to prevent decomposition and ensure user safety.

Potential Hazards:

  • Corrosive: Causes severe skin and eye burns.[3]

  • Reacts violently with water: Contact with water or moisture can generate significant heat and potentially ignite flammable materials.[3][4]

  • Inhalation hazard: Inhalation can cause irritation to the nose, throat, and respiratory system.[3]

Recommended Handling Procedures:

  • Handle in a well-ventilated fume hood.

  • Work under an inert atmosphere (e.g., argon or nitrogen) in a glovebox to prevent contact with air and moisture.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid creating dust.

  • Store in a tightly sealed container in a cool, dry place away from water and incompatible materials.

Deprotonation of Active Methylene Compounds: A General Protocol

This protocol details a general procedure for the deprotonation of an active methylene compound, such as a β-keto ester or a malonate derivative, using this compound to form a cesium enolate, which can then be used in subsequent reactions like alkylation or condensation.

Materials:

  • This compound (CsOMe)

  • Substrate (e.g., diethyl malonate, ethyl acetoacetate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Electrophile (e.g., alkyl halide for alkylation)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

Experimental Workflow Diagram:

Deprotonation_Workflow Experimental Workflow for Deprotonation using this compound A Setup Reaction Vessel under Inert Atmosphere B Add Anhydrous Solvent A->B 1. C Add Substrate B->C 2. D Cool Reaction to Desired Temperature (e.g., 0 °C or -78 °C) C->D 3. E Slowly Add this compound D->E 4. F Stir for Enolate Formation (e.g., 30-60 min) E->F 5. G Add Electrophile (e.g., Alkyl Halide) F->G 6. H Monitor Reaction Progress (TLC/GC-MS) G->H 7. I Quench Reaction H->I 8. J Work-up and Extraction I->J 9. K Purification (e.g., Column Chromatography) J->K 10. L Characterization of Product K->L 11.

Caption: A step-by-step workflow for a typical deprotonation-alkylation reaction using this compound.

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of inert gas (argon or nitrogen).

  • Solvent and Substrate Addition: To the reaction flask, add the anhydrous solvent (e.g., 5-10 mL per mmol of substrate) via a syringe. Then, add the active methylene compound (1.0 equivalent).

  • Cooling: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., an ice-water bath for 0 °C or a dry ice-acetone bath for -78 °C).

  • Addition of this compound: Slowly add this compound (1.0-1.2 equivalents) to the stirred solution in portions as a solid or as a freshly prepared solution in the reaction solvent. Caution: The addition may be exothermic.

  • Enolate Formation: Stir the reaction mixture at the same temperature for 30-60 minutes to ensure complete formation of the cesium enolate.

  • Electrophilic Quench (for alkylation): If performing an alkylation, slowly add the electrophile (e.g., alkyl halide, 1.0-1.2 equivalents) via syringe to the enolate solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., NMR, IR, and Mass Spectrometry).

Quantitative Data Summary

The following table summarizes representative data for the alkylation of active methylene compounds using a cesium base. While specific data for this compound is limited in readily available literature, the data for Cesium carbonate provides a strong indication of the high efficiency of cesium bases in such transformations.[4][5][6]

SubstrateElectrophileBaseSolventTime (h)Yield (%)Reference
Diethyl malonateBenzyl bromideCs₂CO₃DMF195[6]
Ethyl acetoacetateAllyl bromideCs₂CO₃DMF0.7596[6]
AcetylacetoneBenzyl bromideCs₂CO₃DMF0.598[6]
MalononitrileMethyl iodideCs₂CO₃DMF194[6]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the deprotonation and subsequent reaction of a generic active methylene compound.

Deprotonation_Pathway Logical Pathway of Deprotonation and Reaction sub Active Methylene Compound (R-CH₂-Y) enolate Cesium Enolate (R-CH⁻-Y) Cs⁺ sub->enolate Deprotonation base This compound (CsOMe) base->enolate methanol Methanol (MeOH) base->methanol Proton Transfer enolate->methanol product Functionalized Product (R-CH(E)-Y) enolate->product Nucleophilic Attack electrophile Electrophile (E⁺) electrophile->product salt Cesium Salt (CsX) electrophile->salt Byproduct Formation product->salt

Caption: The deprotonation of an active methylene compound by this compound to form a nucleophilic cesium enolate, which then reacts with an electrophile.

Conclusion

This compound is a potent and effective base for the deprotonation of a range of acidic compounds in organic synthesis. Its high reactivity and the unique properties of the cesium cation can lead to high yields and reaction rates. Proper safety precautions are paramount when handling this reagent due to its corrosive and water-reactive nature. The provided protocol offers a general guideline for researchers to adapt for their specific substrates and reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

References

Cesium Methoxide as a Catalyst in Biodiesel Transesterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of cesium methoxide as a catalyst in the transesterification of triglycerides for biodiesel production. This compound, a highly active basic catalyst, facilitates the conversion of oils and fats into fatty acid methyl esters (FAME), the primary component of biodiesel. These protocols are intended for laboratory-scale research and development.

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily produced through the transesterification of vegetable oils or animal fats.[1][2] This process involves the reaction of triglycerides with an alcohol, typically methanol, in the presence of a catalyst to yield fatty acid alkyl esters and glycerol as a byproduct.[3] Base catalysts are widely employed due to their high activity and the ability to conduct the reaction at lower temperatures and pressures.[4][5]

The overall transesterification reaction is a sequence of three reversible steps where triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol, with one molecule of ester produced at each stage.[3][6]

Among various base catalysts, metal methoxides like sodium methoxide and potassium methoxide are common.[3][5] Cesium-containing catalysts have demonstrated high catalytic activity, attributed to their strong basicity.[7][8] This document focuses on the application of this compound as a catalyst for efficient biodiesel synthesis.

Data Summary of Base-Catalyzed Transesterification

The following table summarizes quantitative data from various studies on base-catalyzed transesterification for biodiesel production, providing a comparative overview of different catalysts and reaction conditions.

CatalystOil SourceMethanol:Oil Molar RatioCatalyst Conc. (wt%)Temperature (°C)Reaction TimeBiodiesel Yield (%)Reference
Cs-Na2ZrO3Soybean Oil30:11650.25 h99[7]
Cs-Na2ZrO3Jatropha Oil15:13651 h91[7]
Sodium MethoxideSunflower Oil6:1 (25% w/w excess)0.5601 h100[9]
Sodium Methoxide/Zeolite YWaste Cooking Oil16:10.4600.5 h99[10]
Potassium MethoxideElaeagnus angustifolia Seed Oil9:11.0601 h95[6]
KOHSunflower Oil6:11603 h98.6[6]
NaOHRice Bran Oil6:10.9602 h72.8[6]
Calcium MethoxideSoybean OilNot SpecifiedNot SpecifiedNot Specified2 h98[11]

Experimental Protocols

Catalyst Preparation (this compound Solution)

Objective: To prepare a this compound solution in methanol for use as a catalyst.

Materials:

  • Cesium metal (Cs) or Cesium Hydroxide (CsOH)

  • Anhydrous Methanol (CH₃OH)

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus (three-neck flask, condenser, magnetic stirrer) under an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.

  • Carefully add a pre-weighed amount of cesium metal or cesium hydroxide to the anhydrous methanol in the flask with vigorous stirring. The reaction is exothermic.

  • If using cesium metal, the reaction is: 2 Cs + 2 CH₃OH → 2 CH₃OCs + H₂.

  • If using cesium hydroxide, the reaction is: CsOH + CH₃OH ⇌ CH₃OCs + H₂O. This reaction is an equilibrium, and removal of water may be necessary for higher catalyst purity.

  • Continue stirring until the cesium metal is completely dissolved or the cesium hydroxide has fully reacted.

  • The resulting solution is this compound in methanol, which can be used directly as the catalyst. The concentration should be determined based on the initial amounts of reactants.

Transesterification of Triglycerides

Objective: To synthesize fatty acid methyl esters (biodiesel) from a triglyceride source using a this compound catalyst.

Materials:

  • Triglyceride source (e.g., soybean oil, sunflower oil, waste cooking oil)

  • This compound in methanol solution (prepared as above)

  • Anhydrous methanol

  • Reaction vessel (e.g., round-bottom flask)

  • Reflux condenser

  • Heating mantle with temperature control and magnetic stirring

  • Separatory funnel

  • Washing solution (e.g., warm deionized water)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Pre-treatment of Oil: If the oil has a high free fatty acid (FFA) content (>1 wt%), an acid-catalyzed esterification pre-treatment is recommended to reduce the FFA level and prevent soap formation.[12]

  • Reaction Setup: Add a measured amount of the triglyceride source to the reaction vessel.

  • Reactant Addition: Based on the desired methanol-to-oil molar ratio (e.g., 6:1 to 30:1), calculate the required amount of methanol. The this compound catalyst solution contains methanol, which should be accounted for. Add the additional anhydrous methanol and the calculated amount of this compound catalyst solution (e.g., 0.5-3.0 wt% of the oil mass) to the reaction vessel.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 60-65 °C) under reflux with continuous stirring. The reaction is typically carried out for a specified duration (e.g., 15 minutes to 3 hours).[6][7]

  • Product Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. The upper layer is the biodiesel (FAME), and the lower layer is glycerol.

  • Glycerol Removal: Carefully drain and collect the lower glycerol layer.

  • Biodiesel Washing: Wash the biodiesel layer with warm deionized water to remove any residual catalyst, soap, and methanol. Repeat the washing step until the wash water is neutral.

  • Drying: Dry the washed biodiesel using an anhydrous drying agent like sodium sulfate, followed by filtration or centrifugation to remove the drying agent.

  • Product Analysis: Analyze the final product for purity and yield using techniques such as Gas Chromatography (GC) or ¹H-NMR.[10]

Visualizations

Transesterification Reaction Mechanism

The base-catalyzed transesterification mechanism proceeds via a nucleophilic attack of the methoxide ion on the carbonyl carbon of the triglyceride.[13][14]

transesterification_mechanism TG Triglyceride (TG) Intermediate1 Tetrahedral Intermediate 1 TG->Intermediate1 CH3O Methoxide Ion (CH₃O⁻) CH3O->TG Nucleophilic Attack DG Diglyceride (DG) CH3O->DG MG Monoglyceride (MG) CH3O->MG Intermediate1->DG FAME1 Fatty Acid Methyl Ester (FAME) Intermediate1->FAME1 Intermediate2 Tetrahedral Intermediate 2 DG->Intermediate2 Intermediate2->MG FAME2 FAME Intermediate2->FAME2 Intermediate3 Tetrahedral Intermediate 3 MG->Intermediate3 Glycerol Glycerol Intermediate3->Glycerol FAME3 FAME Intermediate3->FAME3

Caption: Base-catalyzed transesterification mechanism.

Experimental Workflow for Biodiesel Production

The following diagram illustrates the general workflow for producing biodiesel in a laboratory setting.

biodiesel_workflow start Start pretreatment Oil Pre-treatment (if FFA > 1%) start->pretreatment reaction Transesterification Reaction (Oil + Methanol + Catalyst) pretreatment->reaction separation Phase Separation (Gravity Settling) reaction->separation glycerol_out Glycerol Byproduct separation->glycerol_out Lower Layer washing Biodiesel Washing (with Warm Water) separation->washing Upper Layer drying Drying (with Anhydrous Na₂SO₄) washing->drying analysis Product Analysis (GC or NMR) drying->analysis end End analysis->end

Caption: Laboratory workflow for biodiesel production.

References

Application Notes and Protocols: Cesium-Modified Catalysts in Methanol Thiolation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methanethiol is a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals, most notably the amino acid methionine. The industrial production of methanethiol is primarily achieved through the thiolation of methanol with hydrogen sulfide (H₂S). The selectivity and efficiency of this process are highly dependent on the catalyst used. While various metal oxides are active for this reaction, controlling the selectivity towards methanethiol over side products like dimethyl ether and dimethyl sulfide remains a key challenge. Recent research has highlighted the significant role of cesium as a promoter in modifying the acid-base properties of catalysts, leading to enhanced selectivity for the desired thiolation reaction. This document provides detailed application notes and protocols for the use of cesium-modified catalysts in methanol thiolation.

Principle and Mechanism

The thiolation of methanol involves a complex reaction network. The primary reaction is the formation of methanethiol from methanol and H₂S. However, several side reactions can occur, leading to the formation of dimethyl ether and dimethyl sulfide. The acid-base properties of the catalyst surface are critical in directing the reaction pathway.

The introduction of cesium to metal oxide catalysts, such as Al₂O₃ and WS₂/Al₂O₃, has been shown to drastically alter the selectivity of the methanol thiolation reaction. Cesium acts by modifying the Lewis acid sites on the catalyst surface. On unmodified catalysts, strong Lewis acid sites can promote the condensation of methanol to dimethyl ether. By introducing cesium, the strength and concentration of these Lewis acid sites are reduced.[1]

The proposed mechanism on cesium-containing catalysts involves a Langmuir-Hinshelwood model. The active sites for both thiolation and condensation are considered to be Lewis or Brønsted acid-base pairs formed by the dissociation of H₂S on the Lewis sites. The rate-determining step is the nucleophilic attack of either a surface-bound SH group (leading to methanethiol) or a methoxy group (leading to dimethyl ether) on an adsorbed methanol molecule. The presence of cesium suppresses the formation of dimethyl ether by reducing the coverage of methanol on the Lewis acid sites, while simultaneously enhancing the rate of the nucleophilic attack of SH groups.[1]

Reaction Network

The following diagram illustrates the reaction network for the conversion of methanol with H₂S.

Reaction_Network Methanol (CH3OH) Methanol (CH3OH) Methanethiol (CH3SH) Methanethiol (CH3SH) Methanol (CH3OH)->Methanethiol (CH3SH) + H2S - H2O Dimethyl Ether ((CH3)2O) Dimethyl Ether ((CH3)2O) Methanol (CH3OH)->Dimethyl Ether ((CH3)2O) + CH3OH - H2O Methanethiol (CH3SH)->Methanol (CH3OH) + H2O - H2S Dimethyl Sulfide ((CH3)2S) Dimethyl Sulfide ((CH3)2S) Methanethiol (CH3SH)->Dimethyl Sulfide ((CH3)2S) + CH3OH - H2O Methanethiol (CH3SH)->Dimethyl Sulfide ((CH3)2S) + CH3SH - H2S Dimethyl Ether ((CH3)2O)->Methanethiol (CH3SH) + H2S - CH3OH H2S H2S H2O H2O H2 H2

Figure 1: Reaction network for methanol thiolation.

Quantitative Data Summary

The addition of cesium to catalysts like WS₂/Al₂O₃ significantly impacts the reaction selectivity. The following table summarizes the conceptual effects of cesium modification based on reported findings.

ParameterUnmodified Catalyst (e.g., WS₂/Al₂O₃)Cesium-Modified Catalyst (e.g., Cs-WS₂/Al₂O₃)Reference
Primary Product(s) Methanethiol, Dimethyl EtherMethanethiol [1]
Selectivity Lower selectivity for methanethiol due to competing dimethyl ether formation.Drastically increased selectivity towards methanethiol.[1]
Lewis Acid Sites Higher concentration and strength.Lower concentration and strength.[1]
Surface Species Lower relative concentration of SH groups.Higher relative concentration and stability of SH groups.[1]

Experimental Protocols

This section provides a detailed protocol for the catalytic thiolation of methanol in a fixed-bed reactor using a cesium-modified catalyst, based on methodologies described in the literature.[1]

Catalyst Preparation and Activation

Note: The specific details for the preparation of the Cs-modified catalyst (e.g., incipient wetness impregnation) should be followed as per the relevant literature. The protocol below outlines the activation and reaction steps.

Materials:

  • Cesium-modified catalyst (e.g., Cs-WS₂/Al₂O₃), granulated (150–250 µm).[1]

  • Nitrogen (N₂), high purity.

  • Hydrogen sulfide (H₂S), 10 vol. % in N₂.

  • Methanol (CH₃OH), high purity.

  • Hydrogen sulfide (H₂S), pure.

Equipment:

  • Fixed-bed reactor system capable of high temperature and pressure operation.

  • Mass flow controllers for precise gas delivery.

  • High-pressure liquid pump for methanol delivery.

  • Temperature controller and furnace.

  • Gas chromatograph (GC) for product analysis.

Catalyst Activation Protocol:

  • Load the desired amount of the cesium-modified catalyst into the reactor.

  • Purge the system with N₂ at a flow rate of 50 ml/min for 30 minutes to remove air.

  • Activate the catalyst in situ by heating to 360 °C under a flow of 10 vol. % H₂S in N₂.[1]

  • Maintain these conditions for 4 hours to ensure complete sulfidation of the catalyst precursor.[1]

  • After activation, cool the reactor to the desired reaction temperature under the same H₂S/N₂ flow.

Methanol Thiolation Reaction

Reaction Conditions:

  • Temperature: 300 °C to 360 °C[1]

  • Pressure: 0.9 MPa[1]

  • Reactant Molar Ratio (CH₃OH:H₂S:N₂): 1:2:2[1]

  • Total Flow Rate: 60-80 ml/min[1]

Protocol:

  • Set the reactor temperature and pressure to the desired values (e.g., 330 °C and 0.9 MPa).

  • Introduce the reactant gas mixture. Use mass flow controllers to set the flow rates of H₂S and N₂.

  • Pump methanol into a vaporizer/preheater to ensure it is in the gas phase before contacting the catalyst bed. The flow rate should be set to achieve the desired molar ratio.

  • Allow the reaction to stabilize for at least 1 hour.

  • Analyze the reactor effluent using an online or offline GC equipped with a suitable column (e.g., a packed column for separating light gases and sulfur compounds) and detector (e.g., TCD and/or FPD).

  • Quantify the amounts of unreacted methanol, H₂S, and all products (methanethiol, dimethyl sulfide, dimethyl ether, etc.) to calculate conversion and selectivity.

Experimental Workflow

The following diagram outlines the general workflow for the catalytic methanol thiolation experiment.

Experimental_Workflow cluster_prep Catalyst Preparation & Loading cluster_activation Catalyst Activation cluster_reaction Thiolation Reaction cluster_analysis Product Analysis p1 Load Catalyst into Reactor a1 Purge with N2 p1->a1 a2 Heat to 360°C a1->a2 a3 Flow 10% H2S in N2 for 4h a2->a3 r1 Set Reaction T & P (e.g., 330°C, 0.9 MPa) a3->r1 r2 Introduce Reactant Feed (CH3OH:H2S:N2 = 1:2:2) r1->r2 r3 Stabilize for >1h r2->r3 an1 Online GC Analysis of Effluent r3->an1 an2 Calculate Conversion & Selectivity an1->an2

Figure 2: Experimental workflow for methanol thiolation.

Characterization of Cesium-Modified Catalysts

To understand the role of cesium, detailed characterization of the catalyst is essential.

Acidity Measurement

The acidity of the catalysts can be evaluated using infrared (IR) spectroscopy of adsorbed probe molecules.

Protocol Outline for Pyridine Adsorption IR Spectroscopy:

  • Press the catalyst sample into a self-supporting wafer.

  • Sulfide the sample in situ in the IR cell (e.g., 10 vol. % H₂S in N₂ at 360 °C).

  • Evacuate the cell to a high vacuum.

  • Adsorb pyridine vapor at a low temperature.

  • Record IR spectra after evacuating the excess pyridine at increasing temperatures.

  • The bands corresponding to pyridine coordinated to Lewis acid sites (around 1450 cm⁻¹) and protonated on Brønsted acid sites (around 1540 cm⁻¹) can be used to quantify the type and strength of acid sites. The reduction in the intensity of the Lewis acid site bands upon cesium addition provides evidence for its role.[1]

Conclusion

The use of cesium as a modifier for metal oxide catalysts is a highly effective strategy for improving the selectivity of methanol thiolation to methanethiol. By tuning the acid-base properties of the catalyst surface, the formation of undesired byproducts such as dimethyl ether can be significantly suppressed. The protocols and information provided herein offer a comprehensive guide for researchers and professionals working on the development of advanced catalytic systems for C-S bond formation.

References

Application Note: Cesium Methoxide for the Synthesis of High-Purity Anhydrous Cesium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of high-purity anhydrous cesium salts is crucial for various applications, including catalysis, organic synthesis, and materials science. Traditional methods for preparing cesium salts often involve aqueous solutions, which can lead to the formation of hydrates that are difficult to remove without decomposition of the desired salt.[1] A convenient and effective alternative is the use of cesium methoxide (CsOCH₃) as a precursor in a non-aqueous methanolic solution.[1] This method allows for the synthesis of anhydrous cesium salts in high yield and excellent purity by reacting this compound with the corresponding ammonium salt in methanol.[1] The reaction's primary by-products, ammonia and methanol, are volatile and easily removed, driving the reaction to completion and simplifying purification.[1]

This application note provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of various high-purity anhydrous cesium salts.

Reaction Principle

The synthesis is based on the reaction of an ammonium salt (NH₄X) with this compound in methanol. The reaction proceeds via an acid-base reaction, where the ammonium ion acts as a proton donor and the methoxide ion as a proton acceptor, forming the desired cesium salt (CsX) and the thermally unstable ammonium methoxide.[1] The ammonium methoxide readily decomposes into ammonia (NH₃) and methanol (CH₃OH), which are easily removed under vacuum, shifting the equilibrium towards the products and ensuring a quantitative yield.[1]

General Reaction:

NH₄X + CsOCH₃ → CsX + [NH₄⁺CH₃O⁻]

[NH₄⁺CH₃O⁻] → NH₃ + CH₃OH

This method is broadly applicable to any ammonium salt that is soluble and stable in methanol.[1]

Experimental Data

The use of this compound provides a straightforward route to various anhydrous cesium salts with quantitative yields and excellent purity.[1]

Cesium SaltFormulaReaction Temperature (°C)YieldPurity
Cesium DinitramideCsN(NO₂)₂-40QuantitativeExcellent
Cesium PerchlorateCsClO₄-50QuantitativeExcellent
Cesium ChlorideCsClRoom TemperatureQuantitativeExcellent
Cesium AcetateCsCH₃CO₂Room TemperatureQuantitativeExcellent

Purity was established by infrared and Raman spectroscopy to be excellent.[1]

Experimental Protocols

Materials and Apparatus:

  • All manipulations should be carried out under an inert atmosphere (e.g., dry argon) in a glove box.[1]

  • Volatile materials should be handled on a glass vacuum line.[1]

  • Pyrex glass vessels with Teflon-FEP valves are recommended.[1]

  • Methanol must be dried over a molecular sieve and distilled prior to use.[1]

  • Cesium metal.

  • The respective ammonium salt (e.g., ammonium dinitramide, ammonium perchlorate, ammonium chloride, ammonium acetate).[1]

Protocol 1: Synthesis of this compound (CsOCH₃)

This protocol describes the preparation of the this compound precursor from cesium metal and dry methanol.

Procedure:

  • In a dry box, place 10.00 mmol (1.32 g) of cesium metal into a Pyrex glass vessel equipped with a Teflon-FEP valve.[1]

  • Attach the vessel to a vacuum line and evacuate.

  • Cool the vessel to -196 °C (liquid nitrogen bath) and condense in approximately 5 mL of dry methanol.

  • Allow the reaction mixture to warm to 20 °C. Vigorous gas (H₂) evolution will be observed as the methanol melts.[1]

  • After the initial gas evolution subsides, cool the vessel back to -196 °C and pump off the hydrogen gas.[1]

  • Condense in an additional 0.5 mL of dry methanol.[1]

  • Repeat steps 4-6 until all the cesium metal has reacted.[1]

  • Once the reaction is complete, remove all volatile compounds at 25 °C under vacuum to obtain a white solid of this compound.[1] The yield should be quantitative (1.49 g).[1]

Protocol 2: General Procedure for the Synthesis of Anhydrous Cesium Salts

This general protocol can be adapted for the synthesis of various anhydrous cesium salts from their corresponding ammonium salts.

Procedure:

  • In a dry box, prepare a solution of 1.00 mmol of the desired ammonium salt in 5 mL of dry methanol in a Pyrex glass vessel.

  • In a separate vessel, prepare a solution of 1.00 mmol (164 mg) of this compound in 5 mL of dry methanol.[1]

  • Cool the ammonium salt solution to the desired reaction temperature (see table above). For highly oxidative salts like ammonium dinitramide and perchlorate, temperatures of -40 °C and -50 °C are required, respectively, to prevent solvent degradation.[1] For less reactive salts, the reaction can be performed at room temperature.[1]

  • Slowly add the this compound solution to the stirred ammonium salt solution at the designated temperature.

  • Allow the reaction mixture to stir for a sufficient time to ensure completion. The formation of the cesium salt as a precipitate may be observed, depending on its solubility in methanol.

  • After the reaction is complete, allow the mixture to warm to room temperature.

  • Remove the volatile by-products (ammonia and methanol) under vacuum.

  • The resulting solid is the high-purity anhydrous cesium salt.

  • Purification (Optional): If the starting materials contain impurities or are used in non-stoichiometric amounts, the crude product can be purified by recrystallization from methanol.[1] The recrystallized product should be washed with cold (-20 °C) methanol.[1]

Visualizations

Synthesis_Workflow General Workflow for Anhydrous Cesium Salt Synthesis cluster_precursor This compound Synthesis cluster_salt Anhydrous Cesium Salt Synthesis Cs Cesium Metal React1 Reaction at 20°C Cs->React1 MeOH1 Dry Methanol MeOH1->React1 Pump1 Remove H₂ at -196°C React1->Pump1 Pump1->React1 Repeat until complete CsOCH3 This compound (Solid) Pump1->CsOCH3 Final removal of volatiles CsOCH3_sol This compound in Methanol CsOCH3->CsOCH3_sol Dissolve in Methanol NH4X Ammonium Salt (NH₄X) in Methanol React2 Reaction at specified Temp. NH4X->React2 CsOCH3_sol->React2 Pump2 Remove NH₃ and Methanol React2->Pump2 CsX Anhydrous Cesium Salt (CsX) Pump2->CsX Recrystallize Optional Recrystallization CsX->Recrystallize

Caption: Workflow for the synthesis of anhydrous cesium salts.

Reaction_Pathway Reaction Pathway NH4X NH₄X intermediate [NH₄⁺CH₃O⁻] NH4X->intermediate + CsOCH₃ in Methanol CsOCH3 CsOCH₃ CsOCH3->intermediate CsX CsX (Product) intermediate->CsX Forms Salt NH3 NH₃ (g) intermediate->NH3 Decomposes MeOH CH₃OH (l) intermediate->MeOH

Caption: The reaction pathway for cesium salt formation.

References

Cesium Methoxide-Catalyzed Carbon-Carbon Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for carbon-carbon bond formation reactions catalyzed by cesium methoxide (CsOMe). This compound, a strong base, offers unique advantages in organic synthesis, including high reactivity and solubility in organic solvents, often leading to improved yields and selectivities compared to other alkali metal alkoxides. These characteristics make it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Introduction to this compound in Carbon-Carbon Bond Formation

This compound is a highly effective catalyst for various carbon-carbon bond-forming reactions, primarily by acting as a strong Brønsted base to generate nucleophilic carbanions from pronucleophiles. Its utility is particularly notable in reactions such as aldol condensations and Michael additions, which are fundamental transformations in synthetic organic chemistry. The large ionic radius of the cesium cation can influence the aggregation state and reactivity of the resulting enolates, sometimes leading to different stereochemical outcomes or enhanced reaction rates compared to lighter alkali metal counterparts like sodium or potassium methoxide.

The "cesium effect," a term often used to describe the enhanced reactivity and unique selectivity observed with cesium bases, is attributed to the low charge density and high polarizability of the Cs⁺ ion. This can lead to more "naked" and therefore more reactive anions in solution.

Key Applications and Reaction Types

This compound is particularly effective in catalyzing the following key carbon-carbon bond-forming reactions:

  • Aldol and Aldol-Type Condensations: Formation of β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated counterparts.

  • Michael Additions (Conjugate Additions): The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

  • Tandem Reactions (e.g., Robinson Annulation): A sequence of reactions, often a Michael addition followed by an intramolecular aldol condensation, to form cyclic structures.

Application Note: this compound-Catalyzed Intramolecular Aldol Cyclization

Application: Synthesis of cyclic α,β-unsaturated ketones, which are important structural motifs in natural products and pharmaceutical compounds. Intramolecular aldol reactions are crucial for the construction of five- and six-membered rings.

Advantages of this compound: In certain substrates, this compound can promote efficient cyclization where other bases may lead to side reactions or require harsher conditions. The nature of the cesium cation can influence the equilibrium of the aldol addition and the subsequent dehydration step.

Logical Workflow for Intramolecular Aldol Cyclization

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up and Purification start Dissolve dicarbonyl starting material in an appropriate solvent (e.g., Methanol). add_base Add a catalytic or stoichiometric amount of this compound. start->add_base heat Heat the reaction mixture to reflux. add_base->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor quench Quench the reaction with a proton source (e.g., saturated aq. NH4Cl). monitor->quench extract Extract the product with an organic solvent. quench->extract purify Purify the crude product by column chromatography. extract->purify end end purify->end Characterize the final cyclic enone product.

Caption: Workflow for a typical intramolecular aldol cyclization reaction catalyzed by this compound.

Experimental Protocols

Protocol 1: this compound-Catalyzed Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1] While many protocols utilize sodium or potassium alkoxides, this compound can be an effective alternative. The following is an adapted protocol based on a typical Robinson annulation procedure.[2]

Reaction Scheme:

  • Step 1: Michael Addition: A ketone enolate adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone).

  • Step 2: Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular cyclization and dehydration.

Mechanism of Robinson Annulation:

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation enolate Ketone + CsOMe → Cesium Enolate michael_adduct Enolate + Methyl Vinyl Ketone → 1,5-Diketone enolate->michael_adduct Nucleophilic Attack int_enolate 1,5-Diketone + CsOMe → Intramolecular Enolate michael_adduct->int_enolate cyclization Intramolecular Nucleophilic Attack → β-Hydroxy Ketone int_enolate->cyclization dehydration Dehydration → α,β-Unsaturated Cyclic Ketone cyclization->dehydration - H₂O

Caption: The two-stage mechanism of the Robinson Annulation.

Materials:

  • Cyclohexanone (or other ketone)

  • Methyl vinyl ketone (or other α,β-unsaturated ketone)

  • This compound (CsOMe)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the ketone (1.0 eq) in anhydrous methanol, add this compound (1.0-3.0 eq) in one portion at room temperature with stirring.

  • Michael Addition: Cool the mixture to 0 °C and add the α,β-unsaturated ketone (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-12 hours), monitoring by TLC.

  • Aldol Condensation & Work-up: After the Michael addition is complete (as indicated by TLC), heat the reaction mixture to reflux for 1-4 hours to promote the intramolecular aldol condensation and dehydration. Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired annulated product.

Quantitative Data (Representative):

The yields for Robinson annulations are highly substrate-dependent. The following table provides representative data adapted from similar base-catalyzed processes.

Ketoneα,β-Unsaturated KetoneBaseYield (%)Reference
CyclohexanoneMethyl vinyl ketoneNaOMe~75%[2]
2-MethylcyclohexanoneMethyl vinyl ketoneNaOMe~65-70%[3]
AcetoneMethyl vinyl ketoneKOH~70%General textbook example
Protocol 2: this compound-Catalyzed Michael Addition of an Active Methylene Compound

Application: Synthesis of 1,5-dicarbonyl compounds or other functionalized molecules by the conjugate addition of stabilized carbanions to α,β-unsaturated systems.

Advantages of this compound: this compound can be particularly effective for deprotonating less acidic active methylene compounds or when a non-coordinating cation is desired to enhance the nucleophilicity of the carbanion.

Experimental Workflow:

G start Combine Active Methylene Compound and Solvent add_base Add this compound start->add_base form_enolate Formation of Cesium Enolate add_base->form_enolate add_acceptor Add α,β-Unsaturated Acceptor form_enolate->add_acceptor reaction Conjugate Addition add_acceptor->reaction workup Aqueous Work-up and Extraction reaction->workup purify Purification workup->purify product Final Michael Adduct purify->product

Caption: A typical workflow for a this compound-catalyzed Michael addition.

Materials:

  • Diethyl malonate (or other active methylene compound)

  • Cyclohexenone (or other α,β-unsaturated acceptor)

  • This compound (CsOMe)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the active methylene compound (1.1 eq) in anhydrous THF. Add this compound (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Michael Addition: Add a solution of the α,β-unsaturated acceptor (1.0 eq) in anhydrous THF dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 1-6 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extraction: Extract the mixture with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

The following table provides representative yields for Michael additions of active methylene compounds to enones using various bases.

Active Methylene DonorMichael AcceptorBaseYield (%)Reference
Diethyl malonateCyclohexenoneNaOEt95%General textbook example
MalononitrileChalconePiperidine80-90%General textbook example
Ethyl acetoacetate2-CyclopentenoneNaOEt~85%General textbook example

Note: As with the Robinson annulation, specific data for this compound is sparse in the reviewed literature, but it is expected to perform efficiently, particularly with less reactive substrates.

Safety and Handling

  • This compound: is a strong base and is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere (glovebox or Schlenk line). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. In case of contact with skin, wash immediately with copious amounts of water.

  • Organic Solvents: are flammable and should be handled in a well-ventilated area, away from ignition sources.

  • Reagents: Many of the carbonyl compounds and other reagents used in these reactions can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a powerful and often advantageous catalyst for carbon-carbon bond formation reactions. Its high basicity and the unique properties of the cesium cation can lead to efficient and selective transformations. While detailed, specific protocols in the literature are sometimes consolidated under the general category of "strong bases," the principles outlined in the provided protocols for aldol-type and Michael addition reactions serve as a robust foundation for researchers to develop and optimize their synthetic routes. The provided workflows and mechanisms offer a clear guide for the practical application of this compound in the synthesis of valuable organic molecules.

References

Experimental Protocols and Application Notes for Anhydrous Reactions Utilizing Cesium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the use of cesium methoxide in anhydrous organic synthesis. This compound (CsOMe) is a strong base that offers unique reactivity and solubility profiles, making it a valuable tool in methodologies where other common bases may be less effective. These protocols are intended to serve as a comprehensive guide for the safe and effective handling and use of this compound in moisture-sensitive reactions.

Overview and Key Applications

This compound is a highly reactive inorganic base utilized in a range of chemical transformations. Its utility in anhydrous reactions stems from its high basicity and the unique properties of the cesium cation, which can influence reaction pathways and enhance reactivity.

Primary applications include:

  • Deprotonation of weak carbon and heteroatom acids: this compound is effective in generating carbanions and other nucleophiles from precursors with high pKa values.

  • Catalysis of C-C and C-X bond formation: It can serve as a catalyst or stoichiometric base in cross-coupling reactions, alkylations, and arylations.

  • Synthesis of other anhydrous cesium salts: It is a convenient precursor for the in situ or ex situ generation of other anhydrous cesium salts.[1]

  • Promotion of complex chemical transformations: The "cesium effect," attributed to the large ionic radius and oxophilicity of the cesium cation, can facilitate challenging reactions such as CO2 hydrogenation and C-C bond formation.[2]

Safety Precautions and Handling

This compound is a corrosive and moisture-sensitive reagent. All handling must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves (nitrile or latex), is mandatory. A fume hood should be used when handling solid this compound to avoid inhalation of any dust.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Setups and Protocols

General Setup for Anhydrous Reactions

A successful anhydrous reaction requires the rigorous exclusion of atmospheric moisture from all glassware, solvents, and reagents.

Workflow for Setting up an Anhydrous Reaction:

Anhydrous_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dry Glassware (Oven or Flame-Drying) D Assemble Apparatus (Under Inert Gas Flow) A->D B Prepare Anhydrous Solvents (Distillation or Molecular Sieves) E Add Solvents and Reagents (Via Syringe or Cannula) B->E C Weigh Reagents (Under Inert Atmosphere) C->E D->E F Run Reaction (Controlled Temperature and Stirring) E->F G Quench Reaction F->G H Extraction and Purification G->H I Characterization H->I Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Yield Cause1 Presence of Water Problem->Cause1 Cause2 Improper Reagent Stoichiometry Problem->Cause2 Cause3 Incorrect Reaction Temperature Problem->Cause3 Cause4 Poor Solubility of this compound Problem->Cause4 Solution1a Thoroughly dry all glassware Cause1->Solution1a Check Solution1b Use freshly distilled/dried solvents Cause1->Solution1b Check Solution2 Accurately weigh reagents under inert atmosphere Cause2->Solution2 Verify Solution3 Optimize reaction temperature Cause3->Solution3 Adjust Solution4 Use a co-solvent or a more polar solvent Cause4->Solution4 Modify Cesium_Effect Reactants Reactants (A + B) Cs_Complex Cesium-Reactant Complex Cs⁺ coordinates to reactants, activating them Reactants->Cs_Complex Coordination Transition_State Lower Energy Transition State Stabilized by Cs⁺ Cs_Complex->Transition_State Reaction Products Products (C + D) Transition_State->Products Product Formation

References

Proper Handling and Weighing of Cesium Methoxide in a Glovebox: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methoxide (CsOCH₃) is a highly reactive, air- and moisture-sensitive inorganic compound that serves as a potent base in organic synthesis. Its utility in deprotonation reactions makes it a valuable reagent in the development of pharmaceuticals and other complex organic molecules. However, its pyrophoric nature necessitates careful handling in an inert atmosphere to ensure personnel safety and maintain the integrity of the reagent. This document provides detailed application notes and protocols for the proper handling and weighing of this compound within a glovebox environment.

Properties and Hazards of this compound

This compound is a white to off-white solid that reacts violently with water and can spontaneously ignite upon exposure to air.[1][2][3] It is corrosive and can cause severe skin burns and eye damage. Due to its hazardous nature, all manipulations must be conducted in a controlled, inert atmosphere, such as a nitrogen or argon-filled glovebox.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula CH₃CsO[4][5]
Molecular Weight 163.94 g/mol [4][5]
Appearance White to off-white solid[1]
Reactivity Reacts violently with water, air, and acids.[1][2][3][1][2][3]
Hazards Pyrophoric, Corrosive, Harmful if swallowed or inhaled.[1][1]

Glovebox Preparation and Inert Atmosphere

Maintaining a strictly inert atmosphere within the glovebox is paramount for the safe handling of this compound. The glovebox should be equipped with a purification system that continuously removes oxygen and moisture to levels below 1 ppm.

Protocol 3.1: Glovebox Environment Verification

  • Atmosphere Check: Before introducing this compound, ensure that the glovebox oxygen and moisture analyzers are functioning correctly and indicate levels below 1 ppm.

  • Glove Integrity: Visually inspect the glovebox gloves for any signs of wear, tear, or degradation. Perform a leak test if necessary.

  • Pressure Regulation: Confirm that the glovebox pressure is maintained at a slight positive pressure relative to the ambient atmosphere to prevent ingress of air.

Experimental Protocol: Weighing this compound

This protocol outlines the step-by-step procedure for accurately weighing this compound inside a glovebox.

4.1. Materials and Equipment

  • This compound (in its original, sealed container)

  • Inert atmosphere glovebox

  • Analytical balance (calibrated for use inside the glovebox)

  • Anti-static weighing dish or glass vial

  • Spatula (non-sparking, e.g., PTFE or stainless steel with caution)

  • Tweezers

  • Waste container for contaminated items

  • Receiving flask or container for the weighed this compound

4.2. Procedure

  • Transfer Materials into the Glovebox:

    • Place all necessary equipment (balance, weighing dish, spatula, tweezers, receiving flask) into the glovebox antechamber.

    • Cycle the antechamber with the inert gas (e.g., three vacuum/refill cycles) to remove atmospheric contaminants before transferring the items into the main chamber.[6]

    • The this compound container should also be introduced through the antechamber. Ensure the container is sealed tightly.

  • Prepare the Weighing Area:

    • Set up the analytical balance on a stable, vibration-free surface within the glovebox.

    • Allow the balance to acclimate to the glovebox atmosphere. It is recommended to leave the balance inside the glovebox permanently to ensure thermal equilibrium.

  • Weighing this compound:

    • Place the weighing dish on the balance and tare it.

    • Carefully open the this compound container. To minimize the risk of static discharge, which can cause the fine powder to disperse, consider using an anti-static weighing dish.

    • Using a clean, dry spatula, carefully transfer the desired amount of this compound to the weighing dish. Perform this action slowly and deliberately to avoid creating dust.

    • Record the mass displayed on the balance.

    • Using tweezers, carefully transfer the weighing dish containing the this compound into the receiving flask. Alternatively, the powder can be carefully funneled into the flask.

  • Cleanup and Waste Disposal:

    • Securely close the primary this compound container.

    • Wipe the spatula and any other contaminated tools with a cloth lightly dampened with an inert solvent (e.g., heptane) and place the cloth in the designated waste container inside the glovebox.

    • All disposable items that have come into contact with this compound should be placed in the waste container.

    • Remove the waste container from the glovebox through the antechamber following proper procedures for hazardous waste.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and weighing of this compound in a glovebox.

Cesium_Methoxide_Workflow Workflow for Handling and Weighing this compound in a Glovebox cluster_prep Preparation cluster_transfer Material Transfer cluster_weighing Weighing Procedure cluster_cleanup Cleanup and Disposal A Verify Glovebox Atmosphere (O2 < 1 ppm, H2O < 1 ppm) B Inspect Glove Integrity A->B C Check Glovebox Pressure B->C D Place Equipment in Antechamber C->D E Cycle Antechamber (3x Vacuum/Refill) D->E F Transfer Equipment into Glovebox E->F G Acclimate and Tare Balance F->G H Carefully Open this compound Container G->H I Transfer Powder with Spatula H->I J Record Mass I->J K Transfer Weighed Powder to Receiving Flask J->K L Securely Close Reagent Container K->L M Clean Contaminated Tools L->M N Dispose of Contaminated Waste in Designated Container M->N O Remove Waste via Antechamber N->O

Caption: Workflow for handling and weighing this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and compatible gloves, even when working within the glovebox.

  • Static Electricity: Be mindful of static electricity, which can ignite flammable vapors and cause fine powders to disperse. Use of anti-static equipment is recommended.

  • Spills: In the event of a spill within the glovebox, use a compatible absorbent material to clean it up immediately.

  • Emergency Preparedness: Ensure that a Class D fire extinguisher is readily available for metal fires and that all personnel are trained in its use.

By adhering to these detailed protocols and safety guidelines, researchers can safely and effectively handle and weigh this compound for their synthetic needs, ensuring both personal safety and the integrity of their experiments.

References

Application Notes and Protocols: Preparation and Standardization of a Cesium Methoxide Solution in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation and standardization of a cesium methoxide (CsOCH₃) solution in methanol. This compound is a strong base utilized in various organic syntheses, including deprotonation reactions and as a catalyst. Accurate preparation and standardization are critical for reproducible and reliable experimental outcomes. These protocols detail the necessary reagents, equipment, safety precautions, and step-by-step procedures for both the synthesis of this compound from cesium metal and methanol, and its subsequent standardization via titration with a primary standard.

Introduction

This compound is a highly reactive alkoxide that serves as a potent non-nucleophilic base in organic chemistry. Its utility in promoting specific chemical transformations makes it a valuable reagent in research, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. The concentration of a freshly prepared this compound solution can vary due to the reactivity of cesium metal and the hygroscopic nature of the reagents. Therefore, accurate standardization is essential to determine the precise molarity of the solution before its use in quantitative applications.

This application note provides detailed methodologies for the safe and effective preparation of a this compound solution in methanol and its standardization against a primary standard acid.

Health and Safety Precautions

Extreme caution must be exercised when handling cesium metal and this compound.

  • Cesium Metal: Cesium is a highly reactive alkali metal that ignites spontaneously in air and reacts explosively with water.[1][2] It is corrosive and can cause severe skin burns and eye damage.[2][3][4] All handling of cesium metal must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[2] Personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and appropriate gloves, is mandatory.[2][3]

  • This compound: this compound is a strong base and is corrosive. It is also moisture-sensitive and will react with water and carbon dioxide in the air.[5] Inhalation or contact with skin and eyes should be avoided.[3]

  • Methanol: Methanol is flammable and toxic. Work should be performed in a well-ventilated fume hood.

Experimental Protocols

Preparation of a ~0.1 M this compound Solution in Methanol

This protocol is adapted from the synthesis of this compound.[6]

Materials and Equipment:

  • Cesium metal (Cs)

  • Anhydrous methanol (CH₃OH)

  • Anhydrous heptane

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles

  • Cold bath (e.g., ice-water or dry ice/acetone)

Procedure:

  • System Preparation: Assemble the reaction vessel under an inert atmosphere. Ensure all glassware is thoroughly dried.

  • Reagent Addition: In a glovebox, carefully weigh the desired amount of cesium metal and place it in the reaction vessel. For a 0.1 M solution in 100 mL, approximately 1.33 g of cesium is needed.

  • Under a positive flow of inert gas, add anhydrous heptane to the reaction vessel.

  • Cool the reaction vessel to -78 °C (dry ice/acetone bath) or 0 °C (ice-water bath).

  • Reaction: Slowly add anhydrous methanol dropwise to the stirred suspension of cesium metal in heptane. A strong evolution of hydrogen gas will be observed.[6] The rate of addition should be controlled to maintain a steady reaction and avoid excessive foaming.

  • Continue the addition of methanol until all the cesium metal has reacted and the gas evolution ceases.[6]

  • Isolation (Optional): If solid this compound is desired, the volatile components (heptane, excess methanol, and dissolved hydrogen) can be removed under vacuum to yield a white solid.[6]

  • Solution Preparation: For a solution, carefully add anhydrous methanol to the desired final volume.

  • Storage: Store the this compound solution under an inert atmosphere in a tightly sealed container, protected from moisture and carbon dioxide.[5]

Quantitative Data for Preparation:

ParameterValue
Target Concentration~0.1 M
Cesium Metal (for 100 mL)~1.33 g
Anhydrous Methanol100 mL
Anhydrous Heptane (solvent)As needed
Reaction Temperature-78 °C to 0 °C
Standardization of the this compound Solution

This protocol utilizes a primary standard acid, benzoic acid, for titration. The principle is analogous to the standardization of sodium methoxide.[7][8][9]

Materials and Equipment:

  • ~0.1 M this compound solution

  • Benzoic acid (C₇H₆O₂, primary standard grade), dried

  • Anhydrous dimethylformamide (DMF) or anhydrous methanol

  • Thymol blue or thymolphthalein indicator solution

  • Buret

  • Erlenmeyer flasks

  • Analytical balance

Procedure:

  • Preparation of the Primary Standard: Accurately weigh approximately 0.1 g of dried benzoic acid into an Erlenmeyer flask.

  • Dissolution: Dissolve the benzoic acid in 50-80 mL of anhydrous dimethylformamide or anhydrous methanol.[7][8]

  • Indicator Addition: Add 2-3 drops of thymol blue or thymolphthalein indicator solution to the flask.[7][8]

  • Titration: Titrate the benzoic acid solution with the prepared this compound solution from a buret until the endpoint is reached. The endpoint is indicated by a distinct color change (e.g., from yellow to blue for thymol blue in a basic solution).[8] Protect the solution from atmospheric carbon dioxide during the titration.[7]

  • Blank Titration: Perform a blank titration with the solvent and indicator alone and subtract this volume from the sample titration volume.[7][8]

  • Replicates: Repeat the titration at least two more times for accuracy.

  • Calculation: Calculate the molarity of the this compound solution using the following formula:

    Molarity (CsOCH₃) = (mass of benzoic acid (g)) / (molar mass of benzoic acid ( g/mol ) * (V_titrant - V_blank) (L))

Quantitative Data for Standardization:

ParameterValue
Primary StandardBenzoic Acid (C₇H₆O₂)
Molar Mass of Benzoic Acid122.12 g/mol
Typical mass of Benzoic Acid~0.1 g
SolventAnhydrous Dimethylformamide or Methanol
IndicatorThymol Blue or Thymolphthalein
Expected Titration Volume (~0.1 M)~8.2 mL

Visualized Workflows

Preparation_Workflow cluster_prep Preparation of this compound Solution A Weigh Cesium Metal (in glovebox) B Add to Reaction Vessel with Heptane A->B C Cool to -78°C to 0°C B->C D Slowly Add Anhydrous Methanol C->D E Reaction and H₂ Evolution D->E F Add Methanol to Final Volume E->F G Store Under Inert Atmosphere F->G

Caption: Workflow for the preparation of a this compound solution.

Standardization_Workflow cluster_std Standardization of this compound Solution H Accurately Weigh Benzoic Acid I Dissolve in Anhydrous Solvent H->I J Add Indicator I->J K Titrate with This compound Solution J->K L Observe Endpoint Color Change K->L M Calculate Molarity L->M

Caption: Workflow for the standardization of a this compound solution.

Conclusion

The protocols outlined in this document provide a detailed and reliable method for the preparation and standardization of a this compound solution in methanol. Adherence to the safety precautions is paramount due to the hazardous nature of the reagents involved. Accurate standardization ensures the solution's utility in subsequent chemical reactions where precise stoichiometry is crucial for achieving desired outcomes in research and development.

References

Application Notes and Protocols for Cesium Methoxide in Base-Mediated Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methoxide (CsOMe) is a strong alkoxide base that serves as a highly effective initiator in base-mediated anionic polymerization reactions. Its utility is particularly pronounced in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, and epoxides, like ethylene oxide. The large ionic radius of the cesium cation (Cs⁺) leads to a greater separation between the cation and the propagating alkoxide anion. This increased ion separation enhances the reactivity of the anionic chain end, often resulting in faster polymerization rates and the ability to produce polymers with high molecular weights and controlled architectures.[1] These characteristics make this compound a valuable tool for the synthesis of well-defined polymers for various applications, including in the development of drug delivery systems and other advanced materials.

Application in Ring-Opening Polymerization (ROP) of Cyclic Esters

Cesium-based initiators have demonstrated significant efficacy in the ROP of cyclic esters, leading to the formation of biodegradable polyesters such as polylactide (PLA) and polycaprolactone (PCL).

Ring-Opening Polymerization of ε-Caprolactone

The polymerization of ε-caprolactone initiated by alkali metal alkoxides proceeds via an anionic mechanism. The choice of the alkali metal cation significantly influences the polymerization kinetics and the properties of the resulting polymer.

Table 1: Comparison of Alkali Metal Alkoxides in ε-Caprolactone Polymerization

InitiatorMonomer Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reaction Time (h)Reference
This compound>9532,0001.252Hypothetical Data
Potassium Methoxide9228,5001.354[2]
Sodium Methoxide8825,0001.426Hypothetical Data
Lithium Methoxide8522,0001.508Hypothetical Data*

*Data for Cesium, Sodium, and Lithium Methoxide are illustrative and based on general trends observed in anionic polymerization, as specific comparative studies under identical conditions were not available in the searched literature. The data for Potassium Methoxide is extrapolated from related studies.[2]

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone with this compound

This protocol describes the synthesis of poly(ε-caprolactone) using this compound as an initiator.

Materials:

  • ε-Caprolactone (freshly distilled over CaH₂)

  • This compound (CsOMe) solution in methanol (e.g., 25 wt%)

  • Anhydrous toluene

  • Methanol (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: A oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

  • Monomer Addition: Anhydrous toluene is added to the flask, followed by the desired amount of freshly distilled ε-caprolactone via syringe. The solution is stirred until homogeneous.

  • Initiator Preparation: A calculated amount of this compound solution in methanol is transferred to a separate, dry Schlenk tube. The methanol is removed under vacuum to yield anhydrous this compound.

  • Initiation: The anhydrous this compound is dissolved in a small amount of anhydrous toluene and then rapidly injected into the stirring monomer solution at room temperature.

  • Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 25-60 °C) for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC).

  • Termination: The polymerization is terminated by the addition of a small amount of degassed methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Chemical Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Ring-Opening Polymerization of Epoxides

Cesium-based initiators are also highly effective for the ring-opening polymerization of epoxides, such as ethylene oxide, to produce polyethers. The use of cesium counterions can suppress side reactions that are more prevalent with smaller alkali metal cations, allowing for the synthesis of high molecular weight poly(ethylene oxide) (PEO).[3]

Experimental Protocol: Anionic Polymerization of Ethylene Oxide with a Cesium Initiator

This protocol outlines a general procedure for the polymerization of ethylene oxide using a cesium-based initiator, which can be generated in situ from cesium hydroxide.

Materials:

  • Ethylene oxide (purified by passing through columns of molecular sieves and calcium hydride)

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Initiating alcohol (e.g., benzyl alcohol)

  • Methanol (for termination)

  • Argon or Nitrogen gas

  • High-pressure reactor or appropriate glassware for handling ethylene oxide

Procedure:

  • Initiator Formation: In a dry reaction vessel under an inert atmosphere, cesium hydroxide monohydrate and the initiating alcohol are dissolved in anhydrous THF. The water is removed by azeotropic distillation or by reaction with a drying agent to form the cesium alkoxide initiator in situ.

  • Monomer Addition: The purified ethylene oxide is carefully transferred as a liquid or gas to the reactor containing the initiator solution at a controlled temperature (e.g., 60-80 °C).

  • Polymerization: The reaction is allowed to proceed under controlled temperature and pressure for the desired duration.

  • Termination: The polymerization is quenched by the addition of a protic source, such as methanol or acidic methanol.

  • Polymer Isolation and Purification: The resulting polymer is precipitated in a non-solvent, filtered, and dried under vacuum.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanism of anionic ring-opening polymerization and a typical experimental workflow.

Anionic_ROP_Mechanism Anionic Ring-Opening Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Cs⁺ ⁻OMe M Monomer (e.g., ε-Caprolactone) I->M Nucleophilic Attack IM Initiator-Monomer Adduct M->IM Ring-Opening Pn Growing Polymer Chain (Pₙ⁻ Cs⁺) IM->Pn M2 Monomer Pn->M2 Addition of Monomer Pn1 Propagated Chain (Pₙ₊₁⁻ Cs⁺) M2->Pn1 Pn1_term Living Polymer (Pₙ₊₁⁻ Cs⁺) TA Terminating Agent (e.g., MeOH) Pn1_term->TA Protonation DP Dead Polymer (Pₙ₊₁-H) TA->DP

Caption: General mechanism of anionic ring-opening polymerization.

Experimental_Workflow Experimental Workflow for Anionic Polymerization Start Start Setup Reactor Setup under Inert Atmosphere Start->Setup Monomer Add Anhydrous Solvent and Monomer Setup->Monomer Initiator Prepare/Add this compound Initiator Monomer->Initiator Polymerize Polymerization at Controlled Temperature Initiator->Polymerize Monitor Monitor Reaction Progress (NMR/GPC) Polymerize->Monitor Monitor->Polymerize Not Complete Terminate Terminate Reaction with Methanol Monitor->Terminate Complete Isolate Isolate Polymer by Precipitation Terminate->Isolate Purify Purify and Dry Polymer Isolate->Purify Characterize Characterize Polymer (GPC, NMR) Purify->Characterize End End Characterize->End

Caption: A typical workflow for conducting anionic polymerization.

Conclusion

This compound is a powerful initiator for the base-mediated polymerization of cyclic esters and epoxides. Its use can lead to faster reaction rates and the synthesis of well-defined, high molecular weight polymers. The protocols and data presented here provide a foundation for researchers to utilize this compound in their polymer synthesis endeavors, with potential applications in drug development and materials science. Further optimization of reaction conditions may be necessary depending on the specific monomer and desired polymer characteristics.

References

Application Notes and Protocols for the Catalytic Hydrogenation of CO2 to Ethanol Using a Cesium-Promoted Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carbon dioxide (CO₂), a primary greenhouse gas, into value-added chemicals is a critical area of research for sustainable chemical production. Ethanol, in particular, is a valuable fuel and chemical feedstock. This document details the application of a cesium-promoted copper/zinc oxide (Cs/Cu/ZnO) catalyst for the selective hydrogenation of CO₂ to ethanol. The presence of cesium as a promoter has been shown to be crucial for facilitating the C-C bond formation necessary for ethanol synthesis. While the specific use of cesium methoxide as the precursor is not detailed in the primary literature for this catalyst system, alkali methoxides are a potential source for alkali promoters in catalyst preparation. The protocols described herein are based on the findings from studies utilizing elemental cesium in a model catalyst system.

Reaction Mechanism and the Role of the Cesium Promoter

The hydrogenation of CO₂ to ethanol over a Cs/Cu/ZnO catalyst is understood to proceed through a complex reaction network. The cesium promoter, in synergy with the copper and zinc oxide components, creates unique active sites at the interface of these materials.[1][2][3][4][5] This interface is critical for the synthesis of ethanol.[1][2][3][4][5]

The proposed mechanism involves the following key steps:

  • Formate Pathway : CO₂ is hydrogenated to methanol predominantly via a formate (HCOO*) intermediate.[1][2][3][4][5]

  • C-C Coupling : The cesium promoter tunes the binding energy of formyl (CHO) intermediates, which facilitates the coupling of two CHO species to form a C-C bond, a critical step in ethanol formation.[1][2][3][4][5]

  • Hydrogenation : The resulting C2 intermediates are subsequently hydrogenated to produce ethanol.

The diagram below illustrates the proposed reaction pathway for ethanol synthesis on the Cs/Cu/ZnO catalyst.

CO2_Hydrogenation_to_Ethanol CO2 CO₂ (gas) adsorbed_CO2 CO₂ CO2->adsorbed_CO2 Adsorption H2 H₂ (gas) adsorbed_H H H2->adsorbed_H Dissociation formate HCOO adsorbed_CO2->formate + *H intermediate1 H₂COO formate->intermediate1 + *H formyl CHO formate->formyl Decomposition (facilitated by Cs) intermediate2 H₂COOH intermediate1->intermediate2 + *H methoxy H₃CO intermediate2->methoxy + *H methanol CH₃OH methoxy->methanol + *H cc_coupling OHC-CHO formyl->cc_coupling + *CHO c2_intermediate1 CH₂CHO cc_coupling->c2_intermediate1 + H₂ c2_intermediate2 CH₃CHO c2_intermediate1->c2_intermediate2 + H₂ ethanol CH₃CH₂OH c2_intermediate2->ethanol + H₂

Proposed reaction pathway for CO₂ hydrogenation to ethanol.

Quantitative Data Presentation

The performance of the Cs/Cu/ZnO catalyst for CO₂ hydrogenation to ethanol is summarized in the tables below.

Table 1: Catalyst Performance Data

CatalystTemperature (°C)Pressure (MPa)CO₂ Conversion (%)Ethanol Selectivity (%)Ethanol STY (mmol gcat⁻¹ h⁻¹)Methanol STY (molecules cm⁻² s⁻¹)Reference
Cs/Cu/ZnO2203N/A23.81.35N/A[3]
Cu/Cs/ZnO(0001)~3020.5<5%N/AN/A~1x10¹⁵[1]

STY = Space-Time Yield N/A = Not Available in the cited abstract

Experimental Protocols

The following protocols are based on the methodologies described for the synthesis and evaluation of model Cs/Cu/ZnO catalysts.[1] For industrial applications, these methods would be adapted for powder catalysts, likely prepared by co-precipitation or impregnation methods.

Protocol 1: Catalyst Preparation (Model System)

This protocol describes the preparation of a model Cs/Cu/ZnO(0001̅) catalyst in an ultra-high vacuum (UHV) system.

1. Substrate Preparation: a. A single-crystal ZnO(0001̅) substrate is cleaned in the UHV chamber by cycles of Ar⁺ sputtering and annealing until a clean and well-ordered surface is achieved, as verified by surface characterization techniques like XPS.

2. Deposition of Copper: a. High-purity copper is evaporated onto the cleaned ZnO(0001̅) substrate at room temperature using an electron-beam evaporator. b. The deposition rate and thickness are monitored using a quartz crystal microbalance. A typical coverage is around 0.4 monolayers (ML).

3. Deposition of Cesium: a. Cesium is deposited onto the Cu/ZnO(0001̅) surface from a getter source. b. The coverage of cesium is controlled by the deposition time and calibrated by XPS. A typical coverage is around 0.1 ML.

4. Catalyst Characterization: a. The surface composition and chemical states of the prepared catalyst are characterized in situ using X-ray Photoelectron Spectroscopy (XPS).

The workflow for the model catalyst preparation is depicted in the following diagram.

Catalyst_Preparation_Workflow start Start uhv_chamber Introduce ZnO(0001) Crystal into UHV Chamber start->uhv_chamber sputtering Ar⁺ Sputtering uhv_chamber->sputtering annealing Annealing sputtering->annealing surface_check Verify Surface Cleanliness (XPS) annealing->surface_check surface_check->sputtering Not Clean cu_deposition Deposit Copper (e.g., 0.4 ML) surface_check->cu_deposition Clean cs_deposition Deposit Cesium (e.g., 0.1 ML) cu_deposition->cs_deposition final_characterization In-situ Characterization (XPS) cs_deposition->final_characterization end Catalyst Ready for Testing final_characterization->end

Workflow for the preparation of the model Cs/Cu/ZnO catalyst.
Protocol 2: Catalytic Hydrogenation of CO₂

This protocol outlines the procedure for testing the catalytic activity in a high-pressure reactor coupled with surface analysis and gas-phase product detection.

1. Reactor Setup: a. The catalyst, prepared as in Protocol 1, is transferred under vacuum to a high-pressure reactor chamber. b. The reactor is capable of operating at elevated temperatures and pressures.

2. Reaction Conditions: a. A gas mixture of CO₂ and H₂ (typically in a 1:9 ratio) is introduced into the reactor. b. The total pressure is set to the desired value (e.g., 0.5 MPa).[1] c. The catalyst is heated to the reaction temperature (e.g., in the range of 250-350 °C).[1]

3. Product Analysis: a. The gas-phase products are continuously monitored using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD). b. A capillary column (e.g., Porapak Q) is used for the separation of products. c. The GC is calibrated with standard gas mixtures to quantify the concentrations of reactants and products (CO, methanol, ethanol, etc.).

4. Post-Reaction Analysis: a. After the reaction, the catalyst is cooled down and transferred back to the UHV chamber for post-reaction characterization by XPS to investigate changes in the catalyst surface.

Concluding Remarks

The use of cesium as a promoter on a Cu/ZnO catalyst demonstrates a promising route for the selective hydrogenation of CO₂ to ethanol. The synergistic interaction between cesium, copper, and zinc oxide is key to enabling the C-C coupling required for ethanol synthesis. The provided protocols offer a foundational methodology for the preparation and evaluation of such catalysts. Further research and development are necessary to translate these findings from model systems to industrially viable, high-surface-area powder catalysts and to optimize the process parameters for enhanced ethanol yield and stability.

References

Application Notes and Protocols: Cesium Methoxide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of pharmaceutical intermediates, the choice of base can significantly influence reaction efficiency, selectivity, and overall yield. Alkali metal methoxides are common reagents for methylation and condensation reactions. While sodium methoxide is widely used due to its availability and cost-effectiveness, cesium methoxide (CsOCH₃) presents a compelling alternative, often exhibiting enhanced reactivity and selectivity attributed to the "cesium effect." This phenomenon is associated with the large ionic radius and high solubility of cesium salts, leading to more "naked" and reactive anions in solution.

These application notes provide a comparative overview and detailed protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 4,6-dihydroxy-2-methylpyrimidine, a precursor for the anticancer drug Dasatinib. A comparison with the analogous sodium methoxide-based synthesis is presented to highlight potential advantages.

Core Applications of this compound

This compound is a strong base and a potent nucleophile, making it suitable for a variety of transformations in pharmaceutical synthesis, including:

  • O-Methylation: The high reactivity of the methoxide anion facilitates the methylation of hydroxyl groups on various scaffolds, including phenols and heterocyclic compounds, which are common moieties in drug molecules.

  • N-Alkylation: Similar to other strong bases, it can be employed for the N-alkylation of amines, amides, and heterocycles. The cesium cation can play a crucial role in enhancing selectivity for mono-alkylation.

  • C-C Bond Formation: In condensation reactions, such as the synthesis of pyrimidines, this compound can act as a catalyst or reagent to promote the formation of new carbon-carbon bonds.

  • Stereoselective Synthesis: The nature of the cation can influence the transition state of a reaction, and in some cases, the use of cesium can enhance stereoselectivity in the synthesis of chiral intermediates.

Synthesis of 4,6-dihydroxy-2-methylpyrimidine: A Comparative Case Study

4,6-dihydroxy-2-methylpyrimidine is a crucial intermediate in the synthesis of the targeted cancer therapy drug, Dasatinib. The synthesis typically involves the condensation of acetamidine hydrochloride with a malonic ester in the presence of a strong base.

Reaction Pathway

reaction_pathway acetamidine Acetamidine Hydrochloride intermediate Intermediate Complex acetamidine->intermediate dimethyl_malonate Dimethyl Malonate dimethyl_malonate->intermediate base Base (CsOCH₃ or NaOCH₃) in Methanol base->intermediate + product 4,6-dihydroxy-2-methylpyrimidine intermediate->product Cyclization/ Condensation byproduct Methanol + NaCl/CsCl + NH₄Cl intermediate->byproduct

Caption: Synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4,6-dihydroxy-2-methylpyrimidine using sodium methoxide, as reported in the literature, and provides projected data for a this compound-based synthesis based on the anticipated "cesium effect."

ParameterSodium MethoxideThis compound (Projected)Reference
Base Sodium Methoxide (NaOCH₃)This compound (CsOCH₃)N/A
Solvent MethanolMethanol[1]
Reactants Acetamidine hydrochloride, Dimethyl malonateAcetamidine hydrochloride, Dimethyl malonate[1]
Reaction Temperature 18-25 °C18-25 °C (potential for lower temp)[1]
Reaction Time 3-5 hoursPotentially shorter (e.g., 2-4 hours)[1]
Reported Yield 86-87%Potentially higher (>90%)[1]
Key Advantages Cost-effective, readily availableHigher reactivity, potentially higher yield and selectivityN/A
Key Disadvantages Moderate reaction times, potential for side reactionsHigher costN/A

Experimental Protocols

General Experimental Workflow

experimental_workflow start Start step1 Prepare Methanolic Base Solution (NaOCH₃ or CsOCH₃) under Inert Atmosphere start->step1 step2 Cool Solution in Ice Bath step1->step2 step3 Add Acetamidine Hydrochloride and Dimethyl Malonate step2->step3 step4 Allow Reaction to Warm to RT and Stir for Specified Time step3->step4 step5 Remove Methanol under Reduced Pressure step4->step5 step6 Dissolve Residue in Water step5->step6 step7 Acidify with HCl to pH 1-2 step6->step7 step8 Crystallize at 0 °C step7->step8 step9 Filter, Wash with Cold Water and Methanol step8->step9 step10 Dry to Obtain Product step9->step10 end End step10->end

References

Application Note: Determination of Cesium Methoxide Concentration Using Non-Aqueous Acid-Base Titration

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Titration of Cesium Methoxide

Introduction

This compound (CsOCH₃) is a strong, non-nucleophilic base utilized in a variety of organic synthesis applications, including deprotonation, condensation, and isomerization reactions. Accurate determination of its concentration in solution is critical for stoichiometric control, reaction optimization, and overall process safety. Due to its reactivity with atmospheric moisture and carbon dioxide, standard aqueous titration methods are unsuitable. This application note details a robust and reliable non-aqueous acid-base titration method for the precise determination of this compound concentration.

Principle

This method employs a non-aqueous acid-base titration, a technique well-suited for substances that are reactive or insoluble in water.[1][2] The this compound solution is titrated with a standardized solution of a strong acid, typically perchloric acid (HClO₄), in a non-aqueous solvent system. The reaction proceeds as a neutralization:

CsOCH₃ + HClO₄ → CsClO₄ + CH₃OH

The endpoint of the titration can be determined using either a potentiometric method or a visual colorimetric indicator. Potentiometric titration, which measures the change in potential as the titrant is added, is generally preferred for its higher precision and applicability to colored solutions.[3][4]

Method Selection: Potentiometric vs. Visual Indicator

MethodAdvantagesDisadvantages
Potentiometric Titration High precision and accuracy, objective endpoint determination, suitable for colored or turbid solutions, provides a full titration curve.[3][4]Requires specialized equipment (potentiometric titrator, electrode).
Visual Indicator Titration Simple, rapid, and requires minimal specialized equipment.Subjective endpoint determination, can be affected by solution color, may have lower precision than potentiometric methods.

For research, development, and quality control applications where high precision is paramount, potentiometric titration is the recommended method.

Experimental Protocols

Protocol 1: Potentiometric Titration of this compound

This protocol provides a detailed procedure for determining the concentration of this compound using potentiometric titration with standardized perchloric acid.

1. Apparatus and Reagents

  • Apparatus:

    • Automatic potentiometric titrator

    • Glass pH electrode or a combination pH electrode suitable for non-aqueous solutions

    • Ag/AgCl reference electrode (if not using a combination electrode)

    • Burette (10 mL or 20 mL, Class A)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Magnetic stirrer and stir bars

    • Analytical balance (readable to 0.1 mg)

  • Reagents:

    • This compound solution (in methanol or other organic solvent)

    • Perchloric acid (HClO₄), 0.1 M in glacial acetic acid (standardized)

    • Glacial acetic acid, ACS grade

    • Toluene, ACS grade

    • Methanol, anhydrous

    • Potassium hydrogen phthalate (KHP), primary standard grade, dried at 120°C for 2 hours

    • Crystal violet indicator solution (0.5% w/v in glacial acetic acid) - for titrant standardization

2. Standardization of 0.1 M Perchloric Acid

It is crucial to accurately know the concentration of the perchloric acid titrant.

  • Accurately weigh approximately 0.35 g of dried potassium hydrogen phthalate (KHP) into a 100 mL beaker.

  • Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be necessary.

  • Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.[5]

  • Titrate with the 0.1 M perchloric acid solution until the color changes to a stable blue-green.[2]

  • Record the volume of titrant used.

  • Calculate the molarity of the perchloric acid solution using the following formula: Molarity (M) = (Weight of KHP (g)) / (0.20423 g/mmol * Volume of HClO₄ (mL))

3. Titration Procedure for this compound

  • Pipette an accurately known volume (e.g., 5.00 mL) of the this compound solution into a clean, dry 100 mL beaker.

  • Add approximately 40 mL of a suitable anhydrous solvent, such as a 1:1 mixture of toluene and methanol, to ensure the electrode is sufficiently immersed.

  • Place the beaker on the magnetic stirrer and add a stir bar.

  • Immerse the calibrated glass and reference electrodes (or combination electrode) into the solution. Ensure the electrode tips are below the surface of the liquid but not in the path of the stir bar.

  • Begin stirring at a moderate, constant speed.

  • Start the potentiometric titration, adding the standardized 0.1 M perchloric acid in small increments. Record the potential (mV) after each addition.

  • Continue the titration past the equivalence point, which is characterized by a sharp change in potential.

  • Determine the endpoint of the titration from the point of maximum inflection on the titration curve (the first derivative) or from the zero crossing of the second derivative curve.

  • Calculate the concentration of this compound in the original solution.

4. Calculation of this compound Concentration

Concentration of CsOCH₃ (M) = (Volume of HClO₄ at endpoint (mL) * Molarity of HClO₄ (M)) / Volume of CsOCH₃ sample (mL)

Protocol 2: Visual Indicator Titration of this compound

This protocol is a simpler alternative to potentiometric titration but may be less precise.

1. Apparatus and Reagents

  • Same as Protocol 1, but an automatic titrator and electrodes are not required.

  • Indicator: Thymol blue solution (0.3% w/v in methanol).[5]

2. Procedure

  • Pipette an accurately known volume (e.g., 5.00 mL) of the this compound solution into a clean, dry 100 mL Erlenmeyer flask.

  • Add approximately 40 mL of a 1:1 mixture of toluene and methanol.

  • Add 3-4 drops of thymol blue indicator solution. The solution should turn blue.

  • Titrate with standardized 0.1 M perchloric acid while continuously swirling the flask.

  • The endpoint is reached when the color of the solution changes from blue to yellow.

  • Record the volume of titrant used and calculate the concentration of this compound as described in Protocol 1.

Data Presentation

Table 1: Summary of Titration Parameters

ParameterPotentiometric TitrationVisual Indicator Titration
Titrant 0.1 M Perchloric Acid in Glacial Acetic Acid0.1 M Perchloric Acid in Glacial Acetic Acid
Analyte Solvent 1:1 Toluene:Methanol1:1 Toluene:Methanol
Endpoint Detection Maximum inflection of the potential curveColor change (Blue to Yellow)
Indicator N/AThymol Blue
Typical Sample Volume 5.00 mL5.00 mL
Expected Precision (%RSD) < 1%< 2%

Mandatory Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_result Result Standardize Standardize 0.1 M HClO4 with KHP Titrate Titrate Sample with Standardized HClO4 Standardize->Titrate Standardized Titrant Prepare_Sample Prepare this compound Sample in Solvent Prepare_Sample->Titrate Analyte Detect_Endpoint Detect Endpoint (Potentiometric or Visual) Titrate->Detect_Endpoint Calculate Calculate Concentration Detect_Endpoint->Calculate Result Report this compound Concentration (M) Calculate->Result

Caption: Experimental workflow for the titration of this compound.

Potentiometric_vs_Visual cluster_potentiometric Potentiometric Titration cluster_visual Visual Indicator Titration Title Endpoint Detection Methods P_Method Measure Potential (mV) vs. Titrant Volume (mL) V_Method Add Indicator to Sample P_Analysis Determine Endpoint from 1st or 2nd Derivative P_Method->P_Analysis P_Advantage High Precision Objective P_Analysis->P_Advantage V_Analysis Observe Color Change at Endpoint V_Method->V_Analysis V_Advantage Simple & Rapid Low Cost V_Analysis->V_Advantage

Caption: Comparison of potentiometric and visual endpoint detection methods.

References

Application Notes and Protocols: Cesium Methoxide in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methoxide (CsOMe) is a strong base that offers unique reactivity and solubility profiles compared to other alkali metal alkoxides. Its application in batch organic synthesis is well-established for promoting a variety of chemical transformations, including transesterification, condensation, and deprotonation reactions. The transition of these processes to continuous flow chemistry presents an opportunity for enhanced control, improved safety, and greater scalability. While direct literature on the flow chemistry applications of this compound is emerging, this document provides detailed application notes and protocols based on established principles of flow chemistry and the known reactivity of this compound and analogous strong bases. These protocols serve as a starting point for researchers looking to leverage the unique properties of this compound in a continuous manufacturing environment.

Application Note 1: Base-Catalyzed Transesterification in Continuous Flow

Objective: To provide a protocol for the continuous transesterification of esters using this compound as a catalyst, suitable for applications in biodiesel production and fine chemical synthesis.

Background: Transesterification is a key reaction for the synthesis of esters, most notably in the production of fatty acid methyl esters (FAMEs) for biodiesel. The reaction involves the exchange of the alkoxy group of an ester with another alcohol, catalyzed by an acid or a base.[1] Alkali metal methoxides are highly effective basic catalysts for this transformation.[2] this compound, being a highly soluble and basic catalyst, is expected to exhibit high activity. Flow chemistry offers precise control over residence time and temperature, which is crucial for minimizing side reactions and maximizing yield.[3]

Experimental Protocol: Continuous Flow Transesterification of Ethyl Benzoate

Materials and Reagents:

  • Ethyl benzoate

  • Anhydrous methanol (MeOH)

  • This compound (CsOMe) solution in MeOH (e.g., 0.5 M) or solid CsOMe

  • Anhydrous toluene (for co-solvent if needed)

  • Syringe pumps or HPLC pumps

  • PFA or stainless steel tubing reactor coil

  • T-mixer

  • Back-pressure regulator (BPR)

  • Heating system (e.g., oil bath, column heater)

  • Collection vessel

  • Quenching solution (e.g., dilute aqueous HCl)

  • Analytical equipment (GC-MS, HPLC)

System Setup: A typical flow chemistry setup for this protocol consists of two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator. Pump A delivers the substrate solution (ethyl benzoate in methanol), and Pump B delivers the this compound catalyst solution. The two streams are combined in the T-mixer and then enter the heated reactor coil where the reaction takes place. The BPR maintains the system pressure to prevent solvent boiling.

Reagent Preparation:

  • Substrate Solution (Stream A): Prepare a solution of ethyl benzoate in anhydrous methanol. A typical concentration is 0.5 M.

  • Catalyst Solution (Stream B): Prepare a solution of this compound in anhydrous methanol. A typical concentration is 0.1 M. If using solid this compound, ensure it is fully dissolved. Due to the limited solubility of some bases, a co-solvent system or a slurry-compatible pumping system might be necessary for higher concentrations.

Flow Reaction Procedure:

  • Set the temperature of the reactor coil to the desired value (e.g., 60 °C).

  • Set the back-pressure regulator to a pressure sufficient to keep the methanol in the liquid phase at the reaction temperature (e.g., 10 bar).

  • Start pumping the substrate solution (Stream A) and the catalyst solution (Stream B) at the desired flow rates to achieve the target residence time and stoichiometry. For example, to achieve a 10-minute residence time in a 10 mL reactor with a 1:1 volumetric flow rate, set each pump to 0.5 mL/min.

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system).

  • Collect the product stream in a vessel containing a quenching agent (e.g., a slight excess of dilute aqueous HCl relative to the amount of CsOMe used) to neutralize the catalyst and stop the reaction.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

  • Analyze the crude product by GC-MS or HPLC to determine conversion and yield.

Data Presentation: Representative Data for Optimization

The following table presents hypothetical data for the optimization of the continuous flow transesterification of ethyl benzoate with methanol using this compound. This data is for illustrative purposes to guide experimental design.

EntryTemperature (°C)Residence Time (min)CsOMe (mol%)Conversion (%)Yield of Methyl Benzoate (%)
160558582
2601059896
360155>9998
480559593
5601029088

Diagrams

Transesterification_Workflow cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_workup Work-up & Analysis prepA Prepare Substrate Solution (Ethyl Benzoate in MeOH) pumpA Pump A prepA->pumpA prepB Prepare Catalyst Solution (CsOMe in MeOH) pumpB Pump B prepB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil (e.g., 60 °C, 10 min) mixer->reactor bpr BPR (10 bar) reactor->bpr collect Collect & Quench (aq. HCl) bpr->collect extract Extraction collect->extract analyze Analysis (GC-MS, HPLC) extract->analyze

Experimental workflow for continuous transesterification.

Transesterification_Mechanism CH3O- Cs+ CH3O- Cs+ R-CO-OR' R-CO-OR' CH3O- Cs+->R-CO-OR' Nucleophilic Attack intermediate Tetrahedral Intermediate R-CO-OR'->intermediate R-CO-OCH3 R-CO-OCH3 intermediate->R-CO-OCH3 Elimination 'R-O- Cs+ 'R-O- Cs+ intermediate->'R-O- Cs+

Base-catalyzed transesterification mechanism.

Application Note 2: Claisen-Schmidt Condensation in Continuous Flow

Objective: To propose a protocol for the continuous flow Claisen-Schmidt condensation of an aldehyde and a ketone using this compound as a strong base to produce α,β-unsaturated ketones (chalcones).

Background: The Claisen-Schmidt condensation is a crossed aldol condensation that is fundamental for C-C bond formation.[4] The choice of base is critical to promote the deprotonation of the ketone to form an enolate without significant self-condensation. Cesium salts have been shown to be effective in promoting these reactions in batch.[5] Flow chemistry can offer superior control over the exothermic nature of this reaction and can minimize the formation of byproducts by precisely controlling the residence time of the reactive enolate intermediate.[6]

Experimental Protocol: Continuous Flow Synthesis of Chalcone

Materials and Reagents:

  • Acetophenone

  • Benzaldehyde

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • This compound (CsOMe) solution in MeOH or THF (e.g., 1.0 M)

  • Syringe pumps

  • T-mixer and Y-mixer

  • PFA tubing reactor coils (one for enolate formation, one for condensation)

  • Cooling system (e.g., cryostat)

  • Back-pressure regulator (BPR)

  • Collection vessel with quenching solution (e.g., saturated aqueous NH4Cl)

  • Analytical equipment (LC-MS, NMR)

System Setup: This protocol utilizes a three-pump system. Pump A delivers the ketone solution, Pump B delivers the this compound solution, and Pump C delivers the aldehyde solution. The streams from Pump A and B are first mixed to form the enolate in a cooled reactor coil. This enolate stream is then mixed with the aldehyde stream from Pump C in a second mixer, followed by a second reactor coil for the condensation and dehydration steps.

Reagent Preparation:

  • Ketone Solution (Stream A): Prepare a 1.0 M solution of acetophenone in anhydrous THF.

  • Base Solution (Stream B): Prepare a 1.1 M solution of this compound in anhydrous THF or use a commercial solution. A slight excess of base is often used.

  • Aldehyde Solution (Stream C): Prepare a 1.0 M solution of benzaldehyde in anhydrous THF.

Flow Reaction Procedure:

  • Cool the first reactor coil (for enolate formation) to the desired temperature (e.g., -20 °C to 0 °C) to control the enolate formation.

  • Set the temperature for the second reactor coil (for condensation) (e.g., room temperature or slightly heated).

  • Set the back-pressure regulator (e.g., 5 bar).

  • Start pumping Stream A (acetophenone) and Stream B (CsOMe) at equal flow rates into the first T-mixer and through the first reactor coil. A short residence time (e.g., 1-2 minutes) is typically sufficient for enolate formation.

  • The output from the first reactor is then fed into a Y-mixer where it is combined with Stream C (benzaldehyde).

  • The combined stream passes through the second reactor coil with a longer residence time (e.g., 10-20 minutes) to allow for the condensation and subsequent dehydration to form the chalcone.

  • Collect the product stream in a vessel containing a quenching solution (e.g., saturated aqueous NH4Cl).

  • Perform a standard aqueous work-up, extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by chromatography or recrystallization and analyze by LC-MS and NMR.

Data Presentation: Representative Data for Optimization

The following table presents hypothetical data for the optimization of the continuous flow Claisen-Schmidt condensation.

EntryEnolate Formation Temp (°C)Condensation Temp (°C)Residence Time (min)CsOMe (equiv.)Yield of Chalcone (%)
1025101.175
2-2025101.185
3-2025201.192
4-2040101.190 (more byproducts)
5-2025201.088

Diagrams

Claisen_Schmidt_Workflow cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_workup Work-up & Analysis prepA Acetophenone in THF pumpA Pump A prepA->pumpA prepB CsOMe in THF pumpB Pump B prepB->pumpB prepC Benzaldehyde in THF pumpC Pump C prepC->pumpC mixer1 T-Mixer pumpA->mixer1 pumpB->mixer1 mixer2 Y-Mixer pumpC->mixer2 reactor1 Cooled Reactor 1 (Enolate Formation) mixer1->reactor1 reactor1->mixer2 reactor2 Reactor 2 (Condensation) mixer2->reactor2 bpr BPR reactor2->bpr collect Collect & Quench bpr->collect extract Work-up & Purification collect->extract analyze Analysis (LC-MS, NMR) extract->analyze

Experimental workflow for Claisen-Schmidt condensation.

Logical_Relationship cluster_params Controllable Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Selectivity Selectivity Temp->Selectivity Safety Process Safety Temp->Safety Improved Control Time Residence Time Time->Yield Time->Safety Improved Control Stoich Stoichiometry Stoich->Yield Stoich->Selectivity

Relationship between flow parameters and outcomes.

Disclaimer: The protocols and data presented herein are illustrative and intended to serve as a starting point for research and development. Actual experimental conditions may require optimization based on specific substrates, equipment, and safety considerations. Always perform a thorough safety assessment before conducting any chemical reaction.

References

Troubleshooting & Optimization

Troubleshooting incomplete reactions with Cesium methoxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete reactions with Cesium methoxide.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not going to completion. What are the most common initial checks I should perform?

A: When a reaction with this compound (CsOMe) is incomplete, the initial troubleshooting steps should focus on the integrity of the reagents and the reaction environment. First, verify the purity and dryness of your starting materials, reagents, and solvent. This compound is highly sensitive to moisture and must be handled under a dry, inert atmosphere (e.g., argon or nitrogen). Ensure that all glassware was rigorously dried before use. Second, confirm the accuracy of your calculations for all reactants and reagents.[1] Finally, check that your reaction monitoring technique (e.g., TLC, LC-MS) is reliable for your specific substrate and product.[2]

Q2: How does the choice of solvent affect my reaction with this compound?

A: Solvent choice is critical for the success of reactions involving cesium salts. The high reactivity of cesium alkoxides, often termed the "Cesium Effect," is attributed to their significant solubility and dissociation in polar aprotic solvents like DMF and DMSO.[3] In these solvents, the methoxide anion is less tightly associated with the cesium cation, making it a more "naked" and highly reactive nucleophile.[3] If your reaction is sluggish or incomplete, consider switching to a solvent known to effectively dissolve cesium salts. Poor solubility of either the this compound or your substrate can prevent the reaction from proceeding.

Q3: Could the quality of my this compound be the issue? How can I assess it?

A: Absolutely. The quality of this compound is a primary suspect in failed or incomplete reactions. It is a hygroscopic solid that can decompose upon exposure to air and moisture. You should always handle it in a glovebox or under a stream of inert gas. If you suspect your reagent has degraded, it is best to use a fresh bottle. For a functional assessment, you can perform a small-scale test reaction with a simple, reliable substrate known to react well under your conditions. A significant drop in yield compared to previous successful runs would indicate a reagent quality issue.

Q4: My reaction is producing side products instead of the desired product. What could be the cause?

A: The formation of side products often points to issues with reaction conditions or substrate reactivity. This compound is a strong base, which can promote elimination reactions (E2) in competition with desired substitution reactions (SN2), particularly with secondary and tertiary substrates.[4] Consider lowering the reaction temperature to favor the substitution pathway. Additionally, ensure the reaction is not running for too long, as this can lead to product decomposition.[1] If the reaction involves multiple potential methylation sites, the regioselectivity can be influenced by steric hindrance and the electronic properties of the substrate.

Q5: I'm observing a color change in my reaction, but the starting material is not being consumed. What does this indicate?

A: A color change without consumption of the starting material could indicate a reaction with trace impurities in the solvent or on the glassware, or decomposition of the this compound itself. Ensure all components of your reaction setup are scrupulously clean and dry.[1] Degassing the solvent prior to use can also be beneficial to remove dissolved oxygen and water. It is also possible that a non-productive complex is being formed.

Troubleshooting Guide

If the FAQs above have not resolved your issue, follow this systematic troubleshooting guide.

Step 1: Evaluate Reagents and Reaction Setup

The most common source of error in reactions with moisture-sensitive reagents is atmospheric contamination.

  • Reagent Integrity : Was the this compound stored under an inert atmosphere and handled exclusively in a glovebox or with Schlenk techniques? Is the solvent anhydrous? Are the other starting materials pure and dry?

  • Inert Atmosphere : Was the reaction vessel properly flushed with an inert gas (argon or nitrogen) before adding reagents? Was a positive pressure of inert gas maintained throughout the reaction?

  • Glassware : Was all glassware oven-dried or flame-dried immediately before use to remove adsorbed water?

Step 2: Analyze Reaction Parameters

Once you have confirmed the quality of your setup, re-examine the specific reaction conditions.

ParameterPotential IssueRecommended Action
Temperature Too low: Reaction rate is too slow. Too high: Promotes side reactions or decomposition.If no reaction occurs, try gradually increasing the temperature. If side products are observed, try lowering the temperature.
Concentration Too dilute: Reaction rate may be slow. Too concentrated: May lead to solubility issues or side reactions.Ensure you are using the correct concentration as per the literature or your experimental design.[1]
Stirring Inefficient stirring can lead to a heterogeneous mixture and localized concentration gradients.Use an appropriate stir bar size and stirring speed to ensure the mixture is homogeneous.[1]
Order of Addition The order in which reagents are added can be critical, especially if intermediates are unstable.Review the experimental protocol. Consider if adding the base last or slowly via syringe pump could improve the outcome.[1]
Step 3: Investigate Solvent and Solubility

Solubility is a key factor in the reactivity of cesium salts.

SolventSolubility of Cesium SaltsImpact on Reactivity
DMF, DMSO Generally HighPromotes dissociation, leading to a highly reactive "naked" methoxide anion.[3]
THF, Dioxane Moderate to LowLower reactivity may be observed due to stronger ion pairing.
Toluene, Hexane Very LowGenerally unsuitable for reactions requiring dissolved this compound.
  • Recommendation : If your reaction is incomplete, and you are not using a polar aprotic solvent, consider switching to DMF or DMSO, provided they are compatible with your substrate.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound

This protocol outlines the key steps for setting up a reaction under anhydrous, inert conditions.

  • Glassware Preparation : Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation : In a glovebox, weigh the required amount of this compound into a dry vial.

  • Reaction Setup : Add the starting material and anhydrous solvent to the reaction flask via syringe.

  • Reagent Addition : Add the solid this compound to the stirred solution under a positive flow of inert gas. Alternatively, if the reaction requires slow addition, the base can be dissolved or suspended in a small amount of anhydrous solvent and added via syringe.

  • Reaction Monitoring : Maintain the reaction at the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by periodically taking aliquots (via a cannula or syringe) and analyzing them by TLC, GC, or LC-MS.

  • Workup : Once the reaction is complete, cool it to room temperature. Quench the reaction carefully by slowly adding a proton source (e.g., saturated aqueous ammonium chloride). Note that the product's stability to acidic or basic conditions during workup should be considered.[2]

Visualizations

Troubleshooting_Workflow A Incomplete Reaction Observed B Step 1: Check Reagents & Setup A->B C Is CsOMe fresh & handled under inert gas? Is solvent anhydrous? Is glassware dry? B->C D Step 2: Evaluate Reaction Parameters C->D Yes H Replace reagents, dry solvent/glassware, and re-run experiment. C->H No E Are Temp, Concentration, & Stirring optimal? D->E F Step 3: Analyze Solubility E->F Yes I Systematically vary conditions (e.g., temp). Consider Design of Experiments (DoE). E->I No G Is a polar aprotic solvent (DMF, DMSO) being used? F->G J Switch to a more polar aprotic solvent. G->J No K Problem Solved G->K Yes H->B I->D J->F

Caption: A logical workflow for troubleshooting incomplete reactions.

Experimental_Workflow cluster_0 Preparation (Inert Environment) cluster_1 Reaction Execution cluster_2 Workup & Analysis A 1. Oven/Flame-Dry Glassware B 2. Assemble Hot & Cool under Inert Gas A->B C 3. Weigh CsOMe in Glovebox B->C D 4. Add Substrate & Anhydrous Solvent to Flask C->D E 5. Add CsOMe under Positive Inert Flow D->E F 6. Maintain Temp & Monitor Reaction (TLC/LC-MS) E->F G 7. Cool and Quench Reaction F->G H 8. Extraction & Purification G->H I 9. Characterize Product H->I

Caption: Experimental workflow for reactions with this compound.

References

How to prevent hydrolysis of Cesium methoxide during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Cesium methoxide during chemical reactions.

Troubleshooting Guide

Question: Why is my reaction yielding poor results or failing when using this compound?

Answer: The most probable cause of reaction failure or low yield is the hydrolysis of this compound. This compound is extremely reactive with water.[1] Even trace amounts of moisture in your reaction setup, solvents, or starting materials can cause it to rapidly hydrolyze into Cesium hydroxide and methanol. Cesium hydroxide is a strong base, but its presence may lead to undesired side reactions or fail to promote the intended chemical transformation, thereby compromising the integrity of your experiment.

Question: What are the initial signs that my this compound has been compromised by moisture?

Answer: While this compound should be a fine, white powder, exposure to moisture can cause it to appear clumpy or discolored. However, visual inspection is not a definitive indicator of purity. The most reliable way to ensure the quality of your reagent is to handle it under strictly anhydrous conditions from the moment it is received.

Question: How should I properly handle and store this compound to prevent hydrolysis?

Answer: Proper handling and storage are critical for maintaining the integrity of this compound.[2] All manipulations should be carried out in a controlled, inert atmosphere, such as a glove box or under a stream of dry argon or nitrogen using Schlenk line techniques.[3][4] Store the reagent in a tightly sealed container, preferably in a desiccator or a dry, inert-atmosphere storage cabinet.[5]

Question: What are the essential steps for setting up a reaction to exclude water?

Answer: To ensure a successful reaction, a rigorously anhydrous environment is necessary. The following steps are crucial:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at a high temperature (e.g., 120-150°C) for several hours and then cooled in a desiccator or under a stream of inert gas immediately before use.

  • Solvent Purity: Use only anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it may be necessary to further dry the solvent using appropriate methods, such as distillation over a drying agent or passing it through a column of activated alumina.

  • Inert Atmosphere: The reaction vessel should be purged with a dry, inert gas (argon or nitrogen) before adding any reagents. Maintain a positive pressure of the inert gas throughout the reaction.[4]

  • Reagent Addition: Add this compound and other reagents under the inert atmosphere. If possible, use a closed system for reagent transfer.[3]

Question: How can I detect and quantify water contamination in my reaction solvents?

Answer: Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[6] Several other analytical techniques, including gas chromatography and spectroscopic methods, can also be employed for water detection.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the hydrolysis of this compound?

A1: The hydrolysis of this compound is a straightforward reaction where this compound reacts with water to produce Cesium hydroxide and methanol. The balanced chemical equation is:

CsOCH₃ + H₂O → CsOH + CH₃OH

Q2: What are the consequences of hydrolysis in my reaction?

A2: The primary consequence is the formation of Cesium hydroxide, which, while a strong base, may not be the intended reagent for your specific transformation. This can lead to:

  • Reduced yield of the desired product.

  • Formation of unwanted byproducts.

  • Inconsistent and non-reproducible results.

Q3: Are there less water-sensitive alternatives to this compound?

A3: While this compound is a potent and often necessary reagent, other bases can be considered depending on the specific requirements of your reaction. For instance, Cesium carbonate (Cs₂CO₃) is a strong base that is less sensitive to ambient moisture. However, its basicity and solubility characteristics are different from this compound, which will influence the reaction outcome.

Q4: Can I visually determine if my reaction is undergoing hydrolysis?

A4: In some cases, the formation of Cesium hydroxide, which may have different solubility in the reaction solvent compared to this compound, could lead to a change in the appearance of the reaction mixture (e.g., formation of a precipitate). However, relying solely on visual cues is not recommended. The most reliable indicators of hydrolysis are unexpected reaction outcomes and the presence of methanol as a byproduct, which can be detected through analytical methods like NMR or GC-MS.

Data Summary

The following table summarizes key information regarding this compound and related compounds.

CompoundFormulaMolar Mass ( g/mol )Key Properties
This compoundCH₃CsO163.94Highly reactive with water, strong base.[10][11]
WaterH₂O18.02Reacts with this compound to cause hydrolysis.
Cesium hydroxideCsOH149.91Strong base, product of hydrolysis.[1]
MethanolCH₃OH32.04Byproduct of hydrolysis.

Experimental Protocols

Protocol: General Anhydrous Reaction Setup for Using this compound

  • Glassware Preparation:

    • Place all necessary glassware (reaction flask, condenser, dropping funnel, magnetic stir bar) in an oven at 125°C for at least 4 hours.

    • Assemble the glassware hot and immediately place it under a positive pressure of dry argon or nitrogen.

    • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation:

    • Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried and stored under an inert atmosphere.

    • Transfer the required volume of solvent to the reaction flask via a cannula or a dry syringe.

    • Weigh the this compound in a glove box or under a positive pressure of inert gas and add it to the reaction flask.

  • Reaction Execution:

    • Commence stirring and bring the reaction mixture to the desired temperature.

    • Add any other reagents dropwise via a syringe or dropping funnel while maintaining the inert atmosphere.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).

  • Reaction Quench:

    • Upon completion, cool the reaction to the appropriate temperature.

    • Carefully and slowly quench the reaction by adding a proton source (e.g., a saturated aqueous solution of ammonium chloride or water), being mindful of the potential for a highly exothermic reaction.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound CsOCH3 This compound (CsOCH₃) Products Hydrolysis Products CsOCH3->Products Reacts with H2O Water (H₂O) H2O->Products CsOH Cesium Hydroxide (CsOH) Products->CsOH Forms CH3OH Methanol (CH₃OH) Products->CH3OH

Caption: Reaction pathway for the hydrolysis of this compound.

Experimental_Workflow Workflow for Preventing Hydrolysis cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Dry_Glassware 1. Dry Glassware (Oven, >120°C) Cool_Inert 2. Cool Under Inert Atmosphere Dry_Glassware->Cool_Inert Inert_Atmosphere 4. Purge & Maintain Inert Atmosphere Cool_Inert->Inert_Atmosphere Anhydrous_Solvent 3. Use Anhydrous Solvents Add_Reagents 5. Add Reagents Under Inert Gas Anhydrous_Solvent->Add_Reagents Inert_Atmosphere->Add_Reagents Run_Reaction 6. Monitor Reaction Add_Reagents->Run_Reaction Quench 7. Careful Quenching Run_Reaction->Quench

Caption: Experimental workflow to prevent hydrolysis of this compound.

References

Technical Support Center: Optimizing Cesium Methoxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for Cesium methoxide (CsOCH₃) catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound catalysis, with a focus on temperature-related problems.

Issue Possible Cause Recommended Action
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., TLC, GC, HPLC). For transesterification reactions, an optimal starting point is often in the range of 55-65°C. For other reactions like aldol condensations, higher temperatures (e.g., >100°C) may be necessary.
Reaction temperature is too high: This can lead to the thermal decomposition of this compound or the desired product. It can also favor the formation of undesired side products.Decrease the reaction temperature. If decomposition is suspected (see FAQs for visual cues), it may be necessary to restart the reaction with fresh catalyst at a lower temperature. For sensitive substrates, consider running the reaction at or below room temperature, or even at sub-zero temperatures (e.g., -40°C to -50°C) to minimize side reactions, especially when working with highly reactive or oxidizing agents.[1]
Catalyst Deactivation: Prolonged exposure to high temperatures can lead to catalyst deactivation through sintering or formation of inactive species.Optimize the reaction time to avoid prolonged heating. If deactivation is suspected, consider adding the catalyst in portions throughout the reaction. For deactivated catalyst, refer to the Catalyst Regeneration section.
Formation of Unwanted Side Products (Low Selectivity) Incorrect reaction temperature: Different reaction pathways may be favored at different temperatures, leading to a variety of products.Systematically screen a range of temperatures to find the optimal point for the desired product selectivity. Analyze the product mixture at each temperature to understand the temperature-selectivity profile. In some cases, a lower temperature may significantly improve selectivity, even if it slightly reduces the overall reaction rate.
Presence of water or other impurities: Water can react with this compound, reducing its activity and potentially catalyzing side reactions.Ensure all reactants and solvents are anhydrous. This compound is highly hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen).
Reaction Mixture Darkens or Changes Color Unexpectedly Thermal Decomposition: The catalyst or reactants may be decomposing at the set temperature. This is more likely at elevated temperatures.Immediately reduce the reaction temperature. If possible, take a sample for analysis to identify potential decomposition products. Visual observation of charring or significant color change often indicates decomposition.
Inconsistent Results Between Batches Poor temperature control: Fluctuations in the reaction temperature can lead to variability in yield and selectivity.Use a reliable and calibrated heating system (e.g., oil bath with a temperature controller, heating mantle with a thermocouple). Ensure uniform heating and stirring to avoid hotspots within the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for a reaction catalyzed by this compound?

A1: The optimal reaction temperature is highly dependent on the specific reaction being performed. For transesterification reactions, similar to those using sodium methoxide, a temperature range of 55-65°C is often a good starting point. However, for other types of reactions, such as aldol condensations or polymerizations, the optimal temperature could be significantly different, potentially ranging from sub-zero temperatures to well over 100°C. It is crucial to perform a temperature screening experiment to determine the optimal conditions for your specific application.

Q2: How do I know if my this compound catalyst has decomposed due to high temperature?

A2: While specific visual cues for this compound decomposition are not well-documented, general indicators of thermal decomposition for metal alkoxides include:

  • Color Change: A darkening of the reaction mixture, potentially to brown or black.

  • Gas Evolution: Formation of bubbles indicating the release of gaseous byproducts.

  • Precipitate Formation: The appearance of a new solid in the reaction mixture.

  • Loss of Activity: A significant drop in the reaction rate or failure of the reaction to proceed to completion.

Analytically, techniques like mass spectrometry could be used to identify decomposition products. While direct data for this compound is scarce, thermal decomposition of other cesium compounds like cesium superoxide proceeds via intermediates to form cesium oxide.[2] It is plausible that this compound could decompose to cesium oxide and organic byproducts like dimethyl ether or methane and carbon monoxide at very high temperatures.

Q3: Can I reuse my this compound catalyst? How do I regenerate it?

A3: The reusability of this compound depends on the reaction conditions and the nature of any deactivating species. In some cases, the catalyst may be recovered and reused.

General Regeneration Procedure:

  • Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation under an inert atmosphere.

  • Washing: Wash the catalyst with an anhydrous, non-protic solvent (e.g., hexane, toluene) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst under vacuum at a moderately elevated temperature (e.g., 100-120°C) to remove residual solvent. The exact temperature should be well below the decomposition temperature of the catalyst.

  • Storage: Store the regenerated catalyst under an inert atmosphere to prevent moisture contamination.

Note: The effectiveness of regeneration will depend on the cause of deactivation. Thermal sintering may not be reversible by this method.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Temperature

  • Setup: Assemble a reaction vessel equipped with a magnetic stirrer, a condenser, a temperature probe, and an inlet for an inert gas.

  • Reactants: Charge the reaction vessel with the reactants and anhydrous solvent under an inert atmosphere.

  • Initial Temperature: Set the initial reaction temperature based on literature precedents for similar reactions or a conservative starting point (e.g., room temperature or 40°C).

  • Catalyst Addition: Add the this compound catalyst to the reaction mixture under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress over time using a suitable analytical method (e.g., TLC, GC, HPLC).

  • Temperature Increments: If the reaction is slow or does not proceed, increase the temperature in 5-10°C increments, allowing the reaction to equilibrate at each new temperature and monitoring its progress.

  • Data Analysis: Record the conversion, yield, and selectivity at each temperature to determine the optimal reaction temperature.

Data Presentation

Table 1: Effect of Temperature on Biodiesel Yield using an Alkali Methoxide Catalyst (Analogous to this compound)

Temperature (°C)Catalyst Concentration (wt%)Reaction Time (min)Biodiesel Yield (%)
500.590~80
550.590~98
600.590~95

Note: This data is based on studies using Sodium Methoxide, a close analog of this compound, in transesterification reactions.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Catalysis start Low or No Product Yield check_temp Is reaction temperature optimized? start->check_temp temp_too_low Hypothesis: Temperature is too low check_temp->temp_too_low No check_catalyst Check for catalyst deactivation or decomposition check_temp->check_catalyst Yes increase_temp Action: Increase temperature in 5-10°C increments temp_too_low->increase_temp temp_too_high Hypothesis: Temperature is too high decrease_temp Action: Decrease temperature temp_too_high->decrease_temp monitor_reaction Monitor reaction progress increase_temp->monitor_reaction decrease_temp->monitor_reaction yield_improves Yield Improves? monitor_reaction->yield_improves yield_improves->temp_too_high No, or side products increase end Problem Resolved yield_improves->end Yes restart_reaction Consider restarting with fresh catalyst at optimized temperature check_catalyst->restart_reaction restart_reaction->end

Caption: Troubleshooting workflow for low reaction yield.

Temperature_Selectivity_Relationship Conceptual Relationship Between Temperature and Selectivity cluster_0 Low Temperature cluster_1 Optimal Temperature cluster_2 High Temperature low_temp Low Reaction Temperature low_rate Slower Reaction Rate low_temp->low_rate optimal_temp Optimal Reaction Temperature high_selectivity Higher Selectivity for Desired Product (Kinetic Control) low_rate->high_selectivity good_rate Good Reaction Rate optimal_temp->good_rate good_selectivity Good Selectivity optimal_temp->good_selectivity high_temp High Reaction Temperature fast_rate Faster Reaction Rate high_temp->fast_rate decomposition Potential for Catalyst/Product Decomposition high_temp->decomposition low_selectivity Lower Selectivity (Side Reactions Favored) fast_rate->low_selectivity

Caption: Temperature's impact on reaction rate and selectivity.

References

Understanding and preventing Cesium methoxide catalyst deactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cesium methoxide (CsOMe) catalysts. The information is designed to help users understand, prevent, and address catalyst deactivation to ensure experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Problem/Observation Potential Cause Recommended Action
Low or No Catalytic Activity Catalyst Deactivation by Moisture: this compound is extremely sensitive to water, which hydrolyzes it to less active cesium hydroxide and methanol.[1]• Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum). • Use anhydrous solvents. Consider passing solvents through a drying agent like activated alumina or molecular sieves. • Handle the catalyst and set up the reaction under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2]
Catalyst Deactivation by Carbon Dioxide: Exposure to air allows CO₂ to react with this compound, forming cesium carbonate, which is a weaker base and less effective catalyst.[3]• Handle the catalyst exclusively under an inert atmosphere (N₂ or Ar). • Purge all reaction vessels with an inert gas before introducing the catalyst. • Use degassed solvents to minimize dissolved CO₂.
Impure Starting Materials or Reagents: Impurities in the substrate or solvent can poison the catalyst or interfere with the reaction.[4][5]• Verify the purity of all starting materials and reagents. • Purify reagents if necessary (e.g., distillation of solvents).[6]
Incorrect Catalyst Loading or Calculation Errors: Insufficient catalyst will lead to slow or incomplete reactions.• Double-check all calculations for catalyst and reagent amounts.[4] • Ensure accurate weighing of the catalyst, preferably in an inert atmosphere.
Reaction Starts but Does Not Go to Completion Progressive Catalyst Deactivation: Trace amounts of moisture or air leaking into the system can deactivate the catalyst over time.[7]• Check all seals and joints on the reaction setup to ensure they are airtight. • Maintain a positive pressure of inert gas throughout the reaction. • Consider adding a drying agent (e.g., molecular sieves) to the reaction mixture if compatible with the chemistry.[8]
Fouling of Catalyst Surface: Non-soluble byproducts or polymerisation of starting materials/products can coat the catalyst surface, blocking active sites.• Improve stirring to keep the catalyst suspended and minimize localized high concentrations.[4] • Analyze the reaction mixture for insoluble materials. Consider a different solvent to improve the solubility of all components.
Inconsistent or Irreproducible Results Variable Catalyst Quality: Commercial this compound can have varying levels of purity and may contain decomposition products like cesium hydroxide or carbonate.[3]• Purchase high-purity this compound from a reputable supplier and request a certificate of analysis. • Store the catalyst under strictly anhydrous and inert conditions to prevent degradation.[9] • Consider titrating a small sample of the catalyst to determine its active concentration before use.
Poor Solubility of Catalyst: While cesium salts are generally more soluble than other alkali metal salts, poor solubility can still be an issue in some non-polar solvents, leading to lower effective catalyst concentration.[10]• Choose a solvent in which this compound has good solubility. Polar aprotic solvents like DMF or DMSO often work well, provided they are anhydrous.[10] • If solubility is limited, ensure vigorous stirring to maximize the surface area of the suspended catalyst.

Frequently Asked Questions (FAQs)

1. How should I properly store and handle this compound?

This compound is highly reactive with moisture and air.[3] It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place away from incompatible materials such as acids and oxidizing agents.[9][11] All handling should be performed in a glovebox or using Schlenk line techniques to prevent exposure to the atmosphere.

2. What are the primary mechanisms of this compound deactivation?

The two primary deactivation mechanisms are:

  • Hydrolysis: Reaction with water (moisture) to form cesium hydroxide and methanol. This is often the most significant cause of activity loss.[1]

  • Carbonation: Reaction with carbon dioxide (from the air) to form cesium carbonate and methanol.[3]

Both resulting species, cesium hydroxide and cesium carbonate, are significantly less basic and generally less effective as catalysts compared to this compound.

3. Can I regenerate a deactivated this compound catalyst?

While specific protocols for this compound are not well-documented, regeneration of similar alkali metal-based catalysts often involves washing and chemical reconversion. A potential, though unverified, procedure could involve:

  • Washing: Washing the deactivated catalyst (which may be a mixture of CsOH and Cs₂CO₃) with anhydrous methanol to remove organic residues.[12]

  • Re-formation of Methoxide: In a strictly anhydrous and inert environment, treating the washed solid with fresh, anhydrous methanol might shift the equilibrium back towards the methoxide, but this is not a guaranteed or efficient process. A more robust method would be required for complete regeneration, which may not be practical on a lab scale.

Given the challenges, preventing deactivation is far more effective than attempting regeneration.

4. My reaction is sensitive to trace metals. What is the purity of typical this compound?

The purity of commercially available this compound can vary. It is crucial to obtain a certificate of analysis from the supplier. Common impurities can include cesium hydroxide and cesium carbonate from degradation, as well as trace amounts of other alkali metals if the manufacturing process is not tightly controlled. For highly sensitive applications, using freshly purchased, high-purity catalyst is recommended.

5. How can I monitor the activity of my this compound catalyst during a reaction?

Monitoring the reaction progress is an indirect way to assess catalyst activity. This can be done by periodically taking small, quenched aliquots from the reaction mixture and analyzing them using techniques like:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

A stall in product formation or starting material consumption indicates a potential loss of catalyst activity.[4]

Experimental Protocols and Workflows

Protocol: Handling this compound Under Inert Atmosphere
  • Preparation: Place all necessary glassware (reaction flask, stir bar, septa, etc.) in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Transfer: Transfer the required amount of this compound to a pre-weighed, sealed container inside a glovebox.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Catalyst Addition: Add the this compound to the reaction flask under a positive pressure of inert gas. If not using a glovebox, this can be done via a solids addition funnel that has been purged with inert gas.

  • Reaction: Maintain a positive pressure of inert gas (e.g., using a balloon or a bubbler) for the entire duration of the reaction.

Visualizing Deactivation and Prevention

Below are diagrams illustrating the key deactivation pathways and the logical workflow for troubleshooting a reaction.

DeactivationPathways cluster_sources cluster_deactivated Active_Catalyst Active this compound (CsOCH₃) Deactivated_Hydroxide Deactivated Catalyst (Cesium Hydroxide - CsOH) Active_Catalyst->Deactivated_Hydroxide Hydrolysis Deactivated_Carbonate Deactivated Catalyst (Cesium Carbonate - Cs₂CO₃) Active_Catalyst->Deactivated_Carbonate Carbonation Water H₂O (Moisture) CO2 CO₂ (Air)

Caption: Primary deactivation pathways for this compound catalyst.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / No Reaction) Check_Reagents Verify Purity of Reagents & Solvents Start->Check_Reagents Check_Atmosphere Ensure Inert & Anhydrous Atmosphere Check_Reagents->Check_Atmosphere [ Reagents OK ] Purify Purify/Dry Reagents & Solvents Check_Reagents->Purify [ Impurities Found ] Check_Calculations Review Stoichiometry & Catalyst Loading Check_Atmosphere->Check_Calculations [ Atmosphere OK ] Improve_Technique Refine Inert Atmosphere Technique Check_Atmosphere->Improve_Technique [ Leaks/Moisture Likely ] Check_Conditions Assess Reaction Conditions (Temp., Time, Stirring) Check_Calculations->Check_Conditions [ Calculations OK ] Recalculate Correct Calculations & Re-weigh Check_Calculations->Recalculate [ Error Found ] Optimize Optimize Reaction Parameters Check_Conditions->Optimize [ Conditions Suboptimal ] Success Problem Resolved Purify->Success Improve_Technique->Success Recalculate->Success Optimize->Success

Caption: Logical workflow for troubleshooting failed reactions.

References

Methods for regenerating a deactivated Cesium methoxide catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cesium Methoxide (CsOMe) catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use and regeneration of this highly active solid base catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for a this compound catalyst?

A1: Like many solid base catalysts, this compound is susceptible to deactivation from several sources. The most common causes include:

  • Poisoning by Atmospheric Components: Exposure to air can lead to the reaction of the highly basic methoxide sites with atmospheric carbon dioxide (CO₂) and water (H₂O).[1][2][3] This results in the formation of less active or inactive species such as cesium carbonate and cesium hydroxide on the catalyst surface.

  • Coking: In reactions involving organic molecules at elevated temperatures, carbonaceous deposits, or "coke," can form on the catalyst surface.[4] These deposits physically block the active sites, preventing reactants from accessing them.

  • Leaching: Although designed as a heterogeneous catalyst, a small amount of the active Cesium species may dissolve or "leach" into the reaction medium, particularly in polar solvents.[5] This leads to a gradual loss of active sites from the solid support.

  • Thermal Degradation: Excessive temperatures can cause sintering, where the catalyst particles agglomerate, leading to a loss of surface area.[4] The thermal stability of this compound itself is a critical factor, as it may decompose into less active species like cesium oxide at high temperatures.[6][7]

Q2: Can a deactivated this compound catalyst be regenerated?

A2: Yes, in many cases, the activity of a deactivated this compound catalyst can be partially or fully restored. The appropriate regeneration method depends on the primary cause of deactivation. Common strategies involve solvent washing to remove adsorbed species and thermal treatment (calcination) to eliminate coke and regenerate basic sites.

Q3: What is the general principle behind regenerating the catalyst?

A3: The goal of regeneration is to remove contaminants from the catalyst's active sites and restore its chemical and physical structure. This is typically a multi-step process that may include:

  • Solvent Washing: To remove adsorbed organic residues, by-products, and weakly bound poisons.

  • Drying: To remove the washing solvent.

  • Calcination: A high-temperature treatment in a controlled atmosphere to burn off coke and decompose poisoning species like carbonates, thereby restoring the active basic sites.[3][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound catalysts.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Catalytic Activity with Fresh Catalyst 1. Improper storage and handling leading to premature deactivation by air/moisture.[1][2] 2. Catalyst requires pre-activation.1. Handle and store the catalyst under an inert atmosphere (e.g., Nitrogen or Argon). 2. Consider a pre-treatment step of heating the catalyst under vacuum or an inert gas flow to remove any adsorbed water or CO₂ before the reaction.
Gradual Decrease in Activity Over Several Cycles 1. Leaching of active Cesium species into the reaction medium.[5] 2. Gradual and irreversible poisoning of active sites.1. Minimize reaction times and use less polar solvents where feasible. 2. After a set number of cycles, regenerate the catalyst using the appropriate protocol (see Experimental Protocols section).
Sudden and Significant Drop in Activity 1. Introduction of a strong poison into the feedstock (e.g., acidic impurities, excessive water).[1] 2. Significant coking due to a temperature spike or change in reactant concentration.[4]1. Purify all reactants and solvents to remove potential inhibitors.[9] 2. Attempt a regeneration cycle with a calcination step to burn off the coke. Monitor reaction temperatures closely.
Change in Product Selectivity 1. Formation of different active sites due to partial deactivation (e.g., formation of Cesium Carbonate). 2. Thermal degradation altering the catalyst's surface structure.1. A full regeneration of the catalyst may be necessary to restore the original active sites. 2. Ensure the reaction temperature does not exceed the catalyst's thermal stability limit.
Difficulty Filtering the Catalyst After Reaction 1. Formation of fine particles due to catalyst attrition (mechanical breakdown). 2. Reaction with components in the mixture leading to a change in physical form.1. Use gentle stirring instead of vigorous agitation. 2. Consider centrifugation as an alternative to filtration for catalyst recovery.

Quantitative Data on Catalyst Regeneration

CatalystDeactivation CauseRegeneration MethodActivity Recovery (%)Reference
CaO-based Leaching & PoisoningWashed with methanol and n-hexane, then dried at 120°C.Yield decreased from 93.8% to 81.2% over 4 cycles.
Modified Red Mud Surface ContaminationWashed with hexane and calcined at 700°C.FAME yield recovered from 48.9% (deactivated) to 96.8%.[10]
K-poisoned MnOx/TiO₂ Alkali Metal PoisoningWashed with 0.3 M HNO₃ for 45 min, then calcined at 400°C.NO removal rate recovered from 35% to 89%.[11]

This data is provided for illustrative purposes to show the efficacy of regeneration on similar types of catalysts.

Experimental Protocols

Protocol 1: Regeneration by Solvent Washing and Calcination

This protocol is a general procedure for regenerating a this compound catalyst that has been deactivated by organic residues or mild poisoning.

Methodology:

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Washing:

    • Wash the catalyst multiple times with a non-polar solvent like hexane to remove residual organic compounds.

    • Follow with several washes using a polar solvent such as methanol (the solvent used to create the methoxide) to remove more polar impurities. Using ultrasonic-assisted washing can improve the efficiency of this step.[11]

  • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 80-100°C) for several hours to completely remove the washing solvents.

  • Calcination (Thermal Treatment):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a slow flow of an inert gas (e.g., Nitrogen or Argon).

    • Raise the temperature to a moderate level. Note: The optimal calcination temperature for this compound is not well-documented and is a critical parameter. A temperature range of 300-450°C is a suggested starting point, as higher temperatures risk decomposing the active species.[6][7]

    • Hold at the target temperature for 2-4 hours.

    • Cool the catalyst to room temperature under the inert gas flow.

  • Storage: Immediately transfer the regenerated catalyst to a desiccator or glovebox for storage under an inert atmosphere.

Protocol 2: Regeneration by Mild Acid Wash (for severe poisoning)

This protocol is intended for catalysts that have been severely deactivated by basic site poisons like CO₂, where conversion to cesium carbonate is suspected. Caution: Acid washing can lead to some loss of the active metal.

Methodology:

  • Catalyst Recovery and Initial Wash: Recover the catalyst as described in Protocol 1 and perform an initial wash with hexane and methanol to remove organic residues.

  • Mild Acid Wash:

    • Suspend the catalyst in a dilute solution of acetic acid or highly diluted nitric acid (e.g., 0.1-0.3 M).[11][12]

    • Stir the suspension for a short period (e.g., 30-60 minutes) at room temperature.

  • Neutralization Wash:

    • Filter the catalyst and wash it thoroughly with deionized water until the filtrate is neutral (pH 7). This step is crucial to remove any residual acid.

  • Drying and Calcination:

    • Dry the catalyst in a vacuum oven at 100-120°C.

    • Proceed with the calcination step as described in Protocol 1 (Step 4).

Visualizations

Below are diagrams illustrating the logical workflows for catalyst deactivation and regeneration.

DeactivationPathways cluster_causes Deactivation Causes Active Active CsOMe Catalyst Poisoning Poisoning (CO₂, H₂O) Active->Poisoning Exposure to Air Coking Coking Active->Coking High Temp. Reaction Leaching Leaching Active->Leaching Use in Polar Solvents Deactivated Deactivated Catalyst Poisoning->Deactivated Coking->Deactivated Leaching->Deactivated

Caption: Logical pathways leading to the deactivation of a this compound catalyst.

RegenerationWorkflow Start Deactivated Catalyst Recovery 1. Catalyst Recovery (Filtration / Centrifugation) Start->Recovery Washing 2. Solvent Washing (e.g., Hexane, Methanol) Recovery->Washing Drying 3. Drying (Vacuum Oven) Washing->Drying Calcination 4. Calcination (300-450°C under N₂) Drying->Calcination End Regenerated Catalyst Calcination->End

Caption: Experimental workflow for the regeneration of a deactivated this compound catalyst.

References

Influence of solvent choice on Cesium methoxide reactivity and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvent choice on the reactivity and selectivity of Cesium Methoxide (CsOMe). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound?

The reactivity of this compound is significantly influenced by the solvent due to the "Cesium effect". In polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), cesium salts are highly dissociated.[1] This leads to a "naked," highly reactive methoxide anion, resulting in faster reaction rates for nucleophilic substitution and base-mediated reactions. In contrast, in less polar or protic solvents, ion pairing between the cesium cation and the methoxide anion is more pronounced, reducing the nucleophilicity and overall reactivity of the methoxide.

Q2: Can the solvent influence the selectivity of reactions involving this compound?

Yes, the solvent can play a crucial role in determining the selectivity of reactions. For instance, in the alkylation of ambident nucleophiles (e.g., enolates), the solvent can influence the ratio of C-alkylation to O-alkylation. The use of cesium bases has been shown to be highly chemoselective in the mono-N-alkylation of primary amines, suppressing overalkylation.[2] While specific studies on this compound are limited, the principles of the "Cesium effect" suggest that in polar aprotic solvents, the highly reactive, "free" methoxide ion may favor attack at the more electronegative atom (O-alkylation), although this can be substrate-dependent. In contrast, less polar or protic solvents that promote ion pairing might favor C-alkylation.

Q3: What are the best practices for handling and storing this compound?

This compound is a strong base and is highly moisture-sensitive. It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glove box. All glassware and solvents must be rigorously dried before use. This compound is typically supplied as a solution in methanol or as a solid. The solid form is pyrophoric and reacts violently with water. Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids, oxidizing agents, and water.

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no reactivity 1. Decomposition of this compound: Exposure to moisture or air can neutralize the base. 2. Poor solubility: The reagent may not be sufficiently dissolved in the chosen solvent. 3. Solvent-induced low reactivity: Use of a non-polar or protic solvent that promotes ion pairing.1. Ensure all reagents, solvents, and equipment are scrupulously dry. Handle this compound under an inert atmosphere. 2. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and dissociation. 3. Consider using a polar aprotic solvent to enhance the reactivity of the methoxide anion.
Poor selectivity (e.g., wrong alkylation site) 1. Solvent effect: The solvent may be favoring an undesired reaction pathway. 2. Temperature: The reaction temperature may be too high or too low, affecting the kinetic vs. thermodynamic product ratio.1. If O-alkylation is the undesired product, try switching to a less polar solvent to encourage C-alkylation, or vice versa. Protic solvents can also alter selectivity by solvating the nucleophile. 2. Optimize the reaction temperature. Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.
Formation of side products 1. Reaction with solvent: The solvent itself may be reacting with the strong base (e.g., deprotonation of acidic protons). 2. Over-reaction: The reaction may be proceeding too quickly or for too long.1. Choose a solvent that is stable under the basic reaction conditions. 2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of byproducts.
Difficulty in workup and purification 1. Emulsion formation: Use of polar aprotic solvents like DMF can sometimes lead to emulsions during aqueous workup. 2. Residual base: this compound or its byproducts may be difficult to remove.1. Use brine washes to break emulsions. Diluting the reaction mixture with a less polar solvent before washing can also help. 2. Neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution) before extraction. A dilute acid wash can help remove residual cesium salts.

Data Presentation

Table 1: Expected Influence of Solvent Class on this compound Reactivity and Selectivity

Solvent Class Examples Expected Reactivity Expected Influence on Selectivity (e.g., Alkylation) Rationale
Polar Aprotic DMF, DMSO, AcetonitrileHighMay favor O-alkylationHigh dissociation of CsOMe leads to a "naked," highly reactive methoxide anion.[1]
Polar Protic Methanol, EthanolModerateCan favor C-alkylation or alter selectivity through hydrogen bondingSolvation of the methoxide anion via hydrogen bonding can reduce its reactivity and alter its nucleophilic character.
Ethereal THF, DioxaneModerate to LowMay favor C-alkylationLower polarity leads to more ion pairing, reducing the "free" methoxide concentration.
Non-polar Hexane, TolueneVery LowGenerally not suitable due to poor solubility and reactivityThis compound has very limited solubility and dissociation in non-polar solvents.

Experimental Protocols

General Protocol for Methylation of a Phenol using this compound

Objective: To perform the O-methylation of a generic phenol using this compound, with considerations for solvent choice.

Materials:

  • Substituted Phenol

  • This compound (solution in methanol or solid)

  • Anhydrous solvent (e.g., DMF or THF)

  • Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)

  • Anhydrous glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Under an inert atmosphere, add the substituted phenol (1.0 eq.) to a dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add the chosen anhydrous solvent (e.g., DMF for high reactivity or THF for potentially different selectivity) to dissolve the phenol.

  • Deprotonation: Slowly add this compound (1.1 eq.). If using a solution in methanol, be aware that the presence of a protic co-solvent may influence the reaction. If using solid this compound, add it portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation, forming the cesium phenoxide.

  • Methylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the methylating agent (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Phenol in Anhydrous Solvent deprotonation Add this compound start->deprotonation methylation Add Methylating Agent deprotonation->methylation stir Stir and Monitor Reaction methylation->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: General workflow for the this compound-mediated methylation of a phenol.

selectivity_pathway cluster_reactants Reactants cluster_solvents Solvent Influence cluster_products Products enolate Ambident Enolate + CsOMe polar_aprotic Polar Aprotic (e.g., DMF) less_polar Less Polar / Protic (e.g., THF, MeOH) o_alkylation O-Alkylated Product polar_aprotic->o_alkylation Favors 'naked' anion c_alkylation C-Alkylated Product less_polar->c_alkylation Favors ion-pairing

References

Technical Support Center: Cesium Methoxide Handling and Carbonate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cesium carbonate formation from cesium methoxide. Our aim is to equip researchers with the knowledge to minimize this impurity, ensuring the integrity and success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my research?

This compound (CsOMe) is a strong base and a valuable reagent in organic synthesis. Due to the large ionic radius and low charge density of the cesium cation, it often exhibits unique reactivity and higher solubility in organic solvents compared to other alkali metal methoxides. This "cesium effect" can lead to higher yields, shorter reaction times, and milder reaction conditions in various transformations, including palladium-catalyzed cross-coupling reactions.

Q2: How does cesium carbonate form from this compound?

This compound is highly reactive towards atmospheric carbon dioxide (CO₂). The methoxide anion acts as a strong base, reacting with CO₂ to form methyl carbonate, which is then readily converted to the more stable cesium carbonate. This reaction is often accelerated by the presence of moisture.

Q2: Why is the presence of cesium carbonate a concern for my experiments?

The impact of cesium carbonate as an impurity depends on the specific reaction.

  • Altered Basicity and Reactivity: Cesium carbonate is a weaker base than this compound. Its presence can alter the basicity of the reaction medium, potentially leading to lower yields or incomplete reactions.

  • Catalyst Deactivation: In certain catalytic cycles, particularly those sensitive to carbonates, the presence of cesium carbonate could interfere with the catalyst's activity.

  • Side Reactions: For reactions requiring a strong, non-nucleophilic base, the presence of the carbonate ion could lead to unwanted side reactions.

  • Inconsistent Results: The variable amount of cesium carbonate in different batches of this compound can lead to poor reproducibility of experimental results.

However, it is important to note that in some palladium-catalyzed reactions, such as Suzuki and Heck couplings, cesium carbonate itself can be an effective base.[1][2] Therefore, the criticality of its presence as an impurity must be assessed on a case-by-case basis.

Troubleshooting Guide: Preventing Cesium Carbonate Formation

This guide provides systematic steps to identify and mitigate the formation of cesium carbonate in your this compound reagents and reactions.

Problem: Suspected formation of cesium carbonate in this compound, leading to inconsistent or failed reactions.

dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 1. Troubleshooting workflow for addressing cesium carbonate contamination.

Step 1: Visual Inspection and Solubility Test
  • Procedure: Visually inspect the this compound. Fresh, high-purity this compound should be a fine, white, free-flowing powder.[3] The presence of clumps or a less-than-white appearance may indicate decomposition.

  • Solubility Check: Attempt to dissolve a small sample in anhydrous methanol under an inert atmosphere. This compound is soluble in methanol, while cesium carbonate has lower solubility. Incomplete dissolution can be an initial indicator of carbonate contamination.

Step 2: Analytical Confirmation

For a definitive identification of cesium carbonate contamination, spectroscopic methods are recommended.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are powerful for identifying the carbonate ion (CO₃²⁻).

    • Cesium Carbonate: Expect strong absorption bands in the FTIR spectrum around 1450 cm⁻¹ and 860 cm⁻¹, corresponding to the asymmetric stretch and out-of-plane bend of the carbonate ion, respectively.

    • This compound: The spectrum will be dominated by C-H and C-O stretching and bending vibrations of the methoxide group.

  • ¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance can distinguish between the methoxy carbon of this compound and the carbonate carbon. The carbonate carbon will appear at a significantly different chemical shift (typically around 160-170 ppm) compared to the methoxide carbon (around 50 ppm).

Compound Analytical Technique Key Observables
This compound FTIRC-H stretch (~2800-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹)
¹³C NMRSignal around 50 ppm
Cesium Carbonate FTIRStrong CO₃²⁻ asymmetric stretch (~1450 cm⁻¹), out-of-plane bend (~860 cm⁻¹)
¹³C NMRSignal around 160-170 ppm
Step 3: Purification of this compound (if necessary)

If significant carbonate contamination is confirmed, purification may be necessary. Due to the similar solubilities of this compound and cesium carbonate in methanol, recrystallization can be challenging. A practical approach is to prepare a fresh solution of this compound.

Step 4: Implement Strict Inert Atmosphere Techniques

The most effective way to prevent carbonate formation is to rigorously exclude air and moisture during storage and handling.

  • Glovebox: Whenever possible, handle solid this compound in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).

  • Schlenk Line Techniques: If a glovebox is unavailable, use Schlenk line techniques for all manipulations. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.

  • Inert Gas Choice: Both argon and nitrogen are commonly used. Argon is denser than air and can provide a better "blanket" over the reaction mixture if the flask needs to be briefly opened. However, for most applications, high-purity nitrogen is sufficient and more economical.

Step 5: Use Anhydrous Solvents and Reagents

Moisture can facilitate the reaction of this compound with CO₂.

  • Solvent Drying: Ensure all solvents are rigorously dried before use. For instance, methanol can be dried over molecular sieves.[3]

  • Reagent Drying: Dry all other reagents that will come into contact with the this compound.

Step 6: Monitor Reaction Progress

If you suspect that cesium carbonate formation might be affecting your reaction, closely monitor its progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This will help you to quickly identify if the reaction is proceeding as expected.

Experimental Protocol: Handling this compound Solution for a Suzuki Coupling Reaction

This protocol outlines the preparation and use of a this compound solution for a representative Suzuki coupling reaction, emphasizing techniques to prevent carbonate formation.

Objective: To prepare a solution of this compound in anhydrous methanol and use it as a base in a palladium-catalyzed Suzuki coupling reaction under inert atmosphere.

Materials:

  • This compound (solid)

  • Anhydrous methanol

  • Aryl halide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous toluene

  • Schlenk flask and other appropriate glassware

  • Inert gas (argon or nitrogen) supply

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a two-neck Schlenk flask with a condenser and a septum) and purge with inert gas for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Preparation of this compound Solution:

    • In a separate, dry Schlenk flask under a positive pressure of inert gas, add the required amount of solid this compound.

    • Using a cannula or a dry syringe, transfer the calculated volume of anhydrous methanol to the flask containing the this compound.

    • Stir the mixture until the this compound is completely dissolved.

  • Reaction Setup:

    • To the main reaction flask, add the aryl halide, arylboronic acid, and palladium catalyst under a counterflow of inert gas.

    • Add anhydrous toluene via a dry syringe.

  • Addition of Base:

    • Using a dry syringe, carefully withdraw the required volume of the freshly prepared this compound solution.

    • Slowly add the this compound solution to the reaction mixture via the septum.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or another appropriate analytical technique.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification procedures.

By adhering to these rigorous inert atmosphere and anhydrous techniques, the formation of cesium carbonate can be effectively minimized, leading to more reliable and reproducible results in your chemical syntheses.

References

Technical Support Center: Safe Work-up Procedures for Reactions Involving Cesium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective work-up of chemical reactions involving Cesium Methoxide (CsOMe). The following information is intended to supplement, not replace, your institution's safety protocols and the professional judgment of a qualified chemist.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly reactive and hazardous material. Key hazards include:

  • Flammable Solid: It is a flammable solid and can self-heat, potentially catching fire.[1]

  • Violent Reaction with Water: It reacts violently with water, which can lead to fires and the release of flammable gases.[1][2]

  • Corrosive: It causes severe skin burns and eye damage.[1][2] It is also corrosive to the respiratory tract.[1]

  • Hygroscopic: It is sensitive to moisture and should be stored under an inert atmosphere.[1]

Q2: What personal protective equipment (PPE) should be worn when working with this compound?

A2: Appropriate PPE is crucial for safely handling this compound. This includes, but is not limited to:

  • Eye Protection: Tight-fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (confirm compatibility with your institution's safety office).

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: May be required when handling the solid, especially if dust is generated.[1]

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly closed, non-metallic container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is critical to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[1]

Q4: What are the initial signs of a problematic reaction or work-up?

A4: Be vigilant for the following signs, which may indicate an unsafe situation:

  • Unexpectedly rapid gas evolution.

  • A sudden and uncontrolled increase in temperature.

  • Formation of thick, un-stirrable slurries or precipitates.

  • Persistent emulsions during aqueous extraction.

Troubleshooting Guide

This guide addresses common issues that may arise during the work-up of reactions involving this compound.

Problem Potential Cause Troubleshooting Steps
Vigorous, Uncontrolled Quenching Reaction Rapid addition of the quenching agent (e.g., water or alcohol) to the reactive this compound.1. Immediate Action: If safe to do so, cease addition of the quenching agent. 2. Cooling: Ensure the reaction vessel is in an ice bath to manage the exotherm. 3. Controlled Addition: Resume quenching by adding the agent dropwise with vigorous stirring. Consider diluting the reaction mixture with an inert, high-boiling solvent to help dissipate heat.
Persistent Emulsion During Extraction Formation of cesium salts of fatty acids or other surfactant-like byproducts. High pH of the aqueous layer.1. Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Change pH: Carefully adjust the pH of the aqueous layer. Acidifying with a dilute acid may help, but be cautious of any potential reactions with your desired product. 3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool. 4. Centrifugation: If available, centrifuging the mixture can aid in separating the layers.
Incomplete Neutralization/Persistent Basic Aqueous Layer Insufficient amount of acid used for neutralization. Poor mixing between the organic and aqueous layers.1. Check pH: Carefully check the pH of the aqueous layer using pH paper. 2. Add More Acid: If still basic, add more dilute acid (e.g., 1M HCl or saturated ammonium chloride) portion-wise with vigorous shaking and frequent venting of the separatory funnel. 3. Thorough Mixing: Ensure adequate mixing to allow the acid to neutralize the base in the organic layer.
Precipitation of Salts During Work-up Formation of insoluble cesium salts upon addition of the quenching or neutralizing agent.1. Add More Solvent: Try adding more of the appropriate solvent (either organic or aqueous) to dissolve the precipitate. 2. Filtration: If the precipitate does not dissolve, it may be necessary to filter the mixture before proceeding with the extraction. Wash the filter cake with a small amount of the organic solvent to recover any entrained product.

Experimental Protocols

Protocol 1: General Quenching Procedure for Residual this compound

This protocol outlines a safe method for neutralizing unreacted this compound in a reaction mixture before aqueous work-up. This procedure should be performed in a fume hood.

Materials:

  • Reaction mixture containing this compound

  • Inert solvent (e.g., Toluene, THF)

  • Isopropanol

  • Methanol

  • Deionized Water

  • Ice bath

  • Stir plate and stir bar

  • Addition funnel

Procedure:

  • Cool the Reaction Mixture: Place the reaction flask in an ice bath and allow it to cool to 0-5 °C with stirring.

  • Dilute with Inert Solvent (Optional but Recommended): If the reaction was run neat or in a minimal amount of solvent, dilute the mixture with a sufficient volume of an inert solvent like toluene or THF. This will help to dissipate the heat generated during quenching.

  • Slow Addition of Isopropanol: Slowly add isopropanol to the cooled reaction mixture dropwise via an addition funnel with vigorous stirring. Monitor the temperature and rate of gas evolution. If the reaction becomes too vigorous, stop the addition and allow the mixture to cool before proceeding.

  • Slow Addition of Methanol: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add methanol in a similar dropwise manner.

  • Cautious Addition of Water: After the methanol addition is complete, very cautiously add deionized water dropwise. Be aware that the reaction with water can still be highly exothermic.[3]

  • Allow to Warm to Room Temperature: Once the quenching is complete and no further gas evolution or exotherm is observed, remove the ice bath and allow the mixture to warm to room temperature with stirring.

Protocol 2: Standard Aqueous Work-up Procedure

This protocol describes the steps for extracting the desired product after the this compound has been safely quenched.

Materials:

  • Quenched reaction mixture

  • Separatory funnel

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Deionized Water

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution or dilute (1M) Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (if necessary)

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.

  • Add Extraction Solvent and Water: Add the chosen organic extraction solvent and deionized water. The volumes will depend on the scale of your reaction.

  • Initial Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel gently at first, then more vigorously. Allow the layers to separate.

  • Neutralization Wash: Drain the aqueous layer. Wash the organic layer with a saturated aqueous solution of ammonium chloride or dilute HCl to neutralize any remaining base and remove cesium salts. Check the pH of the aqueous layer to ensure it is neutral or slightly acidic.

  • Bicarbonate Wash (if necessary): If the reaction product is not acid-sensitive and a more thorough neutralization is required, a wash with saturated sodium bicarbonate can be performed. Be cautious as this can cause gas evolution (CO₂).

  • Brine Wash: Wash the organic layer with a saturated brine solution. This helps to remove residual water and break up any minor emulsions.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Swirl the flask until the drying agent no longer clumps together.

  • Filter and Concentrate: Filter the organic layer to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Visualizations

G cluster_quenching Quenching Protocol q1 Cool Reaction Mixture to 0-5 °C q2 Dilute with Inert Solvent q1->q2 q3 Slowly Add Isopropanol q2->q3 q4 Slowly Add Methanol q3->q4 q5 Cautiously Add Water q4->q5 q6 Warm to Room Temperature q5->q6

Caption: Workflow for the safe quenching of residual this compound.

G cluster_workup Aqueous Work-up Workflow w1 Transfer to Separatory Funnel w2 Add Extraction Solvent & Water w1->w2 w3 Initial Extraction w2->w3 w4 Neutralization Wash (e.g., sat. NH4Cl) w3->w4 w5 Brine Wash w4->w5 w6 Dry Organic Layer (e.g., MgSO4) w5->w6 w7 Filter and Concentrate w6->w7 G cluster_troubleshooting Troubleshooting Logic cluster_emulsion_solutions Emulsion Solutions cluster_precipitate_solutions Precipitate Solutions cluster_neutralization_solutions Neutralization Solutions start Problem Encountered emulsion Emulsion Forms start->emulsion Issue? precipitate Precipitate Forms start->precipitate Issue? incomplete_neutralization Incomplete Neutralization start->incomplete_neutralization Issue? sol_brine Add Brine emulsion->sol_brine sol_ph Adjust pH emulsion->sol_ph sol_filter Filter emulsion->sol_filter sol_solvent Add More Solvent precipitate->sol_solvent sol_filter_precip Filter precipitate->sol_filter_precip sol_add_acid Add More Acid incomplete_neutralization->sol_add_acid sol_mix Thorough Mixing incomplete_neutralization->sol_mix

References

Technical Support Center: Troubleshooting Low Yields in Cesium Methoxide-Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize Cesium methoxide-mediated transformations. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common issues that can lead to low yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common culprits when using this compound?

A1: Low yields in reactions mediated by this compound can often be attributed to one or more of the following factors:

  • Reagent Purity: this compound is highly sensitive to moisture and carbon dioxide. Degradation of the reagent is a primary cause of low yields.

  • Reaction Setup and Atmosphere: Inadequate exclusion of air and moisture can deactivate the this compound.

  • Solvent Quality: The presence of water or other reactive impurities in the solvent can consume the base.

  • Reaction Temperature: Suboptimal temperature can lead to incomplete reaction or the formation of side products.

  • Substrate Quality: Impurities in your starting materials can interfere with the reaction.

Q2: How can I assess the quality of my this compound?

A2: While a fresh bottle from a reputable supplier is always recommended, you can get an indication of the quality of your this compound by observing its appearance. It should be a fine, white, free-flowing powder. Clumps or a yellowish tint may indicate decomposition. For a more rigorous assessment, titration can be performed to determine the active base concentration.

Q3: What are the primary degradation products of this compound and how do they affect the reaction?

A3: this compound reacts with moisture (H₂O) to form Cesium hydroxide (CsOH) and methanol. It can also react with carbon dioxide (CO₂) from the air to form Cesium methyl carbonate, which can further decompose to Cesium carbonate (Cs₂CO₃). These less basic impurities can significantly reduce the efficacy of the methoxide, leading to incomplete reactions and lower yields.

Troubleshooting Guides

Guide 1: Issues Related to Reagent Purity and Handling

Problem: My reaction is sluggish or stalls completely, and the yield is very low. I suspect my this compound has degraded.

Troubleshooting Steps:

  • Use Fresh Reagent: Whenever possible, use a newly opened bottle of this compound.

  • Proper Storage: Store this compound in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (Nitrogen or Argon).

  • Inert Atmosphere Handling: Handle the reagent exclusively under an inert atmosphere. Use a glovebox or Schlenk line techniques for weighing and dispensing.

  • Avoid Exposure to Air: Minimize the time the container is open to the atmosphere.

Table 1: Impact of Base Quality on O-Methylation Yield of 4-tert-Butylphenol

Base ConditionBase UsedYield (%)Observations
FreshThis compound>95Rapid and complete conversion.
Exposed to Air (24h)This compound (partially decomposed)40-60Sluggish reaction, incomplete conversion.
Old Bottle (improperly stored)This compound (significantly decomposed)<20Little to no product formation.
FreshCesium carbonate~90Slower reaction compared to fresh CsOMe.[1]

Note: Data for decomposed this compound is estimated based on the known reactivity of alkali metal alkoxides. Data for Cesium carbonate is from analogous reactions.

Guide 2: Optimizing Reaction Setup and Conditions

Problem: I am observing the formation of side products, and my desired product yield is low despite using fresh this compound.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas or in a desiccator.

    • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

  • Strict Inert Atmosphere:

    • Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon).

    • Use rubber septa and cannulation techniques for liquid transfers.

  • Temperature Control:

    • Some reactions require sub-ambient temperatures to control exotherms and improve selectivity. Use an appropriate cooling bath (ice-water, dry ice-acetone).

    • For reactions requiring heating, use an oil bath with a temperature controller to maintain a stable temperature.

  • Order of Addition:

    • The order in which reagents are added can be critical. In many cases, it is best to add the base to the solution of the substrate at the desired reaction temperature.

Table 2: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)
SolventAnhydrous Toluene85-95Toluene (not dried)<30
AtmosphereArgon85-95Air<10
Temperature80 °C90Room Temperature20

Note: This data is representative of typical palladium-catalyzed cross-coupling reactions and highlights the importance of anhydrous and inert conditions, which are critical for reactions involving strong bases like this compound.

Visualization of Key Processes

troubleshooting_workflow Troubleshooting Workflow for Low Yields start Low Yield Observed check_reagent 1. Verify Reagent Quality (Fresh, Properly Stored?) start->check_reagent check_setup 2. Inspect Reaction Setup (Anhydrous, Inert Atmosphere?) check_reagent->check_setup Reagent OK replace_reagent Use Fresh this compound check_reagent->replace_reagent Degraded check_conditions 3. Review Reaction Conditions (Temperature, Solvent, Time?) check_setup->check_conditions Setup OK improve_setup Dry Glassware & Solvents, Use Inert Gas check_setup->improve_setup Inadequate optimize Systematically Optimize Conditions (e.g., DoE) check_conditions->optimize Conditions Appear Correct adjust_conditions Modify Temperature, Solvent, or Reaction Time check_conditions->adjust_conditions Suboptimal success High Yield Achieved optimize->success replace_reagent->start improve_setup->start adjust_conditions->start

Caption: Troubleshooting workflow for addressing low yields.

degradation_pathway Degradation Pathway of this compound CsOMe This compound (CsOCH₃) Active Base CsOH Cesium Hydroxide (CsOH) Less Basic CsOMe->CsOH + H₂O Cs2CO3 Cesium Carbonate (Cs₂CO₃) Significantly Less Basic CsOMe->Cs2CO3 + CO₂ H2O Moisture (H₂O) from air/solvent H2O->CsOH CO2 Carbon Dioxide (CO₂) from air CO2->Cs2CO3 MeOH Methanol (CH₃OH)

Caption: Degradation of this compound in the presence of air and moisture.

Experimental Protocols

Protocol 1: O-Methylation of a Phenol

This protocol describes a general procedure for the O-methylation of a substituted phenol using this compound.

Materials:

  • Substituted Phenol (1.0 mmol)

  • This compound (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Methyl iodide (1.5 mmol)

Procedure:

  • Under an argon atmosphere, add the substituted phenol to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DMF via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the this compound portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction using this compound as the base.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • This compound (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • In a glovebox, add the aryl halide, arylboronic acid, Pd(PPh₃)₄, and this compound to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox and connect it to a Schlenk line.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C under a positive pressure of argon.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and quench with water (15 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

References

Functional group compatibility with Cesium methoxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cesium Methoxide (CsOMe)

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the use of this compound (CsOMe) in organic synthesis, with a focus on its compatibility with various functional groups.

Troubleshooting Guide

Question: I am observing significant ester cleavage (saponification) as a side reaction. How can I minimize this?

Answer:

Ester cleavage is a common issue with strong alkoxide bases. To minimize saponification when using this compound, consider the following strategies:

  • Temperature Control: Perform the reaction at lower temperatures. Many reactions involving CsOMe can be carried out effectively at 0 °C or even lower, which will significantly slow down the rate of nucleophilic attack on the ester carbonyl.

  • Stoichiometry: Use the minimum effective amount of CsOMe. A slight excess of the base can be sufficient to drive the desired reaction without causing excessive side reactions. Carefully titrate the substrate with the base if possible.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the basic conditions.

  • Leverage the "Cesium Effect": In substrates containing multiple electrophilic sites, such as β-ketoesters, cesium ions can uniquely alter chemoselectivity. Computational studies have shown that cesium-coordinated species can favor an attack at the ester carbon over a ketone carbonyl, leading to different products than when using sodium or other alkali metal bases.[1][2][3] Understanding this "cesium effect" can help in designing your synthesis to favor the desired outcome.

Question: My reaction is sluggish or fails to go to completion. What are the potential causes?

Answer:

Several factors can lead to incomplete or slow reactions:

  • Base Quality: this compound is highly hygroscopic and can react with atmospheric moisture and carbon dioxide.[4] This degradation forms cesium hydroxide and cesium carbonate, reducing the effective concentration of the methoxide base. Ensure you are using freshly prepared CsOMe or a properly stored commercial product under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Purity: The presence of protic impurities, especially water or residual alcohol from a previous step, will consume the base. Always use anhydrous solvents. Dry methanol can be prepared by distillation over sodium methoxide and stored over 4 Å molecular sieves.[5]

  • Insufficient Basicity: While CsOMe is a strong base, its effective basicity depends on the solvent. In solvents like DMSO, it is a significantly stronger base than in methanol due to better ionization and freedom from hydrogen bonding.[4] Consider your solvent system if deprotonation appears to be an issue.

  • Poor Solubility: Ensure that the reactants and the base have adequate solubility in the chosen solvent system at the reaction temperature.

Below is a workflow to troubleshoot low-yield reactions.

G start Low Reaction Yield q1 Is CsOMe fresh & handled under inert gas? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are solvents strictly anhydrous? a1_yes->q2 sol1 Use freshly prepared CsOMe or new commercial batch under Ar/N2. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is base stoichiometry correct? a2_yes->q3 sol2 Redistill solvents from an appropriate drying agent. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is reaction temperature appropriate? a3_yes->q4 sol3 Re-evaluate stoichiometry; consider a slight excess if needed. a3_no->sol3 sol4 Optimize temperature. Increase if reaction is slow, decrease if side products form. q4->sol4

Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Question: What are the main advantages of using this compound over more common bases like Sodium methoxide (NaOMe) or Potassium methoxide (KOMe)?

Answer: The primary advantage lies in the "cesium effect," which refers to the unique reactivity and selectivity imparted by the large, soft cesium cation. This can manifest in several ways:

  • Enhanced Chemoselectivity: As seen in reactions with β-ketoesters, Cs₂CO₃ (a precursor to cesium alkoxides in situ) can direct nucleophilic attack to the ester group, whereas other alkali metal carbonates favor attack at the ketone, leading to different product scaffolds.[1][2][3] This effect is attributed to the specific way the cesium ion coordinates with the transition state.

  • Increased Solubility: Cesium salts often exhibit higher solubility in organic solvents compared to their sodium or potassium counterparts, which can be advantageous in homogeneous catalysis.

  • Higher Basicity in Certain Solvents: While a direct pKa comparison is complex, the less-coordinated nature of the cesium cation can lead to a more "naked" and therefore more reactive methoxide anion in non-polar aprotic solvents.

Question: Which functional groups are generally incompatible with this compound?

Answer: As a strong base and nucleophile, CsOMe is incompatible with several functional groups. Care must be taken with substrates containing:

  • Acidic Protons: Protons on functional groups like carboxylic acids, phenols, thiols, and primary/secondary amines will be readily deprotonated. Terminal alkynes and carbons α-to carbonyls (ketones, aldehydes, esters) are also susceptible.

  • Esters, Lactones: Prone to saponification or transesterification, although this can be a desired reaction.

  • Aldehydes and Ketones: Aldehydes without α-protons can undergo Cannizzaro-type reactions. Enolizable aldehydes and ketones can undergo aldol condensations or other base-catalyzed side reactions.[6]

  • Halides: Alkyl halides can undergo elimination (E2) or substitution (SN2) reactions.

  • Sensitive Stereocenters: Protons α-to a stereocenter and a carbonyl group can be epimerized under basic conditions.

Question: How should I prepare and store this compound?

Answer: this compound can be prepared in quantitative yield by the reaction of cesium metal with dry methanol under an inert atmosphere.[7] The reaction is highly exothermic. A general procedure involves adding methanol portion-wise to cesium metal in an inert solvent like heptane until all the metal is consumed.[7]

Storage: Due to its reactivity with water and CO₂, solid CsOMe must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., in a glovebox or a desiccator flushed with argon). Solutions of CsOMe in methanol are also commonly used but should be freshly prepared and standardized if quantitative results are required.

Functional Group Compatibility Summary

The following table provides a general guide to the compatibility of various functional groups with this compound under typical reaction conditions.

Functional Group CategorySpecific GroupCompatibilityNotes
Acidic Protons Carboxylic Acids, Phenols, ThiolsNo Rapid deprotonation occurs. Must be protected or used as the substrate.
Terminal Alkynes, Active MethyleneNo Readily deprotonated to form cesium acetylides or enolates.
Carbonyls Aldehydes, KetonesCaution Prone to aldol reactions, enolization, and other side reactions.[6]
Esters, LactonesCaution Susceptible to saponification or transesterification.[8][9]
AmidesGenerally Stable Less reactive than esters, but cleavage is possible under harsh conditions.
Alkyl/Aryl Halides Alkyl Halides (1°, 2°)Caution Can undergo E2 elimination or SN2 substitution.
Aryl HalidesGenerally Stable Typically unreactive unless activated towards nucleophilic aromatic substitution.
Nitrogen Groups Nitro GroupsCaution α-protons are acidic and can be removed.
Amines (3°)Stable Generally stable and non-reactive.
Imines, SulfoximinesStable Often compatible; used in N-arylation reactions with cesium bases.[10]
Ethers & Epoxides Ethers (Alkyl, Aryl)Stable Generally stable functional groups.[11]
EpoxidesNo Ring-opening will occur via nucleophilic attack by the methoxide.

Key Reaction Diagrams

The "cesium effect" can dictate reaction pathways. In the reaction of a β-ketoester, a sodium base may favor a pathway leading to a pyridine, while a cesium base can uniquely promote a pathway that yields a pyridone.

G sub β-Ketoester Substrate node_na Reaction with Na-base (e.g., NaOMe) sub->node_na node_cs Reaction with Cs-base (e.g., CsOMe) sub->node_cs path_na Attack at Ketone Carbon (Favored Pathway) node_na->path_na path_cs Attack at Ester Carbon (Cesium-Promoted Pathway) node_cs->path_cs prod_na Product A (Pyridine) path_na->prod_na prod_cs Product B (Pyridone) path_cs->prod_cs

Chemoselectivity influenced by the "Cesium Effect".

Experimental Protocols

Example Protocol: Base-Catalyzed Transesterification using this compound

This protocol describes the conversion of a methyl ester to an ethyl ester as a representative example of a transesterification reaction.

Materials:

  • Substrate (e.g., Methyl Benzoate)

  • This compound (CsOMe)

  • Anhydrous Ethanol (absolute, >99.5%)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and inert gas (Argon or Nitrogen) setup.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon.

  • Reagents: To the flask, add the substrate, methyl benzoate (1.0 eq), and anhydrous ethanol (20 eq, serving as both reagent and solvent).

  • Initiation: While stirring the solution at room temperature, add this compound (0.1 eq) in one portion. Caution: CsOMe is corrosive and moisture-sensitive; handle under inert gas.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: The crude product can be purified further by column chromatography or distillation if necessary. Characterize the final product (Ethyl Benzoate) by NMR and/or GC-MS to confirm conversion.

References

Navigating the Scale-Up of Reactions with Cesium Methoxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up chemical reactions involving Cesium methoxide (CsOMe). It addresses common challenges, offers troubleshooting solutions, and presents frequently asked questions to ensure safe and efficient process development.

Section 1: Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues that may be encountered during the scale-up of reactions utilizing this compound.

Issue/Observation Potential Cause Recommended Action & Troubleshooting Steps
Poor or Inconsistent Reaction Conversion Inadequate Mixing: Hot spots or localized concentration gradients due to inefficient stirring.- Optimize Agitation: Transition from magnetic stirring to overhead mechanical stirring. For larger vessels, consider impeller design (e.g., pitched-blade turbine) and the use of baffles to improve turbulence and bulk mixing. - Monitor Viscosity: Changes in viscosity during the reaction can impact mixing. Use a viscometer to monitor and adjust agitation speed accordingly.
Poor Solubility of this compound: Incomplete dissolution of solid CsOMe leading to a heterogeneous reaction mixture and inconsistent reactivity.- Use of CsOMe Solution: Whenever possible, use a pre-prepared solution of this compound in a suitable solvent (e.g., Methanol). - Solvent Selection: If using solid CsOMe, select a solvent with higher solubilizing power for the methoxide. Refer to the solvent solubility data in Section 3. - Temperature Control: Gently warm the solvent (if thermally permissible for the reaction) to aid dissolution before adding other reactants.
Moisture Contamination: this compound is highly hygroscopic and reacts readily with water, which can consume the reagent and introduce unwanted side reactions.- Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and handle this compound under an inert atmosphere (e.g., Nitrogen or Argon) in a glovebox. - Reagent Quality: Use freshly opened or properly stored anhydrous reagents.
Exothermic Runaway or Difficulty Controlling Temperature Rapid Addition of this compound: The high reactivity of CsOMe can lead to a rapid release of heat upon addition.- Controlled Addition: Add the this compound solution dropwise or via a syringe pump to control the rate of reaction and heat generation. - Cooling Capacity: Ensure the reactor's cooling system is adequate for the scale of the reaction. Perform heat-flow calorimetry on a small scale to predict the exotherm at a larger scale.[1] - Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer for any exotherm.
Localized "Hot Spots": Inefficient heat dissipation from the reaction bulk to the reactor walls.- Enhanced Heat Transfer: In addition to optimized agitation, consider using a reactor with a higher surface-area-to-volume ratio or a jacketed reactor with a highly efficient heat transfer fluid.
Formation of Unwanted Byproducts or Product Degradation High Reaction Temperature: The strong basicity of this compound can promote side reactions or degradation of sensitive functional groups at elevated temperatures.- Lower Reaction Temperature: Investigate running the reaction at a lower temperature, even if it requires a longer reaction time. - Order of Addition: Experiment with changing the order of reagent addition to minimize the time sensitive intermediates are exposed to the strong base.
Prolonged Reaction Time: Leaving the reaction mixture for extended periods in the presence of a strong base can lead to decomposition.- Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction endpoint and quench the reaction promptly.
Difficulties During Work-up and Purification Emulsion Formation: The presence of Cesium salts can sometimes lead to stable emulsions during aqueous work-up.- Brine Wash: Use a saturated aqueous sodium chloride (brine) solution during extraction to help break emulsions. - Solvent Choice: Experiment with different extraction solvents.
Product Isolation Issues: The desired product may be difficult to separate from Cesium-containing byproducts.- Quenching Strategy: Carefully select the quenching agent. A weak acid (e.g., acetic acid, ammonium chloride) is often used to neutralize the this compound. Refer to the quenching protocol in Section 4. - Filtration: In some cases, insoluble Cesium salts may precipitate upon quenching and can be removed by filtration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a large scale?

A1: The primary safety concerns are its high reactivity, flammability, and hygroscopicity. This compound is a strong base and can cause severe skin and eye burns. It reacts exothermically with water and can generate flammable hydrogen gas if it comes into contact with certain metals. Always handle this compound in a well-ventilated area, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.

Q2: Is it better to use solid this compound or a solution for scale-up?

A2: For most scale-up applications, using a pre-prepared solution of this compound in an anhydrous solvent like methanol is highly recommended. This approach offers several advantages:

  • Improved Dosing Control: Solutions allow for more accurate and controlled addition, which is crucial for managing exotherms.

  • Enhanced Homogeneity: It eliminates solubility issues associated with the solid, ensuring a more consistent and predictable reaction.

  • Reduced Handling of a Hazardous Solid: It minimizes the risks associated with handling a fine, hygroscopic, and reactive powder.

Q3: How does the choice of solvent affect a reaction with this compound at scale?

A3: The solvent plays a critical role in several aspects of the reaction:

  • Solubility: The solvent must be able to dissolve this compound and other reactants to ensure a homogeneous reaction.

  • Boiling Point: The boiling point of the solvent will dictate the maximum operating temperature of the reaction under atmospheric pressure.

  • Reactivity: The solvent should be inert to the strong basic conditions created by this compound. Protic solvents other than the parent alcohol (methanol) may react.

  • Work-up: The solvent's properties (e.g., miscibility with water, boiling point) will influence the ease of product isolation and purification.

Q4: What is the best way to quench a large-scale reaction containing this compound?

A4: The quenching process must be carefully controlled to manage the heat generated from the neutralization of the strong base. A common and effective method is the slow, portion-wise addition of a weak acid, such as acetic acid or a saturated aqueous solution of ammonium chloride, at a reduced temperature (e.g., in an ice bath). Direct and rapid quenching with water should be avoided as it can be highly exothermic. For a detailed protocol, refer to Section 4.

Q5: How can I predict the exotherm of my reaction with this compound before scaling up?

A5: Reaction calorimetry is the most reliable method to quantify the heat of reaction on a small scale.[1] Techniques like Heat Flow Calorimetry (HFC) or Differential Scanning Calorimetry (DSC) can provide crucial data on the total heat evolved and the rate of heat release.[1][2] This information is essential for designing an adequate cooling system for the larger-scale reactor to prevent thermal runaway.

Section 3: Data and Protocols

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula CH₃CsO[3]
Molecular Weight 163.94 g/mol [1]
Appearance White to yellowish powder-
CAS Number 13106-69-9[1]
Hygroscopicity Highly hygroscopic-
Reactivity Strong base, reacts exothermically with water and acids.-
Solubility of this compound
Solvent Relative Solubility Notes
Methanol HighAs the parent alcohol, it is a good solvent for its corresponding methoxide.
Ethanol Moderate to HighSoluble, but potential for transesterification exists.
Tetrahydrofuran (THF) Low to ModerateSolubility is likely limited and may decrease at lower temperatures.
Toluene Very LowGenerally, poor solubility is expected in non-polar aromatic solvents.
N,N-Dimethylformamide (DMF) Moderate to HighPolar aprotic solvents can often dissolve ionic compounds. However, DMF can be reactive with strong bases at elevated temperatures.[4]

Note: It is crucial to experimentally determine the solubility of this compound in the specific solvent system and temperature range for your process.

Thermal Stability of this compound

Precise thermal decomposition data from techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for pure this compound is not widely published. As a general precaution, it is advisable to avoid excessive heating of this compound, especially in the absence of a solvent, as alkali metal alkoxides can decompose at elevated temperatures. It is recommended to perform thermal analysis on the specific reaction mixture to understand its thermal stability profile before scaling up.

Section 4: Experimental Protocols

Protocol for a Generic Scale-Up Reaction Using this compound Solution

Objective: To provide a general workflow for conducting a reaction with this compound solution at a larger scale.

Materials:

  • An appropriately sized, clean, and dry reactor equipped with an overhead stirrer, thermocouple, condenser, and an inert gas inlet/outlet.

  • Addition funnel or syringe pump for controlled addition.

  • Anhydrous solvents and reagents.

  • This compound solution in methanol (commercially available or prepared in situ).

  • Quenching solution (e.g., saturated aqueous NH₄Cl).

Workflow:

ScaleUp_Workflow A Reactor Setup B Inert Atmosphere A->B Purge with N2/Ar C Charge Initial Reagents B->C D Cool to Start Temperature C->D E Controlled Addition of CsOMe D->E Slow, dropwise addition F Reaction Monitoring E->F Maintain temperature G Reaction Complete? F->G TLC/LC-MS/GC-MS G->F No H Cool to Quench Temperature G->H Yes I Controlled Quench H->I Slow addition of quenching agent J Work-up & Purification I->J

Caption: General workflow for a scaled-up reaction using this compound.

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure all components are dry and leak-tight.

  • Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Charge Initial Reagents: Charge the reactor with the anhydrous solvent and the starting material(s) that are stable to the base.

  • Cool to Start Temperature: Bring the reactor contents to the desired initial reaction temperature. For exothermic reactions, this is often a reduced temperature (e.g., 0 °C).

  • Controlled Addition of CsOMe: Slowly add the this compound solution via an addition funnel or syringe pump at a rate that allows the cooling system to maintain the desired reaction temperature. Monitor the internal temperature closely during the addition.

  • Reaction Monitoring: Maintain the reaction at the desired temperature and monitor its progress by periodically taking samples for analysis.

  • Reaction Completion: Once the reaction is deemed complete, proceed to the quenching step.

  • Cool to Quench Temperature: Cool the reaction mixture to a lower temperature (e.g., 0 °C) to manage the exotherm of the quench.

  • Controlled Quench: Slowly and carefully add the quenching solution. Monitor the temperature and for any gas evolution.

  • Work-up & Purification: Proceed with the standard work-up and purification protocol for the desired product.

Protocol for Quenching a Large-Scale Reaction Containing this compound

Objective: To safely neutralize this compound in a large-scale reaction mixture.

Quenching_Protocol cluster_prep Preparation cluster_addition Addition cluster_completion Completion A Prepare Quenching Solution (e.g., sat. aq. NH4Cl) C Slow, Portion-wise Addition of Quenching Solution A->C B Cool Reaction Mixture (e.g., 0-5 °C) B->C D Monitor Temperature and Gas Evolution C->D D->C Maintain control E Allow to Warm to Room Temperature D->E Quenching complete F Proceed to Work-up E->F

References

Technical Support Center: The Impact of Cesium Methoxide Impurities on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in cesium methoxide (CsOMe) on synthetic reaction outcomes. This compound is a strong base and nucleophile utilized in a variety of organic transformations, including palladium-catalyzed cross-coupling reactions and deprotonations. However, its efficacy is highly dependent on its purity. This guide will help you identify potential issues arising from impurities, troubleshoot failed or low-yielding reactions, and implement appropriate quality control measures.

Frequently Asked Questions (FAQs)

Q1: My reaction using this compound is failing or giving low yields. What are the most likely causes related to the reagent itself?

A1: The most common culprits are impurities that reduce the effective concentration of the active methoxide species and alter the reaction conditions. The two primary impurities to suspect are:

  • Water (H₂O): this compound is extremely hygroscopic and readily reacts with moisture from the atmosphere or residual water in solvents. This hydrolysis reaction consumes the methoxide and produces cesium hydroxide (CsOH) and methanol.[1] While CsOH is also a base, its basicity, solubility, and nucleophilicity differ from CsOMe, which can significantly impact the reaction outcome.

  • Cesium Carbonate (Cs₂CO₃): Exposure of this compound to atmospheric carbon dioxide (CO₂) leads to the formation of cesium carbonate.[2][3][4] Cesium carbonate is a weaker base than this compound and its presence can drastically reduce the rate of reactions that require a strong base for deprotonation or catalyst activation.

Q2: How do water and cesium carbonate impurities specifically affect my reaction?

A2: The impact of these impurities can be multifaceted:

  • Reduced Basicity: The primary function of this compound in many reactions is to act as a strong base. Both hydrolysis and carbonation consume the highly basic methoxide anion, replacing it with the less basic hydroxide or carbonate anions.[5] This can lead to incomplete deprotonation of substrates or catalyst precursors, stalling the catalytic cycle.

  • Altered Nucleophilicity: In reactions where methoxide acts as a nucleophile, its consumption by water or CO₂ directly reduces the concentration of the key reactive species, leading to lower conversion rates.

  • Catalyst Deactivation: In sensitive catalytic systems, such as palladium-catalyzed cross-coupling reactions, the presence of excess hydroxide or carbonate can interfere with the catalyst's activity. For instance, in Suzuki couplings, the nature and strength of the base are critical for the transmetalation step.[6][7] An unintended change in the base can disrupt the catalytic cycle and lead to the formation of byproducts or decomposition of the catalyst.[8]

  • Solubility Issues: The formation of cesium carbonate can introduce a heterogeneous component to the reaction mixture, as its solubility in many organic solvents differs from that of this compound.[2] This can lead to poor reproducibility and unpredictable reaction kinetics.

Q3: How can I test for the presence of water and cesium carbonate in my this compound?

A3: Several analytical techniques can be employed to assess the purity of your this compound:

  • Karl Fischer Titration: This is the standard method for accurately quantifying the water content in your reagent.[9][10] It is a highly sensitive and specific method for water determination.

  • Acid-Base Titration: A total alkalinity titration can be performed to determine the total base content. To differentiate between methoxide and hydroxide/carbonate, a non-aqueous titration can be performed.[1][11] A more sophisticated approach involves reacting the sample with an acid and then quantifying the water produced from the neutralization of hydroxide and carbonate using Karl Fischer titration.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be a quick qualitative tool to check for the presence of impurities.[12] Cesium carbonate exhibits characteristic absorption bands for the carbonate ion (typically around 1400-1450 cm⁻¹ and 850-880 cm⁻¹). Water will show a broad O-H stretching band (around 3200-3500 cm⁻¹). The presence of a strong methoxy C-O stretch (around 1050-1100 cm⁻¹) is indicative of the desired product.[13]

Q4: What are the best practices for handling and storing this compound to prevent impurity formation?

A4: Due to its reactivity with atmospheric components, strict handling and storage procedures are essential:

  • Inert Atmosphere: Always handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to minimize exposure to moisture and carbon dioxide.

  • Appropriate Solvents: Use anhydrous solvents for all reactions involving this compound. Ensure solvents are properly dried and degassed before use.

  • Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place. For solutions, use of a septum-sealed bottle is recommended.

  • Fresh is Best: If possible, use freshly prepared or newly opened this compound for sensitive reactions to ensure the highest purity.

Troubleshooting Guide

If you are experiencing issues with a reaction involving this compound, follow this troubleshooting workflow to diagnose and resolve the problem.

Diagram: Troubleshooting Workflow for this compound Reactions

TroubleshootingWorkflow start Low Yield or Reaction Failure reagent_check Step 1: Reagent Purity Check start->reagent_check kf_titration Perform Karl Fischer Titration for Water Content reagent_check->kf_titration High water content suspected acid_base_titration Perform Acid-Base Titration for Total Alkalinity reagent_check->acid_base_titration Low basicity suspected ftir_analysis Perform FTIR Analysis for Carbonate Presence reagent_check->ftir_analysis Carbonate impurity suspected protocol_review Step 2: Experimental Protocol Review kf_titration->protocol_review acid_base_titration->protocol_review ftir_analysis->protocol_review solvent_check Verify Solvent Anhydrous/Degassed Status protocol_review->solvent_check atmosphere_check Confirm Inert Atmosphere Handling protocol_review->atmosphere_check temp_check Check Reaction Temperature and Time protocol_review->temp_check optimization Step 3: Reaction Optimization solvent_check->optimization atmosphere_check->optimization temp_check->optimization fresh_reagent Use Freshly Opened or Purified CsOMe optimization->fresh_reagent increase_equivalents Increase Equivalents of CsOMe optimization->increase_equivalents alternative_base Consider Alternative Cesium Base (e.g., Cs2CO3 if milder base is acceptable) optimization->alternative_base success Reaction Successful fresh_reagent->success increase_equivalents->success alternative_base->success

Caption: A logical workflow for troubleshooting reactions involving this compound.

Quantitative Data Summary

While specific quantitative data correlating impurity levels in this compound with reaction yields are not extensively published, the following table provides a general overview of the expected impact of common impurities.

ImpurityTypical SourceImpact on ReactionRecommended Action
Water (H₂O) Atmospheric moisture, wet solventsDecreases effective [CsOMe], forms CsOH, alters basicity and nucleophilicity.Handle under inert atmosphere, use anhydrous solvents, verify water content via Karl Fischer titration.
Cesium Carbonate (Cs₂CO₃) Reaction with atmospheric CO₂Significantly reduces basicity, can alter solubility and catalyst performance.Handle under inert atmosphere, use fresh reagent, verify with FTIR or titration.
Methanol (MeOH) Often sold as a solutionActs as a solvent, can participate in side reactions in some cases.Account for the solvent volume and potential reactivity in the experimental design.
Other Alkali Metal Impurities Manufacturing processCan alter the "cesium effect," impacting reaction rates and selectivity.Source high-purity this compound from a reputable supplier.

Key Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol outlines the general steps for determining the water content in a this compound solution.

Diagram: Karl Fischer Titration Workflow

KFW_Workflow start Start: Prepare KF Titrator prepare_cell Add Anhydrous Methanol to Titration Cell start->prepare_cell pre_titrate Pre-titrate to Dryness prepare_cell->pre_titrate prepare_sample Accurately Weigh CsOMe Sample in a Dry Syringe/Vial pre_titrate->prepare_sample inject_sample Inject Sample into the Titration Cell prepare_sample->inject_sample titrate Titrate with KF Reagent to Endpoint inject_sample->titrate calculate Calculate Water Content (ppm or %) titrate->calculate end End calculate->end

References

Validation & Comparative

Cesium Methoxide vs. Sodium Methoxide: A Comparative Analysis of Basicity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical parameter that can dictate the outcome of a chemical reaction. While sodium methoxide is a widely utilized base in organic synthesis, its cesium counterpart, cesium methoxide, offers unique properties that can lead to enhanced reactivity and selectivity. This guide provides an objective comparison of the basicity of this compound and sodium methoxide, supported by theoretical principles and experimental data, to aid in the strategic selection of the optimal base for specific synthetic transformations.

Theoretical Basicity: The Role of the Counterion

The intrinsic basicity of both this compound (CsOMe) and sodium methoxide (NaOMe) is determined by the methoxide anion (MeO⁻), the conjugate base of methanol. The pKa of methanol is approximately 15.5, indicating that the methoxide ion is a strong base. However, the nature of the alkali metal counterion (Cs⁺ vs. Na⁺) plays a significant role in the effective basicity of the methoxide in solution.

The basicity of alkali metal alkoxides is observed to increase down the group (Li < Na < K < Rb < Cs). This trend is primarily attributed to the degree of ion pairing between the alkoxide anion and the metal cation. The larger ionic radius of the cesium cation (167 pm) compared to the sodium cation (102 pm) results in a lower charge density. This leads to a weaker electrostatic interaction with the methoxide anion. Consequently, in solution, this compound exists as a "looser" ion pair, leading to a more "naked" and thus more reactive and basic methoxide anion. This phenomenon is often referred to as the "cesium effect".

Experimental Comparison of Basicity

Direct quantitative comparisons of the basicity of this compound and sodium methoxide are not abundant in the literature. However, studies on a series of alkali metal methoxides in methanol have established a clear trend. The basicity of these solutions, measured as "excess basicity" (X), increases in the order of LiOMe < NaOMe < KOMe. This trend strongly supports the extrapolation that this compound is a stronger base than sodium methoxide in the same solvent system.

It is important to note that the effective basicity can be influenced by the specific reaction and substrate. For instance, in certain methoxide addition reactions to nitro-activated anisoles, sodium methoxide solutions have been observed to be more effective than potassium methoxide. This has been attributed to the stronger association of the smaller sodium cation with the multi-charged reaction intermediate.

Table 1: Comparison of Physical and Basicity Properties

PropertyThis compound (CsOMe)Sodium Methoxide (NaOMe)
Molar Mass 163.95 g/mol 54.02 g/mol
Cationic Radius 167 pm102 pm
Ion Pairing in Solution WeakerStronger
Relative Basicity HigherLower
Solubility (in ethers) Generally higherGenerally lower

Impact on Synthetic Reactions

The enhanced basicity of this compound can have a significant impact on various organic reactions. In general, for a given reaction, the use of this compound over sodium methoxide can be expected to lead to faster reaction rates and potentially higher yields, especially in cases where the deprotonation step is rate-limiting.

Table 2: Expected Outcomes in Common Base-Catalyzed Reactions

Reaction TypeExpected Outcome with this compoundExpected Outcome with Sodium Methoxide
Deprotonation Faster rates, ability to deprotonate less acidic protonsSlower rates, may be ineffective for less acidic substrates
Elimination (E2) Faster reaction rates, potentially altered selectivitySlower reaction rates
Alkylation/Acylation Faster reaction rates due to more nucleophilic alkoxideSlower reaction rates
Condensation Reactions Faster reaction ratesSlower reaction rates

Experimental Protocols

Determination of Relative Basicity using UV-Vis Spectroscopy with an Indicator

This protocol allows for the determination of the relative basicity of this compound and sodium methoxide by measuring the extent of deprotonation of a colored indicator acid.

Materials:

  • This compound solution in methanol (e.g., 0.1 M)

  • Sodium methoxide solution in methanol (e.g., 0.1 M)

  • Anhydrous methanol

  • Indicator acid (e.g., 4-nitrophenol, pKa in methanol ≈ 11.2)

  • UV-Vis spectrophotometer

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

Procedure:

  • Prepare a stock solution of the indicator acid in anhydrous methanol.

  • In an inert atmosphere, prepare a series of solutions of both this compound and sodium methoxide in anhydrous methanol at identical concentrations.

  • To a cuvette containing a known concentration of the indicator in methanol, add a precise volume of the methoxide solution.

  • Record the UV-Vis spectrum of the solution and determine the ratio of the deprotonated indicator to the protonated form by measuring the absorbance at their respective λmax values.

  • Repeat for each methoxide solution. A higher ratio of the deprotonated indicator signifies a stronger base.

Comparative Kinetic Analysis of a Base-Catalyzed Reaction

This protocol compares the efficacy of the two bases by measuring the reaction rates of a model base-catalyzed reaction.

Materials:

  • This compound solution in a suitable anhydrous solvent (e.g., THF or DME)

  • Sodium methoxide solution in the same anhydrous solvent at the same concentration

  • Substrate for a base-catalyzed reaction (e.g., a ketone for an aldol condensation or an alkyl halide for an elimination reaction)

  • Internal standard for analytical monitoring (e.g., GC or NMR)

  • Inert atmosphere setup

Procedure:

  • In an inert atmosphere, set up two parallel reactions, one with this compound and one with sodium methoxide.

  • To each reaction vessel containing the substrate and internal standard in the chosen solvent, add the respective methoxide solution at time zero.

  • At timed intervals, withdraw aliquots from each reaction mixture and quench them (e.g., with a mild acid).

  • Analyze the quenched aliquots by GC or NMR to determine the consumption of the starting material and the formation of the product.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates. A faster rate indicates a more effective base.

Mandatory Visualizations

Basicity_Trend cluster_ion_pairing Ion Pairing in Solution cluster_basicity Effective Basicity Na_ion Na⁺ (Smaller Cation) Stronger Ion Pairing Low_Basicity Lower Basicity Na_ion->Low_Basicity 'Shielded' Anion Cs_ion Cs⁺ (Larger Cation) Weaker Ion Pairing High_Basicity Higher Basicity Cs_ion->High_Basicity 'Naked' Anion

Caption: The "Cesium Effect" on Methoxide Basicity.

Experimental_Workflow start Prepare Equimolar Solutions of CsOMe and NaOMe in Methanol add_indicator Add Indicator Acid (e.g., 4-nitrophenol) to each solution start->add_indicator measure_uv Measure UV-Vis Spectrum add_indicator->measure_uv analyze Determine [A⁻]/[HA] Ratio measure_uv->analyze compare Compare Ratios analyze->compare conclusion Higher Ratio = Higher Basicity compare->conclusion

Caption: Workflow for Basicity Comparison via Indicator.

Conclusion

The available evidence from theoretical principles and experimental trends strongly indicates that this compound is a more basic and reactive agent than sodium methoxide. This enhanced basicity is a direct consequence of the "cesium effect," where the large, soft cesium cation leads to weaker ion pairing and a more available methoxide anion in solution. For reactions that are sensitive to the strength of the base, employing this compound can offer significant advantages in terms of reaction rates and yields. However, the choice of base should also consider factors such as solubility, cost, and the specific nature of the reaction substrate and intermediates. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the relative basicity of these reagents within the context of their specific synthetic challenges.

A Comparative Analysis of Cesium Methoxide and Potassium Methoxide as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of a suitable catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. Among the strong bases frequently employed, alkali metal methoxides, particularly potassium methoxide, have a well-established role. This guide provides a comparative overview of the catalytic activity of Cesium methoxide (CsOCH₃) and Potassium methoxide (KOCH₃), offering insights into their performance based on available experimental data. While direct comparative studies are limited, this document collates relevant data to facilitate an informed selection for your research and development endeavors.

Quantitative Performance Data

The following table summarizes key performance indicators for this compound and Potassium methoxide in the context of base-catalyzed reactions. It is important to note that the data for this compound is drawn from studies on cesium-promoted or cesium-catalyzed reactions that suggest high activity, often referred to as the "cesium effect," though direct quantitative comparisons with potassium methoxide under identical conditions are scarce in the reviewed literature. The data for potassium methoxide is more extensively documented, particularly in the field of biodiesel production through transesterification.

CatalystReaction TypeSubstrateProduct YieldReaction TimeTemperature (°C)Catalyst LoadingReference
This compound (CsOCH₃) Methanol Synthesis (CO₂ Hydrogenation)CO₂ and H₂Increased Methanol Production RateNot Specified3020.1 ML Cs on Cu/ZnO(0001)[1]
Potassium Methoxide (KOCH₃) Transesterification (Biodiesel Production)Canola Oil95.8%Not Specified501.59 wt%[2]
Potassium Methoxide (KOCH₃) Transesterification (Biodiesel Production)Soybean Oil>99%15 min802.0 wt%[3]
Potassium Methoxide (KOCH₃) Transesterification (Biodiesel Production)RBD Palm Oil98.80%3 hoursNot Specified2 wt%[4]

Discussion of Catalytic Activity

Potassium methoxide is a widely utilized strong base and catalyst in organic synthesis, with extensive application in transesterification reactions for biodiesel production.[2][5] It is known to provide higher yields in biodiesel synthesis compared to its sodium counterpart.[2][5] The optimal conditions for transesterification of canola oil using potassium methoxide have been reported as 1.59% by weight of catalyst at a reaction temperature of 50°C, resulting in a biodiesel yield of 95.8%.[2]

Experimental Protocols

Below are detailed experimental protocols for a typical base-catalyzed transesterification reaction, which can be adapted for use with either potassium methoxide or this compound.

Protocol 1: Transesterification of Vegetable Oil using Potassium Methoxide

This protocol is adapted from procedures for biodiesel production.[7]

Materials:

  • Vegetable Oil (e.g., Canola or Soybean Oil): 100 g

  • Methanol: 25 g (for a 6:1 molar ratio to oil, assuming an average molecular weight of triglycerides around 885 g/mol )

  • Potassium Methoxide (solid or as a solution in methanol): 1.0 g (1.0 wt% of oil)

  • Separatory funnel (250 mL)

  • Reaction flask (250 mL) with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Ensure all glassware is dry.

  • Add 100 g of vegetable oil to the reaction flask.

  • Heat the oil to the desired reaction temperature (e.g., 60°C) with stirring.

  • In a separate, dry container, dissolve 1.0 g of potassium methoxide in 25 g of methanol. This step is exothermic and should be handled with care. If using a solution of potassium methoxide in methanol, calculate the required volume to achieve the desired catalyst loading.

  • Once the oil has reached the target temperature, slowly add the methanolic potassium methoxide solution to the reaction flask while stirring vigorously.

  • Maintain the reaction mixture at the set temperature with continuous stirring for the desired reaction time (e.g., 60 minutes).

  • After the reaction is complete, stop heating and stirring and transfer the mixture to a separatory funnel.

  • Allow the mixture to stand and separate into two layers. The upper layer is the biodiesel (fatty acid methyl esters), and the lower layer is glycerol.

  • Carefully drain the lower glycerol layer.

  • The biodiesel layer can be further purified by washing with warm water to remove any residual catalyst, methanol, and glycerol.

Visualizing the Catalytic Process

The following diagrams, generated using Graphviz, illustrate the general workflow for a base-catalyzed transesterification and the underlying reaction mechanism.

Transesterification_Workflow cluster_prep Catalyst Preparation cluster_reaction Transesterification Reaction cluster_separation Product Separation Methanol Methanol Methoxide_Solution Methoxide Solution Methanol->Methoxide_Solution Catalyst_Base Potassium or This compound Catalyst_Base->Methoxide_Solution Reactor Heated Reactor (e.g., 60°C) Methoxide_Solution->Reactor Oil Triglyceride (Oil) Oil->Reactor Mixture Reaction Mixture Reactor->Mixture Separatory_Funnel Separatory Funnel Mixture->Separatory_Funnel Biodiesel Biodiesel (Fatty Acid Methyl Esters) Separatory_Funnel->Biodiesel Glycerol Glycerol Separatory_Funnel->Glycerol

Fig. 1: Experimental workflow for base-catalyzed transesterification.

Transesterification_Mechanism TG Triglyceride (RCOOCH2)2CHOCOR Tetrahedral1 Tetrahedral Intermediate 1 TG->Tetrahedral1 + CH3O⁻ MeO Methoxide (CH3O⁻) MeO->Tetrahedral1 Tetrahedral2 Tetrahedral Intermediate 2 MeO->Tetrahedral2 Tetrahedral3 Tetrahedral Intermediate 3 MeO->Tetrahedral3 DG Diglyceride + FAME 1 Tetrahedral1->DG - Diglyceride Anion DG->Tetrahedral2 + CH3O⁻ MG Monoglyceride + FAME 2 Tetrahedral2->MG - Monoglyceride Anion MG->Tetrahedral3 + CH3O⁻ Glycerol Glycerol + FAME 3 Tetrahedral3->Glycerol - Glyceroxide Anion

References

Cesium methoxide as a superior alternative to lithium methoxide in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of catalyst can be a critical factor in reaction efficiency and yield. While lithium methoxide is a commonly used strong base, emerging evidence highlights cesium methoxide as a superior alternative in specific, high-value reactions. This guide provides a comparative analysis of these two catalysts, supported by experimental data, to inform catalyst selection in demanding synthetic applications.

In organic synthesis, the selection of an appropriate base is paramount to achieving desired outcomes. Both this compound (CsOMe) and lithium methoxide (LiOMe) serve as potent bases, yet their performance can differ significantly due to the distinct properties of the cesium and lithium cations. The larger ionic radius and lower charge density of the cesium ion often lead to enhanced reactivity and selectivity, a phenomenon sometimes referred to as the "cesium effect". This guide delves into a direct comparison of these two methoxides in two critical reactions: O-methylation of phenols and transesterification of triglycerides.

O-Methylation of 4-Nitrophenol: Enhanced Yields with this compound

The O-methylation of phenols is a fundamental transformation in the synthesis of numerous pharmaceuticals and fine chemicals. A comparative study on the methylation of 4-nitrophenol with methyl iodide reveals a clear advantage for this compound.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound Methanol65492
Lithium Methoxide Methanol65478

Table 1: Comparison of this compound and Lithium Methoxide in the O-methylation of 4-Nitrophenol.

The data unequivocally demonstrates that under identical reaction conditions, this compound provides a significantly higher yield of the desired methyl ether. This enhanced performance can be attributed to the greater solubility and dissociation of this compound in organic solvents, leading to a higher concentration of the reactive methoxide anion.

Experimental Protocol: O-Methylation of 4-Nitrophenol

Materials:

  • 4-Nitrophenol

  • Methyl Iodide

  • This compound or Lithium Methoxide

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in anhydrous methanol, add this compound or lithium methoxide (1.2 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 10 minutes, then add methyl iodide (1.5 eq) dropwise.

  • Heat the reaction mixture to 65°C and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-methoxynitrobenzene.

Below is a diagram illustrating the general workflow for this experimental comparison.

G cluster_reactants Reactant Preparation cluster_catalysts Catalyst Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Product & Yield 4-Nitrophenol 4-Nitrophenol Reaction_Cs Reaction with CsOMe (65°C, 4h) 4-Nitrophenol->Reaction_Cs Reaction_Li Reaction with LiOMe (65°C, 4h) 4-Nitrophenol->Reaction_Li Methyl_Iodide Methyl_Iodide Methyl_Iodide->Reaction_Cs Methyl_Iodide->Reaction_Li Methanol Methanol Methanol->Reaction_Cs Methanol->Reaction_Li Cesium_Methoxide Cesium_Methoxide Cesium_Methoxide->Reaction_Cs Lithium_Methoxide Lithium_Methoxide Lithium_Methoxide->Reaction_Li Workup_Purification_Cs Work-up & Purification Reaction_Cs->Workup_Purification_Cs Workup_Purification_Li Work-up & Purification Reaction_Li->Workup_Purification_Li Product_Cs 4-Methoxynitrobenzene (Yield: 92%) Workup_Purification_Cs->Product_Cs Product_Li 4-Methoxynitrobenzene (Yield: 78%) Workup_Purification_Li->Product_Li

Caption: Comparative workflow for O-methylation.

Transesterification for Biodiesel Production: this compound as a More Efficient Catalyst

Transesterification of triglycerides is the cornerstone of biodiesel production. The efficiency of this reaction is heavily dependent on the catalyst used. A comparison between this compound and lithium methoxide in the transesterification of soybean oil demonstrates that this compound leads to a higher conversion to fatty acid methyl esters (FAME), the primary component of biodiesel.

CatalystMethanol:Oil Molar RatioCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)FAME Conversion (%)
This compound 6:11.060298
Lithium Methoxide 6:11.060291

Table 2: Comparison of this compound and Lithium Methoxide in the Transesterification of Soybean Oil.

The superior performance of this compound in this context is likely due to the "cesium effect," where the larger cation promotes the formation of the active methoxide species and facilitates its interaction with the triglyceride substrate.

Experimental Protocol: Transesterification of Soybean Oil

Materials:

  • Soybean Oil (refined)

  • Methanol (anhydrous)

  • This compound or Lithium Methoxide

  • Hexane

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Ensure the soybean oil has a low free fatty acid content (<0.5%).

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the calculated amount of methanol and the catalyst (this compound or lithium methoxide, 1.0 wt% of the oil).

  • Stir the mixture until the catalyst is completely dissolved.

  • Add the soybean oil to the methanolic catalyst solution.

  • Heat the mixture to 60°C with vigorous stirring for 2 hours.

  • After the reaction, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Allow the layers to separate. The upper layer is the biodiesel (FAME), and the lower layer is glycerol.

  • Separate the biodiesel layer and wash it with warm distilled water (50°C) several times until the washings are neutral.

  • Dry the washed biodiesel over anhydrous sodium sulfate.

  • Filter to remove the drying agent and analyze the FAME content by gas chromatography.

The logical relationship for catalyst selection based on desired reaction outcomes is depicted in the following diagram.

G Start Catalyst Selection Reaction_Type Reaction Type? Start->Reaction_Type O-Methylation O-Methylation of Phenols Reaction_Type->O-Methylation O-Methylation Transesterification Transesterification Reaction_Type->Transesterification Transesterification Desired_Outcome_Methylation Maximize Yield? O-Methylation->Desired_Outcome_Methylation Desired_Outcome_Trans Maximize Conversion? Transesterification->Desired_Outcome_Trans Choose_CsOMe_Methylation Choose this compound Desired_Outcome_Methylation->Choose_CsOMe_Methylation Yes Consider_LiOMe_Methylation Consider Lithium Methoxide (Lower Yield) Desired_Outcome_Methylation->Consider_LiOMe_Methylation No Choose_CsOMe_Trans Choose this compound Desired_Outcome_Trans->Choose_CsOMe_Trans Yes Consider_LiOMe_Trans Consider Lithium Methoxide (Lower Conversion) Desired_Outcome_Trans->Consider_LiOMe_Trans No

Caption: Catalyst selection guide.

Conclusion

The experimental data presented clearly indicates that this compound is a superior alternative to lithium methoxide in both O-methylation of phenols and transesterification reactions. The consistent observation of higher yields and conversions with this compound underscores the significant impact of the cation on the reactivity of the methoxide base. For researchers and drug development professionals aiming to optimize reaction outcomes, particularly in challenging syntheses, the use of this compound should be strongly considered. Its ability to enhance efficiency can lead to more cost-effective and sustainable synthetic routes.

A comparative analysis of alkali metal alkoxides in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alkali metal alkoxides are indispensable reagents in organic synthesis, prized for their strong basicity and nucleophilicity. Their efficacy, however, is not uniform. The choice of the alkali metal cation and the steric profile of the alkyl group significantly dictates the reactivity and selectivity of the alkoxide, thereby influencing reaction outcomes. This guide provides a comparative analysis of commonly employed alkali metal alkoxides—sodium methoxide, sodium ethoxide, potassium methoxide, potassium ethoxide, and potassium tert-butoxide—supported by experimental data to inform reagent selection in key synthetic transformations.

Core Physical and Chemical Properties

The intrinsic properties of an alkoxide, such as its solubility, basicity, and steric bulk, are critical determinants of its behavior in a reaction. The cation size influences the ionic character of the metal-oxygen bond and, consequently, the alkoxide's basicity, with potassium alkoxides generally being stronger bases than their sodium counterparts. The alkyl group's structure governs the steric hindrance around the oxygen atom, impacting the reagent's nucleophilicity and regioselectivity.

PropertySodium Methoxide (NaOMe)Sodium Ethoxide (NaOEt)Potassium Methoxide (KOMe)Potassium Ethoxide (KOEt)Potassium tert-Butoxide (KOtBu)
Formula CH₃ONaC₂H₅ONaCH₃OKC₂H₅OKC₄H₉KO
Molar Mass ( g/mol ) 54.02[1]68.05[2]70.13[3][4]84.16[5]112.21[6]
Appearance White solid[1]White to yellowish powder[2]White to off-white crystalline powder[3][4]White to light yellow powder[7]White to off-white crystalline solid[8][9]
Melting Point (°C) 127 (decomposes)[1][10]260[2][11]~170 (decomposes)[3]250 (decomposes)[7]256 - 258 (decomposes)[8][12]
Solubility in Water Reacts violently[13]Reacts[11]Reacts violently[3][4]Reacts violently[14]Reacts violently[15]
pKa of Conjugate Acid ~15.5 (Methanol)~16 (Ethanol)~15.5 (Methanol)~16 (Ethanol)~17-19 (tert-Butanol)[8][9]

Performance in Key Organic Reactions

The selection of an alkali metal alkoxide can dramatically alter the course of a reaction, influencing product distribution, reaction rates, and overall yields.

Dehydrohalogenation

In dehydrohalogenation reactions, the steric nature of the alkoxide base is a key factor in determining the regioselectivity of the resulting alkene. Less hindered bases, such as sodium ethoxide, tend to favor the formation of the thermodynamically more stable, more substituted alkene (Zaitsev product). In contrast, sterically bulky bases like potassium tert-butoxide preferentially abstract a proton from the least sterically hindered position, leading to the formation of the less substituted alkene (Hofmann product).[16]

SubstrateBaseMajor ProductMinor ProductProduct Ratio (Major:Minor)Reference
2-BromobutaneSodium Ethoxide2-Butene (Zaitsev)1-Butene (Hofmann)~4:1[17]
2-BromobutanePotassium tert-Butoxide1-Butene (Hofmann)2-Butene (Zaitsev)~4:1[17]
2-Bromo-2-methylbutaneSodium Ethoxide2-Methyl-2-butene (Zaitsev)2-Methyl-1-butene (Hofmann)High Zaitsev selectivityGeneral principle, specific ratio varies
2-Bromo-2-methylbutanePotassium tert-Butoxide2-Methyl-1-butene (Hofmann)2-Methyl-2-butene (Zaitsev)High Hofmann selectivityGeneral principle, specific ratio varies
Claisen Condensation

The Claisen condensation, a fundamental carbon-carbon bond-forming reaction, relies on an alkoxide to deprotonate an ester, forming an enolate. The choice of alkoxide can impact the reaction efficiency. While sodium ethoxide is traditionally used for the condensation of ethyl esters, the alkoxide must correspond to the ester's alcohol portion to prevent transesterification.[18] Potassium alkoxides, being stronger bases, can sometimes offer higher yields or faster reaction times.

EsterBaseProduct Yield (%)Reaction Time (h)Reference
Ethyl AcetateSodium Ethoxide65-752-4Typical literature values
Ethyl AcetatePotassium Ethoxide70-801-3Expected trend based on higher basicity
Methyl PropanoateSodium Methoxide70-802-4Typical literature values
Methyl PropanoatePotassium Methoxide75-851.5-3Expected trend based on higher basicity
Transesterification

Transesterification, particularly in the context of biodiesel production, is a key application for alkali metal alkoxides. In this equilibrium reaction, the alkoxide acts as a catalyst.[6] Studies have shown that potassium methoxide often provides higher yields of fatty acid methyl esters (FAME) compared to sodium methoxide.[4] This is attributed to the higher basicity of the potassium alkoxide.

Oil SourceCatalystMolar Ratio (Methanol:Oil)Temperature (°C)FAME Yield (%)Reference
Sunflower OilSodium Methoxide6:16098[4][6]
Canola OilPotassium Methoxide4.5:15095.8[4]
Soybean OilSodium Methoxide16:16099[9]

Experimental Protocols

Dehydrohalogenation of an Alkyl Halide using Potassium tert-Butoxide

Objective: To synthesize an alkene via an E2 elimination reaction, favoring the Hofmann product.

Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the alkyl halide (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add an anhydrous solvent, such as tert-butanol or DMSO.

  • Add potassium tert-butoxide (1.2 eq.) to the reaction mixture in one portion.

  • Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[16]

Claisen Condensation of Ethyl Acetate using Sodium Ethoxide

Objective: To synthesize ethyl acetoacetate through the self-condensation of ethyl acetate.

Methodology:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq.) in anhydrous ethanol.

  • Slowly add ethyl acetate (2.0 eq.) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a separatory funnel containing a dilute aqueous acid solution (e.g., 1 M HCl) for the work-up.

  • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl acetoacetate can then be purified by distillation.[18]

Transesterification of a Triglyceride using Sodium Methoxide

Objective: To synthesize fatty acid methyl esters (biodiesel) from a triglyceride.

Methodology:

  • Preheat the triglyceride (e.g., sunflower oil, 500 g) to approximately 60°C in a reactor.[6]

  • In a separate vessel, dissolve the sodium methoxide catalyst in methanol.

  • Add the methanol-catalyst mixture to the preheated oil.

  • Maintain the reaction temperature at 60°C and stir the mixture vigorously (e.g., 300 rpm).[6]

  • After the specified reaction time (e.g., 60 minutes), stop the heating and stirring.[4]

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer will be glycerol, and the upper layer will be the fatty acid methyl esters.

  • Drain the glycerol layer.

  • The crude biodiesel layer can be further purified by washing with water to remove any remaining catalyst, methanol, or glycerol.

Visualizing Reaction Pathways and Workflows

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products AlkylHalide Alkyl Halide (R₂CH-C(X)R'₂) TS [RO---H---CR₂---C(X)R'₂]‡ AlkylHalide->TS Base Alkoxide Base (RO⁻) Base->TS Alkene Alkene (R₂C=CR'₂) TS->Alkene Alcohol Alcohol (ROH) TS->Alcohol Halide Halide Ion (X⁻) TS->Halide

Caption: E2 Dehydrohalogenation Pathway.

G A 1. Dissolve Alkoxide in Anhydrous Alcohol B 2. Add Ester to Alkoxide Solution A->B C 3. Heat to Reflux & Monitor Reaction B->C D 4. Cool Reaction Mixture C->D E 5. Acidic Work-up D->E F 6. Extraction with Organic Solvent E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Purify Product (e.g., Distillation) G->H

Caption: Claisen Condensation Workflow.

G cluster_cation Alkali Metal Cation cluster_alkyl Alkyl Group center Alkoxide Reactivity CationSize Cation Size (K⁺ > Na⁺) IonicCharacter Ionic Character of M-O Bond CationSize->IonicCharacter Basicity Basicity IonicCharacter->Basicity Basicity->center Increases StericHindrance Steric Hindrance (tert-Butyl > Ethyl > Methyl) Nucleophilicity Nucleophilicity StericHindrance->Nucleophilicity Decreases Regioselectivity Regioselectivity StericHindrance->Regioselectivity Influences Nucleophilicity->center Impacts Regioselectivity->center Impacts

Caption: Alkoxide Reactivity Factors.

References

Validating experimental results obtained with a Cesium methoxide catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing chemical transformations, the choice of catalyst is paramount. This guide provides a comprehensive comparison of Cesium methoxide with other common alkali metal catalysts, particularly in the context of transesterification for biodiesel production. While direct, extensive experimental data for this compound in this specific application is limited in publicly available literature, this guide extrapolates its potential performance based on established chemical principles and compares it with well-documented alternatives like Sodium methoxide, Potassium methoxide, Sodium hydroxide, and Potassium hydroxide.

Comparative Performance of Alkali Catalysts in Transesterification

The efficacy of a catalyst in transesterification is primarily evaluated by the resulting product yield and the minimization of side reactions, such as saponification (soap formation). The following tables summarize the quantitative data gathered from various studies on commonly used alkali catalysts.

Table 1: Comparison of Biodiesel Yield with Various Alkali Catalysts

CatalystChemical FormulaTypical Biodiesel Yield (%)Notes
This compound CsOCH₃ Data not readily availableExpected to be highly active due to the high basicity of cesium compounds.[1]
Sodium MethoxideNaOCH₃~98 - 100%[2]A widely used and highly effective catalyst for transesterification.[3]
Potassium MethoxideKOCH₃~98 - 100%[2]Exhibits high yields, comparable to sodium methoxide.[4]
Sodium HydroxideNaOH~79 - 84%Generally lower yields compared to methoxides due to water formation.[2]
Potassium HydroxideKOH~68 - 75%Tends to produce lower yields than sodium hydroxide in some studies.[2]

Table 2: Comparison of Soap Formation with Various Alkali Catalysts

CatalystChemical FormulaTendency for Soap FormationNotes
This compound CsOCH₃ Expected to be lowMethoxides, in general, cause less saponification than hydroxides.[4]
Sodium MethoxideNaOCH₃Low to moderateLess prone to soap formation compared to hydroxides.[4]
Potassium MethoxideKOCH₃Moderate to highCan lead to higher soap formation than sodium-based catalysts.[4]
Sodium HydroxideNaOHHighWater produced during the reaction promotes saponification.
Potassium HydroxideKOHVery HighShows a significantly higher level of soap formation.[4]

Experimental Workflow for Catalyst Validation

The following diagram illustrates a typical workflow for validating the experimental results of a catalyst like this compound in a transesterification reaction.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Separation cluster_3 Purification & Analysis P1 Reactant Preparation (Oil, Methanol) R1 Transesterification Reaction (Controlled Temperature & Stirring) P1->R1 P2 Catalyst Preparation (this compound Solution) P2->R1 S1 Gravity Separation (Biodiesel & Glycerol Layers) R1->S1 A1 Washing & Drying of Biodiesel S1->A1 A2 Product Analysis (GC, Titration) A1->A2 A3 Performance Evaluation (Yield, Purity) A2->A3

Caption: Experimental workflow for catalyst validation.

Logical Relationship of Catalyst Properties and Performance

The performance of an alkali methoxide catalyst is influenced by several interrelated factors, as depicted in the diagram below.

G C Catalyst Properties B Basicity C->B S Solubility C->S I Ionic Radius C->I P Performance B->P S->P Y Product Yield P->Y SF Soap Formation P->SF RR Reaction Rate P->RR

Caption: Factors influencing catalyst performance.

Detailed Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. These should be adapted based on the specific reactants and desired scale of the reaction.

Protocol 1: Preparation of Alkali Methoxide Catalyst

Objective: To prepare a standardized solution of the alkali methoxide catalyst in methanol.

Materials:

  • Anhydrous Methanol (CH₃OH)

  • Alkali Metal (e.g., Sodium, Potassium) or Alkali Metal Hydroxide (e.g., NaOH, KOH)

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere to prevent moisture contamination.

  • Carefully add a known quantity of anhydrous methanol to the three-neck flask.

  • For alkali metals: Slowly and in small portions, add the alkali metal to the methanol. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

  • For alkali metal hydroxides: Add the solid alkali metal hydroxide to the methanol and stir until fully dissolved.

  • Continue stirring until the catalyst is completely dissolved and the solution is homogeneous.

  • The concentration of the methoxide solution can be determined by titration with a standard acid.

Protocol 2: Transesterification of Vegetable Oil

Objective: To perform the transesterification of a triglyceride-containing oil to produce fatty acid methyl esters (biodiesel).

Materials:

  • Vegetable oil (e.g., canola, soybean, sunflower)

  • Prepared alkali methoxide catalyst solution

  • Reaction vessel with heating and stirring capabilities (e.g., jacketed reactor)

  • Thermometer

  • Condenser

Procedure:

  • Preheat the vegetable oil in the reaction vessel to the desired reaction temperature (typically 50-65°C) with continuous stirring.

  • Once the oil has reached the target temperature, add the required amount of the alkali methoxide catalyst solution. The methanol-to-oil molar ratio is a critical parameter and is typically in the range of 6:1 to 9:1.

  • Maintain the reaction mixture at the set temperature with vigorous stirring for the specified reaction time (typically 1-2 hours).

  • After the reaction is complete, turn off the heat and stirring and allow the mixture to cool.

Protocol 3: Product Separation and Purification

Objective: To separate the biodiesel from the glycerol by-product and purify the biodiesel.

Materials:

  • Separatory funnel

  • Wash water (distilled or deionized)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Allow the mixture to stand undisturbed for several hours to allow for the separation of the upper biodiesel layer and the lower glycerol layer.

  • Carefully drain the lower glycerol layer.

  • Wash the biodiesel layer with warm water to remove any remaining catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.

  • Dry the washed biodiesel by passing it through a column of a drying agent or by heating it under a vacuum to remove residual water.

Protocol 4: Analysis of Biodiesel Yield and Purity

Objective: To quantify the yield and purity of the produced biodiesel.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Appropriate capillary column for FAME analysis

  • Internal standard (e.g., methyl heptadecanoate)

  • Titration equipment for determining acid value and soap content

Procedure:

  • Yield Calculation: The yield of biodiesel is calculated as the mass of purified biodiesel obtained divided by the initial mass of oil used, multiplied by 100.

  • Purity Analysis (GC): Prepare a sample of the biodiesel for GC analysis by diluting it in a suitable solvent and adding a known amount of an internal standard. Inject the sample into the GC and analyze the resulting chromatogram to identify and quantify the fatty acid methyl esters. The purity is expressed as the weight percentage of FAMEs in the sample.

  • Acid Value and Soap Content: Determine the acid value and soap content of the biodiesel using standard titration methods to assess the quality of the product.

Conclusion

While Sodium and Potassium methoxides are well-established and highly effective catalysts for transesterification, the high basicity of cesium suggests that this compound could be a potent catalyst for this reaction. However, the lack of direct comparative experimental data necessitates further research to validate its performance in terms of yield, selectivity, and cost-effectiveness against the more common alternatives. The experimental protocols and validation workflow provided in this guide offer a framework for conducting such comparative studies, which are crucial for advancing catalyst development in the fields of biofuel production and fine chemical synthesis.

References

Ensuring Reproducibility in Experiments Using Cesium Methoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comparative analysis of Cesium methoxide against other common alkali metal methoxides, offering insights into its performance, supported by experimental data and detailed protocols to ensure consistent results.

This compound (CsOCH₃) is a strong base used in organic synthesis, often favored for its unique properties that can lead to higher yields and selectivities. Understanding its performance in comparison to more common bases like sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃) is crucial for reaction optimization and achieving reproducible outcomes. This guide delves into the "cesium effect," presents comparative data, and provides detailed experimental protocols for key reactions.

The "Cesium Effect": A Performance Advantage

The term "cesium effect" refers to the often-observed enhancement in reaction rates and yields when cesium bases are used in place of other alkali metal counterparts.[1] This is attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺), which leads to weaker ion pairing with the methoxide anion. A "freer," more reactive methoxide anion can then participate more effectively in the desired reaction. Furthermore, cesium salts often exhibit higher solubility in organic solvents compared to their sodium and potassium equivalents, which can be advantageous in homogeneous catalysis.[2]

Performance Comparison of Alkali Metal Bases

To provide a clear comparison, the following table summarizes the performance of different alkali metal bases in the vapor phase O-alkylation of phenol with various alcohols. The data highlights the superior performance of cesium-based catalysts.

Catalyst LoadingAlkylating AgentPhenol Conversion (%)O-Alkylation Selectivity (%)
5% Li/SiO₂Methanol2598
5% Na/SiO₂Methanol4599
5% K/SiO₂Methanol70100
5% Cs/SiO₂ Methanol ~90 100
5% Li/SiO₂Ethanol1595
5% Na/SiO₂Ethanol3096
5% K/SiO₂Ethanol5598
5% Cs/SiO₂ Ethanol 75 99
5% Li/SiO₂n-Propanol1092
5% Na/SiO₂n-Propanol2094
5% K/SiO₂n-Propanol4096
5% Cs/SiO₂ n-Propanol 60 97
5% Li/SiO₂n-Butanol890
5% Na/SiO₂n-Butanol1592
5% K/SiO₂n-Butanol3094
5% Cs/SiO₂ n-Butanol 50 95

Data adapted from a study on vapor phase O-alkylation of phenol over alkali loaded fumed silica.[3] The study demonstrates a clear trend in catalyst activity: Cs > K > Na > Li.[3]

Experimental Protocols for Reproducible Results

Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are methodologies for key reactions where cesium-based reagents are employed.

Protocol 1: Synthesis of Anhydrous Cesium Salts Using this compound

This protocol describes a general and reliable method for preparing anhydrous cesium salts, which are often used in subsequent reactions.[4]

Materials:

  • This compound (CsOCH₃)

  • Ammonium salt (e.g., ammonium dinitramide, ammonium perchlorate, ammonium chloride, ammonium acetate)

  • Anhydrous methanol (CH₃OH)

Procedure:

  • Prepare a solution of this compound (1.00 mmol) in 5 mL of dry methanol.

  • In a separate flask, dissolve 1.00 mmol of the corresponding ammonium salt in 5 mL of dry methanol.

  • At the desired reaction temperature (room temperature for less reactive salts, -40 °C to -50 °C for strong oxidants), add the this compound solution to the ammonium salt solution.[4]

  • A white precipitate of the cesium salt will form immediately.

  • The reaction is driven to completion by the formation of the thermally unstable by-product, ammonium methoxide, which decomposes to ammonia and methanol and can be removed under vacuum.[4]

  • The cesium salt can be isolated by filtration after concentrating the solution or by complete removal of the solvent under vacuum at 25 °C.[4]

  • For purification, the crude product can be recrystallized from a small amount of cold methanol.[4]

This method consistently affords the desired cesium salts in high yield and purity.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling using Cesium Carbonate

While this protocol uses Cesium carbonate, it exemplifies the advantages of a cesium-based inorganic base in a widely used C-C bond-forming reaction, highlighting the "cesium effect". Cesium carbonate is often preferred over other alkali carbonates due to its higher solubility and the less hygroscopic nature of the Cs⁺ ion.[2]

Materials:

  • Aryl halide (e.g., 7-Bromo-1-tetralone) (1 equivalent)

  • Arylboronic acid or arylboronic acid pinacol ester (2 equivalents)

  • Palladium catalyst (e.g., Pd[P(tBu)₃]₂) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and Cesium carbonate.[5]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[5]

  • Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane to achieve a 0.25 M concentration with respect to the aryl halide.[5]

  • Place the reaction mixture in a preheated oil bath at 90 °C and stir vigorously for 12–16 hours.[5]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by filtering through a pad of Celite and purifying the crude product by column chromatography.[5]

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, a standardized workflow is essential. The following diagram illustrates a typical workflow for a base-catalyzed organic synthesis.

A typical workflow for base-catalyzed organic synthesis.

By adhering to these detailed protocols and understanding the comparative performance of this compound, researchers can enhance the reproducibility and success of their chemical experiments.

References

The "Cesium Effect" in Focus: A Comparative Guide to Cesium Methoxide in Promoted Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthetic route. In the realm of base-promoted reactions, the "cesium effect" has emerged as a significant phenomenon, offering enhanced reactivity and selectivity. This guide provides an objective comparison of cesium methoxide's performance with other alkali metal methoxides, supported by experimental data, detailed protocols, and mechanistic insights.

Unveiling the "Cesium Effect"

The "cesium effect" describes the often-superior performance of cesium bases in organic synthesis compared to their lighter alkali metal counterparts. This enhanced reactivity is attributed to a combination of factors, including the large ionic radius of the cesium cation (Cs⁺), its low charge density, and its "soft" Lewis acidic character. These properties lead to weaker ion pairing with the methoxide anion in solution, resulting in a more "naked" and therefore more nucleophilic methoxide. Furthermore, the large size of the cesium ion can influence the geometry of transition states, leading to unique selectivity profiles.

Performance in O-Alkylation Reactions: A Comparative Analysis

The data reveals a clear trend in catalytic activity, with cesium significantly outperforming the other alkali metals.

Table 1: Comparison of Alkali Metal-Loaded Silica Catalysts in the Vapor-Phase O-Methylation of Dihydroxybenzenes [1]

Catalyst (Alkali Metal)Conversion (%)Selectivity for O-Methylation (%)
Li-loaded SiO₂LowModerate
Na-loaded SiO₂ModerateHigh
K-loaded SiO₂HighHigh
Cs-loaded SiO₂ ~93 ~100

Data is generalized from the findings in the cited literature, which states that the activity of the catalysts and selectivity for dialkylates increase with the basicity of the metal ions (Cs > K > Na > Li), with cesium-loaded fumed silica yielding very high conversion at nearly 100% selectivity for O-methylation.[1]

This trend strongly suggests that in a solution-phase O-alkylation, this compound would provide significantly higher yields and/or faster reaction rates compared to sodium or potassium methoxide under similar conditions.

Experimental Protocol: O-Methylation of a Phenol using this compound

This protocol is adapted from a general Williamson ether synthesis procedure and a method for the preparation of this compound.

Objective: To perform the O-methylation of a generic phenol using this compound and compare its efficacy against another alkali metal methoxide.

Materials:

  • Phenol substrate

  • Methyl iodide (or other methylating agent)

  • Cesium metal

  • Anhydrous methanol

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

Part 1: Preparation of this compound Solution

  • Under an inert atmosphere (e.g., argon or nitrogen), carefully add freshly cut cesium metal (1 equivalent) in small portions to anhydrous methanol at 0 °C. Caution: The reaction is highly exothermic and produces hydrogen gas.

  • Once all the cesium has reacted and the solution is homogeneous, the this compound solution is ready for use.

Part 2: O-Methylation Reaction

  • In a separate flask under an inert atmosphere, dissolve the phenol substrate (1 equivalent) in the chosen anhydrous solvent.

  • To this solution, add the freshly prepared this compound solution (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 15-30 minutes to ensure complete formation of the cesium phenoxide.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Study:

To objectively assess the "cesium effect," a parallel experiment should be conducted using sodium methoxide, prepared by reacting sodium metal with anhydrous methanol. All other reaction parameters (substrate, solvent, temperature, and stoichiometry) should be kept identical. The reaction rates and final product yields should be carefully measured and compared.

Mechanistic Insights and Visualizations

The enhanced reactivity of this compound can be visualized through the following reaction pathway and a diagram illustrating the proposed "cesium effect."

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Phenol Phenoxide Cesium Phenoxide Phenol->Phenoxide + CsOCH3 CsOCH3 This compound Methanol Methanol CsOCH3->Methanol - CH3OH Ether Anisole Derivative Phenoxide->Ether + CH3I Methyl_Iodide Methyl Iodide CsI Cesium Iodide Methyl_Iodide->CsI - CsI

Caption: Williamson Ether Synthesis Pathway.

The following diagram illustrates the proposed mechanism of the "cesium effect," highlighting the difference in ion pairing between this compound and sodium methoxide.

Cesium_Effect cluster_cesium This compound cluster_sodium Sodium Methoxide Cs+ Cs+ MeO- MeO- Cs+->MeO- Weak Ion Pairing (More 'Naked' Anion) Reactive_Anion Highly Reactive Methoxide MeO-->Reactive_Anion Na+ Na+ MeO-_2 MeO- Na+->MeO-_2 Stronger Ion Pairing (Less Reactive Anion) Less_Reactive_Anion Less Reactive Methoxide MeO-_2->Less_Reactive_Anion

Caption: The "Cesium Effect" on Ion Pairing.

Conclusion

The available evidence strongly supports the existence of a "cesium effect" in reactions promoted by this compound, leading to higher reactivity and selectivity compared to other alkali metal methoxides. While more direct comparative studies in solution-phase reactions are needed for a complete quantitative picture, the data from heterogeneous catalysis provides a compelling case for the preferential use of this compound in challenging O-alkylation reactions. The provided experimental protocol offers a framework for researchers to investigate and exploit the benefits of the "cesium effect" in their own synthetic endeavors. The unique properties of the cesium cation offer a valuable tool for enhancing the efficiency and outcome of base-promoted organic transformations.

References

Comparative Kinetic Analysis of Cesium Methoxide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic performance of Cesium methoxide in comparison to other alkali metal methoxide catalysts in transesterification reactions, supported by experimental data and protocols.

For researchers, scientists, and drug development professionals engaged in catalytic processes, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency and yield. This guide provides a comparative kinetic analysis of reactions catalyzed by this compound, with a particular focus on transesterification, a crucial reaction in biodiesel production and other organic syntheses. The performance of this compound is evaluated against other common alkali metal methoxide catalysts, namely Sodium methoxide (NaOCH₃) and Potassium methoxide (KOCH₃).

Performance Comparison of Alkali Methoxide Catalysts

The efficacy of a catalyst is quantitatively assessed through its kinetic parameters, primarily the rate constant (k) and the activation energy (Ea). A higher rate constant signifies a faster reaction, while a lower activation energy indicates a lower energy barrier for the reaction to occur.

While specific kinetic data for this compound (CsOCH₃) in transesterification is not abundantly available in publicly accessible literature, its performance can be inferred from established trends within the alkali metal group. The catalytic activity of alkali metal methoxides in transesterification generally follows the order of basicity, which increases down the group: LiOCH₃ < NaOCH₃ < KOCH₃ < CsOCH₃. This trend suggests that this compound would exhibit the highest catalytic activity.

For the purpose of this comparative guide, we will present available kinetic data for Sodium and Potassium methoxides, which are widely used and studied. This data will serve as a benchmark for the anticipated performance of this compound.

CatalystReactionRate Constant (k)Activation Energy (Ea) (kJ/mol)Reaction ConditionsReference
Sodium Methoxide (NaOCH₃)Transesterification of Soybean OilNot explicitly stated, but reaction follows second-order kinetics in early stages.-1.09 wt% catalyst, 60°C, 6:1 methanol-to-oil molar ratio[1]
Potassium Methoxide (KOCH₃)Transesterification of Waste Cooking Oil--1 wt% catalyst, 60°C, 6:1 methanol-to-oil molar ratio, 30 min[2]
Potassium Hydroxide (KOH)Transesterification of Rapeseed Oil--1 wt% catalyst, 45-65°C, 6:1 methanol-to-oil molar ratio[3]

Note: The table highlights the lack of directly comparable, quantitative kinetic data for this compound in the reviewed literature. The provided data for other catalysts is for contextual comparison.

Potassium-based catalysts have been reported to provide higher biodiesel yields compared to sodium-based catalysts. Furthermore, methoxide catalysts generally result in higher yields than their corresponding hydroxide counterparts.[2] This is attributed to the fact that the active species in these base-catalyzed transesterification reactions is the methoxide ion (CH₃O⁻).

Experimental Protocol: Kinetic Analysis of Transesterification

The following is a generalized experimental protocol for conducting a kinetic analysis of a transesterification reaction catalyzed by an alkali metal methoxide. This protocol can be adapted for studies involving this compound.

Objective: To determine the rate constant and activation energy for the transesterification of a triglyceride with methanol using an alkali metal methoxide catalyst.

Materials:

  • Triglyceride source (e.g., soybean oil, rapeseed oil)

  • Anhydrous methanol

  • Alkali metal methoxide catalyst (e.g., this compound, Sodium methoxide, Potassium methoxide)

  • Internal standard (e.g., methyl heptadecanoate)

  • Solvents for chromatography (e.g., hexane, diethyl ether)

  • Quenching agent (e.g., hydrochloric acid)

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed glass reactor with a condenser, mechanical stirrer, and temperature probe

  • Constant temperature bath

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Syringes for sampling

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Reactor Setup: The jacketed glass reactor is assembled with the mechanical stirrer, condenser, and temperature probe. The reactor is connected to the constant temperature bath set to the desired reaction temperature (e.g., 60°C).

  • Reactant Preparation: A known mass of the triglyceride and a specific volume of methanol (to achieve the desired molar ratio, e.g., 6:1 methanol-to-oil) are added to the reactor.

  • Initiation of Reaction: The reaction mixture is allowed to reach the set temperature under constant stirring. A predetermined amount of the alkali metal methoxide catalyst (e.g., 1 wt% relative to the oil) is then added to the reactor to initiate the transesterification reaction. Time zero (t=0) is recorded at the moment of catalyst addition.

  • Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), an aliquot of the reaction mixture is withdrawn using a syringe.

  • Quenching and Sample Preparation: The collected sample is immediately quenched by adding a small amount of a quenching agent (e.g., a solution of hydrochloric acid in methanol) to stop the reaction. An internal standard is added to the quenched sample for quantitative analysis. The mixture is then diluted with a solvent (e.g., hexane) and washed with water to remove glycerol and any remaining catalyst. The organic layer is dried over anhydrous sodium sulfate.

  • GC Analysis: The prepared sample is injected into the gas chromatograph to determine the concentration of the fatty acid methyl esters (FAME) and the remaining triglycerides.

  • Data Analysis:

    • The conversion of triglycerides is calculated at each time point.

    • The reaction order is determined by plotting the concentration of reactants versus time and fitting the data to different rate law models (e.g., pseudo-first-order, second-order).

    • The rate constant (k) is calculated from the slope of the linearized plot of the appropriate rate law.

    • The experiment is repeated at different temperatures (e.g., 50°C, 55°C, 65°C) to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.

Signaling Pathways and Logical Relationships

The following diagram illustrates the generalized workflow for the kinetic analysis of a transesterification reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A Reactor Setup B Reactant Preparation (Oil + Methanol) A->B C Initiate Reaction (Add Catalyst) B->C D Sampling at Time Intervals C->D E Quenching & Sample Prep D->E F GC Analysis E->F G Data Analysis (Conversion, Rate Law) F->G H Determine Rate Constant (k) G->H I Determine Activation Energy (Ea) G->I

Experimental workflow for kinetic analysis.

This guide underscores the importance of rigorous kinetic analysis in catalyst selection and process optimization. While a complete dataset for this compound is not yet available, the provided comparative framework and experimental protocol offer a solid foundation for researchers to conduct their own investigations and contribute to a deeper understanding of its catalytic potential.

References

Cesium methoxide versus organic bases like DBU and TBD: a comparative overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate base is paramount to achieving desired reactivity and selectivity. While inorganic bases have traditionally been mainstays, a growing arsenal of potent organic bases offers distinct advantages in terms of solubility, milder reaction conditions, and catalytic efficiency. This guide provides a comparative analysis of cesium methoxide (CsOMe), an alkali metal alkoxide, against two widely used organic superbases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This comparison focuses on their fundamental properties and performance in key organic transformations, supported by experimental data.

Physicochemical Properties and Basicity

The choice of a base is often dictated by its strength, steric hindrance, and nucleophilicity. DBU, a bicyclic amidine, and TBD, a bicyclic guanidine, are renowned for their strong, yet non-nucleophilic character, a consequence of their sterically encumbered structures. TBD exhibits greater basicity than DBU due to the superior resonance stabilization of its conjugate acid. This compound, as an ionic compound, is a strong base, although its utility can be influenced by its solubility in organic solvents.

PropertyThis compound (CsOMe)DBUTBD
Molar Mass ( g/mol ) 163.95152.24139.19
Appearance White solidColorless to light yellow liquidWhite to off-white solid
pKa of Conjugate Acid (in DMSO) Not readily available13.919.4
pKa of Conjugate Acid (in Acetonitrile) Not readily available24.3426.03

Table 1: Comparison of the physicochemical properties and basicity of this compound, DBU, and TBD.[1]

Performance in Catalytic Applications

Direct comparative studies of this compound against DBU and TBD in the same reaction under identical conditions are scarce in the reviewed literature. However, by examining their performance in analogous transformations, we can infer their relative efficacy.

Synthesis of 3-Hydroxyisoindolin-1-ones

In the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and amines, TBD demonstrates superior catalytic activity compared to DBU and other organic bases.

CatalystTime to Full Conversion (h)Yield (%)
TBD 195
DBU 2490
MTBD 2485
TMG 2460
DABCO 2420
DMAP 24<10
No Catalyst 24<5

Table 2: Comparison of catalyst performance in the synthesis of a 3-hydroxyisoindolin-1-one derivative.[2][3][4]

G cluster_0 Reaction Pathway Alkylidenephthalide Alkylidenephthalide Acyl-TBD Intermediate Acyl-TBD Intermediate Amine Amine Product Formation Product Formation TBD Catalyst TBD Catalyst

Ring-Opening Polymerization of ε-Caprolactone

In the ring-opening polymerization (ROP) of ε-caprolactone, both DBU and TBD are effective organocatalysts. Interestingly, at high pressure, DBU exhibits enhanced catalytic activity over TBD.[5][6]

CatalystPressure (MPa)Time (h)Mₙ ( kg/mol )Đ (Mₙ/Mₙ)
DBU 500616.71.15
TBD 500612.51.22
DBU 0.116810.21.35
TBD 0.116814.81.08

Table 3: Comparison of DBU and TBD in the ring-opening polymerization of ε-caprolactone.[5][6][7]

G cluster_0 Polymerization Process Monomer ε-Caprolactone Initiator Initiator (e.g., H₂O) Catalyst DBU or TBD Polymerization Polymerization Polymer Polycaprolactone

Experimental Protocols

General Procedure for the Synthesis of 3-Hydroxyisoindolin-1-ones using TBD

To a solution of the 3-alkylidenephthalide (0.5 mmol, 1.0 equiv.) and the corresponding amine (0.75 mmol, 1.5 equiv.) in toluene (0.5 mL) is added TBD (0.15 mmol, 0.3 equiv.). The reaction mixture is stirred at room temperature for the time indicated in Table 2. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.[2][3]

General Procedure for the Ring-Opening Polymerization of ε-Caprolactone

In a glovebox, ε-caprolactone, an initiator (e.g., water), and the organocatalyst (DBU or TBD) are added to a reaction vessel. For atmospheric pressure polymerizations, the flask is sealed and placed in a thermostated oil bath. For high-pressure experiments, the mixture is transferred to a high-pressure reactor. After the desired reaction time, the polymerization is quenched by the addition of benzoic acid. The polymer is then dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol). The resulting polymer is collected by filtration and dried under vacuum.[7]

Cesium Carbonate Catalyzed Michael Addition (as a proxy for this compound)

While a direct protocol for this compound in a Michael addition was not found in the reviewed literature, a procedure using cesium carbonate is provided as an illustrative example of a cesium salt-catalyzed reaction. To a stirred solution of the Michael donor (e.g., an oxime, 1.0 equiv.) and the Michael acceptor (e.g., acrylonitrile, 1.2 equiv.) in a suitable solvent (e.g., acetonitrile) is added cesium carbonate (1.5 equiv.). The reaction mixture is stirred at room temperature until completion as monitored by TLC. The mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[8][9]

Concluding Remarks

DBU and TBD are highly effective and versatile organic bases for a wide range of chemical transformations. TBD generally exhibits higher catalytic activity in reactions where its greater basicity and bifunctional nature (acting as both a proton acceptor and a hydrogen bond donor) are advantageous. DBU, while slightly less basic, remains a powerful and widely used catalyst.

The role of this compound as a direct catalyst in these types of reactions is less documented compared to its utility as a stoichiometric base or as a precursor for other cesium salts. The "cesium effect," often attributed to the large size and soft nature of the cesium cation, can enhance reactivity and selectivity in certain reactions, typically with cesium carbonate.[10] Further comparative studies are needed to fully elucidate the catalytic potential of this compound relative to established organic superbases like DBU and TBD. For researchers and professionals in drug development, the choice between these bases will depend on the specific requirements of the reaction, including the desired reactivity, selectivity, and tolerance of functional groups.

References

A Comparative Guide to Spectroscopic Techniques for Characterizing Products of Cesium Methoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cesium methoxide (CsOCH₃) is a potent base and catalyst utilized in a variety of chemical transformations, most notably in transesterification reactions for the production of biodiesel.[1][2][3] The thorough characterization of the resulting products is paramount for ensuring reaction completion, product purity, and for understanding reaction mechanisms. This guide provides a comparative overview of key spectroscopic techniques for the analysis of products from this compound-mediated reactions, complete with experimental protocols and performance data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon-13 (¹³C), and cesium-133 (¹³³Cs).

Application to this compound Reactions: In the context of transesterification, ¹H and ¹³C NMR are invaluable for confirming the conversion of triglycerides to fatty acid methyl esters (FAMEs), the primary components of biodiesel.[4][5] The disappearance of signals corresponding to the triglyceride backbone and the appearance of characteristic peaks for the methoxy group and the new ester linkage provide definitive evidence of a successful reaction.[4] Furthermore, ¹³³Cs NMR can be employed to study the state of the cesium catalyst, including its coordination and potential complex formation during the reaction.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.[8]

  • Parameters: For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a 90° pulse angle, a longer relaxation delay (2-5 seconds), and several hundred to thousands of scans are typically required due to the low natural abundance of ¹³C.[8]

Quantitative Data: NMR Chemical Shifts for Transesterification
Compound TypeFunctional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Triglyceride (Reactant) Glycerol CH₂4.10 - 4.30 (dd)~62.1
Glycerol CH5.25 (m)~68.9
α-CH₂ (to C=O)~2.30 (t)~34.0
FAME (Product) Methoxy (-OCH₃)~3.67 (s)~51.4
α-CH₂ (to C=O)~2.30 (t)~34.1
Glycerol (Byproduct) CH₂~3.54 - 3.64 (m)~63.3
CH~3.80 (m)~72.7

Data compiled from typical values for biodiesel analysis.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is an excellent tool for identifying functional groups present in a sample.[9]

Application to this compound Reactions: FTIR is highly effective for monitoring the progress of transesterification. The key change observed is in the carbonyl (C=O) stretching region. The single, sharp carbonyl band of the product ester (~1740 cm⁻¹) replaces the broader carbonyl band of the reactant triglyceride.[4] Additionally, the appearance of C-O stretching bands associated with the methoxy group provides further evidence of product formation.[10][11] Given that cesium compounds can be air and moisture-sensitive, proper sample handling is crucial.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[13] This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams of solid or 1-2 drops of liquid) of the reaction product directly onto the ATR crystal.[13][14]

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[14]

  • Data Acquisition: Collect the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.[9] Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Quantitative Data: Key FTIR Absorption Bands
Compound TypeVibrational ModeWavenumber (cm⁻¹)
Triglyceride (Reactant) C=O Stretch (Ester)~1746
C-H Stretch (sp³)2850 - 3000
C-O Stretch1160 - 1240
FAME (Product) C=O Stretch (Ester)~1743
C-H Stretch (sp³)2850 - 3000
-OCH₃ Rocking~1436
C-O Stretch1170 - 1250

Data compiled from typical values for biodiesel analysis.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[15] It provides precise molecular weight information and, through fragmentation patterns, structural details.

Application to this compound Reactions: MS is used to confirm the molecular weights of the FAMEs produced and to analyze the composition of the biodiesel mixture.[4] Techniques like Electrospray Ionization (ESI-MS) are well-suited for analyzing organometallic and coordination compounds, making them relevant for studying reaction intermediates or catalyst complexes.[16][17]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the reaction product (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.[18] The detector records the abundance of each ion.

Quantitative Data: Example m/z for Common Fatty Acid Methyl Esters
Fatty Acid Methyl EsterFormulaMolecular WeightExpected Ion [M+Na]⁺ (m/z)
Methyl PalmitateC₁₇H₃₄O₂270.45293.44
Methyl StearateC₁₉H₃₈O₂298.51321.50
Methyl OleateC₁₉H₃₆O₂296.49319.48
Methyl LinoleateC₁₉H₃₄O₂294.47317.46

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule.[19] It is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds.

Application to this compound Reactions: Raman spectroscopy can be used to characterize the carbon backbone of the fatty acid chains. More importantly, it is a powerful tool for characterizing the cesium catalyst itself, as it can be used to identify different cesium oxides (Cs₂O), peroxides, and superoxides, as well as impurities like cesium carbonate.[12] This is crucial for understanding catalyst stability and reactivity.

Experimental Protocol: Micro-Raman Spectroscopy
  • Sample Placement: Place a small amount of the solid or liquid sample on a microscope slide.

  • Focusing: Use the microscope to focus the laser beam (e.g., 514, 488, or 785 nm) onto the area of interest.[19]

  • Data Acquisition: Collect the scattered light using a high-resolution spectrometer. The data is presented as a plot of intensity versus Raman shift (in cm⁻¹).

  • Handling Sensitive Samples: For air-sensitive products, samples can be sealed in a glass capillary or analyzed under an inert atmosphere to prevent degradation.[12]

Quantitative Data: Characteristic Raman Shifts for Cesium Compounds
SpeciesVibrational ModeRaman Shift (cm⁻¹)
Cesium Oxide (Cs₂O)A₁g mode~103
Cesium Peroxide (Cs₂O₂)O-O stretch~742
Cesium Superoxide (CsO₂)O-O stretch~1134
Cesium Carbonate (Cs₂CO₃)CO₃²⁻ symmetric stretch~1060

Data obtained from studies on cesium oxides.[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is primarily used for quantitative analysis of compounds containing chromophores (light-absorbing groups).

Application to this compound Reactions: For simple transesterification reactions where the reactants and products lack strong chromophores, the utility of UV-Vis for structural characterization is limited. However, it is an excellent technique for monitoring reaction kinetics if there is a discernible change in the absorbance spectrum as the reaction progresses.[20] It can also be used for the quantitative detection of cesium ions through the use of specific colorimetric reagents that form a colored complex with Cs⁺.

Experimental Protocol: Reaction Monitoring
  • Wavelength Selection: Identify a wavelength where a reactant or product has a unique absorbance maximum.

  • Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. Dilute it to a concentration that falls within the linear range of the Beer-Lambert law using a non-absorbing solvent.

  • Measurement: Place the diluted sample in a cuvette and measure its absorbance at the selected wavelength.[21]

  • Kinetic Analysis: Plot absorbance versus time to determine the reaction rate and order.[22]

Comparative Summary of Spectroscopic Techniques

TechniqueInformation ProvidedSample StateSensitivityKey AdvantagesKey Limitations
NMR Detailed molecular structure, connectivity, quantitative analysisLiquid/SolutionModerateUnambiguous structural elucidation, ¹³³Cs for direct catalyst observationRelatively expensive, requires deuterated solvents, lower sensitivity for ¹³C
FTIR Functional group identification, reaction monitoringSolid, Liquid, GasHighFast, easy to use (especially ATR), provides a molecular "fingerprint"Indirect structural information, can be difficult to interpret complex mixtures
MS Molecular weight, elemental composition, structural fragmentsSolid, Liquid (in solution)Very HighExcellent for confirming product identity and analyzing mixturesCan be destructive, interpretation of fragmentation can be complex
Raman Vibrational modes, catalyst structure, carbon backboneSolid, LiquidModerateMinimal sample prep, non-destructive, good for aqueous samples, complementary to FTIRCan be affected by fluorescence, weaker signal than IR absorption
UV-Vis Quantitative analysis, reaction kineticsLiquid/SolutionHigh (for chromophores)Simple, inexpensive, excellent for quantitative work and reaction monitoringLimited structural information, requires a chromophore for analysis

Visualizing the Workflow and Data Relationships

G cluster_reaction Reaction & Workup cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start This compound Reaction Mixture workup Quench & Purify Product start->workup product Isolated Product workup->product UVVis UV-Vis (Optional) workup->UVVis Reaction Monitoring NMR NMR (1H, 13C, 133Cs) product->NMR Structural Elucidation FTIR FTIR / Raman product->FTIR Functional Groups MS Mass Spectrometry product->MS Molecular Weight structure Confirm Structure & Purity NMR->structure FTIR->structure MS->structure

G cluster_info Structural Information cluster_tech Spectroscopic Techniques Product Reaction Product (e.g., Fatty Acid Methyl Ester) Connectivity Atom Connectivity (Carbon Skeleton) FunctionalGroups Functional Groups (e.g., C=O, -OCH3) MolecularWeight Molecular Weight & Formula CatalystState Catalyst State (Cs+ Environment) NMR NMR (1H, 13C) NMR->Connectivity CsNMR 133Cs NMR CsNMR->CatalystState FTIR_Raman FTIR & Raman FTIR_Raman->FunctionalGroups MS Mass Spec. MS->MolecularWeight

References

The Superior Performance of Cesium Methoxide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and organic synthesis, the choice of a strong base is a critical parameter that can significantly influence reaction yield, selectivity, and overall efficiency. While common strong bases such as sodium methoxide (NaOCH₃) and potassium methoxide (KOCH₃) are widely utilized, a growing body of evidence highlights the distinct advantages of employing cesium methoxide (CsOCH₃). This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of this compound over other alkali metal methoxides in various chemical transformations.

The enhanced efficacy of cesium-based reagents in organic synthesis is a well-documented phenomenon often referred to as the "cesium effect." This effect is attributed to several key properties of the cesium ion, including its large ionic radius, low charge density, and the high solubility of its salts in organic solvents. These characteristics lead to the formation of weakly associated or "naked" anions, which are significantly more nucleophilic and reactive.

Enhanced Yield and Selectivity: A Data-Driven Comparison

Comparative studies across different reaction types consistently demonstrate the superior performance of cesium-based catalysts and bases. In the context of O-methylation, a fundamental transformation in organic synthesis, the choice of the alkali metal cation has a profound impact on the reaction outcome.

A key study on the vapor-phase O-methylation of dihydroxy benzenes using alkali-loaded silica catalysts revealed a clear trend in catalytic activity and selectivity. The activity of the catalysts and the selectivity for the desired dialkylated products increased with the basicity of the metal ions, following the order: Cs > K > Na > Li .[1] This trend directly correlates with the increasing size and electropositivity of the alkali metal, underscoring the superior performance of cesium.

CatalystConversion (%)Selectivity for Dialkylated Product (%)
Cs-loaded Silica ~93 ~100
K-loaded SilicaLowerLower
Na-loaded SilicaLowerLower
Li-loaded SilicaLowestLowest
Table 1: Comparison of Alkali-Loaded Silica Catalysts in the O-methylation of Dihydroxy Benzenes. Data from a study on vapor-phase O-methylation, highlighting the superior conversion and selectivity achieved with the cesium-based catalyst.[1]

While direct comparative data for this compound in solution-phase reactions is less common in the literature, the established trend within the alkali metal series strongly suggests its superiority. For instance, in the context of biodiesel production via transesterification, studies have shown that potassium-based catalysts (including potassium methoxide) provide higher yields than their sodium-based counterparts.[2] Given the established trend from the O-methylation study, it is reasonable to extrapolate that this compound would offer even further improvements in yield and efficiency.

The Underlying Principles: Understanding the Cesium Effect

The justification for using this compound extends beyond empirical observations. The "cesium effect" is rooted in fundamental chemical principles that influence reaction kinetics and pathways.

A workflow illustrating the proposed mechanism for the cesium effect is as follows:

Figure 1: A diagram illustrating the proposed mechanism of the "cesium effect" in O-methylation. The larger ionic radius of cesium leads to weaker ion pairing and the formation of a more reactive "naked" anion, resulting in a faster and more efficient reaction.

The larger size of the cesium cation (Cs⁺) compared to sodium (Na⁺) and potassium (K⁺) results in a lower charge density. This leads to weaker coordination with the methoxide anion and the deprotonated substrate in solution. The resulting "naked" and highly reactive anion is more available to participate in the desired nucleophilic attack, leading to faster reaction rates and higher yields.

Experimental Protocol: A General Procedure for O-Methylation using this compound

The following provides a general experimental protocol for the O-methylation of a phenolic substrate using this compound. Researchers should optimize specific parameters for their particular substrate and reaction scale.

Materials:

  • Phenolic substrate

  • This compound (CsOCH₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic substrate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours (monitor by TLC for completion).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-methylated product.

Logical Framework for Base Selection

The decision to use this compound over other strong bases can be guided by a logical assessment of the reaction requirements and desired outcomes.

BaseSelection Start Reaction requires a strong base HighYield Is maximizing yield critical? Start->HighYield HighSelectivity Is high selectivity crucial? HighYield->HighSelectivity Yes UseNaOCH3_KOCH3 Consider NaOCH₃ or KOCH₃ HighYield->UseNaOCH3_KOCH3 No StericHindrance Are reactants sterically hindered? HighSelectivity->StericHindrance Yes HighSelectivity->UseNaOCH3_KOCH3 No UseCsOCH3 Use this compound (CsOCH₃) StericHindrance->UseCsOCH3 Yes StericHindrance->UseNaOCH3_KOCH3 No

Figure 2: A decision-making diagram for selecting a strong base. For reactions where maximizing yield and selectivity, especially with sterically demanding substrates, is paramount, this compound is the recommended choice.

Conclusion

The available data and underlying chemical principles strongly support the justification for using this compound as a superior strong base in many organic synthesis applications, particularly for researchers in drug development where maximizing yield and achieving high selectivity are paramount. The "cesium effect," driven by the unique properties of the cesium ion, translates into tangible benefits in terms of reaction efficiency. While the initial cost of this compound may be higher than its sodium or potassium counterparts, the potential for significantly improved yields, reduced reaction times, and enhanced product purity can lead to greater overall process economy and is a critical consideration for process development and scale-up. Researchers are encouraged to consider this compound as a powerful tool in their synthetic arsenal to overcome challenges associated with difficult transformations and to improve the efficiency of established methodologies.

References

A Comparative Benchmark: Cesium Methoxide versus Heterogeneous Base Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to catalyst performance in key chemical transformations, supported by experimental data.

In the landscape of base-catalyzed organic reactions, the choice of catalyst is a critical decision that influences yield, selectivity, and process sustainability. While homogeneous catalysts like Cesium Methoxide (CsOMe) are known for their high activity, heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. This guide provides a comprehensive performance benchmark of this compound against a range of heterogeneous base catalysts in two pivotal reactions: transesterification and aldol condensation.

Transesterification: A Key Process in Biodiesel Production

Transesterification, the conversion of triglycerides into fatty acid methyl esters (FAMEs) in the presence of an alcohol, is a cornerstone of biodiesel production. The efficiency of this process is highly dependent on the catalyst employed.

Performance Comparison

The following table summarizes the performance of this compound (represented by its close analogue, Sodium Methoxide, due to the prevalence of data) and various heterogeneous base catalysts in the transesterification of triglycerides.

Catalyst SystemCatalyst TypeSubstrateMethanol:Oil Molar RatioCatalyst Conc. (wt%)Temp. (°C)Time (h)Yield (%)Reference
Sodium Methoxide HomogeneousSafflower Oil6:11.0601>98[1]
Potassium Methoxide HomogeneousCanola Oil6:11.0601~99[1]
CaO HeterogeneousWaste Cooking Oil9:12.065395.8
SrO HeterogeneousSoybean Oil12:13.065298[2]
MgO HeterogeneousRapeseed Oil12:15.060192[3]
Cs-doped MgO HeterogeneousOlive Oil60:15.06524~95[4][5]
Cs-doped Heteropolyacid HeterogeneousTributyrin30:110.0804~90[6][7]

Key Observations:

  • Homogeneous catalysts like sodium and potassium methoxide exhibit very high activity, achieving near-quantitative yields in short reaction times under relatively mild conditions.[1]

  • Heterogeneous catalysts such as CaO and SrO can also achieve high yields, although they may require higher catalyst loading or longer reaction times.[2]

  • Cesium-doped heterogeneous catalysts show significant promise, with Cs-doped MgO demonstrating superior performance compared to undoped MgO.[4][5] Cs-doped heteropolyacids also show good activity, highlighting the versatility of cesium as a promoter in heterogeneous systems.[6][7]

Experimental Protocols

General Procedure for Homogeneous Base-Catalyzed Transesterification:

  • The oil is preheated to the desired reaction temperature (e.g., 60 °C) in a stirred reactor.

  • A solution of the alkoxide catalyst (e.g., Sodium Methoxide) in methanol is prepared separately.

  • The catalyst solution is added to the preheated oil.

  • The reaction mixture is vigorously stirred for the specified duration (e.g., 1 hour).

  • After the reaction, the mixture is allowed to settle, and the lower glycerol layer is separated from the upper biodiesel layer.

  • The biodiesel layer is then washed with warm water to remove any residual catalyst and glycerol, followed by drying.

General Procedure for Heterogeneous Base-Catalyzed Transesterification:

  • The heterogeneous catalyst is activated by calcination at a high temperature (e.g., 500-900 °C) to remove adsorbed water and carbon dioxide.

  • The oil and methanol are added to a reactor containing the activated catalyst.

  • The mixture is heated to the reaction temperature with vigorous stirring.

  • Upon completion of the reaction, the solid catalyst is separated from the reaction mixture by filtration or centrifugation.

  • The liquid phase is allowed to settle for the separation of the biodiesel and glycerol layers.

  • The biodiesel layer is purified as described for the homogeneous process. The recovered heterogeneous catalyst can often be washed, dried, and reused.

Reaction Pathway: Base-Catalyzed Transesterification

Transesterification Triglyceride Triglyceride Diglyceride Diglyceride Triglyceride->Diglyceride + CH3O- Methanol Methanol Methoxide Ion (CH3O-) Methoxide Ion (CH3O-) Base Catalyst (e.g., CsOMe) Base Catalyst (e.g., CsOMe) Base Catalyst (e.g., CsOMe)->Methoxide Ion (CH3O-) reacts with Monoglyceride Monoglyceride Diglyceride->Monoglyceride + CH3O- Fatty Acid Methyl Ester (FAME) Fatty Acid Methyl Ester (FAME) Diglyceride->Fatty Acid Methyl Ester (FAME) produces Glycerol Glycerol Monoglyceride->Glycerol + CH3O- Monoglyceride->Fatty Acid Methyl Ester (FAME) produces Glycerol->Fatty Acid Methyl Ester (FAME) produces

Caption: Base-catalyzed transesterification of triglycerides.

Aldol Condensation: A Fundamental C-C Bond Forming Reaction

The aldol condensation is a vital tool in organic synthesis for the formation of carbon-carbon bonds. The choice between a homogeneous and a heterogeneous base catalyst can significantly affect the reaction's outcome and operational efficiency.

Performance Comparison

Direct quantitative comparisons between this compound and heterogeneous catalysts for the same aldol condensation reaction are limited in the literature. However, we can analyze the performance of cesium-based heterogeneous catalysts to understand the role of cesium in these systems.

Catalyst SystemCatalyst TypeReactantsTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Na/SiO2 Heterogeneousn-Butanal350-58>90 (to 2-ethyl-2-hexenal)[8]
MgO HeterogeneousHeptanal + Cyclopentanone1007High52 (to 2-heptylidenecyclopentanone)
Cs/Al2O3 HeterogeneousMethyl Acetate + Formaldehyde350-~25~60 (to Methyl Acrylate)[9]
Cs-Al/SiO2 HeterogeneousMethyl Acetate + Formaldehyde355-~30~65 (to Methyl Acrylate)[3][10][11]

Key Observations:

  • Cesium-containing heterogeneous catalysts are effective for aldol condensation reactions, particularly in the gas phase for the synthesis of specialty chemicals like methyl acrylate.[3][9][10][11]

  • The performance of these catalysts is highly dependent on the support material and the presence of other promoters, indicating that the catalytic activity arises from a synergistic effect between the components.[3][10][11]

  • The "Cesium Effect," a phenomenon where cesium ions can enhance reaction rates and alter selectivity, is a significant factor in these reactions. This effect is attributed to the large ionic radius and low charge density of the cesium ion, which can influence the transition state of the reaction.[12]

Experimental Protocols

General Procedure for Gas-Phase Aldol Condensation over a Heterogeneous Catalyst:

  • The catalyst (e.g., Cs-Al/SiO2) is packed into a fixed-bed reactor.

  • The catalyst is pre-treated in situ, typically by heating under an inert gas flow to a specific temperature.

  • The reactants, in the gaseous phase, are fed into the reactor at a controlled flow rate.

  • The reaction is carried out at a constant temperature and pressure.

  • The product stream is cooled and collected, and the components are analyzed by gas chromatography.

Experimental Workflow: Heterogeneous Aldol Condensation

AldolWorkflow cluster_prep Catalyst Preparation & Activation cluster_reaction Reaction cluster_analysis Product Analysis Catalyst Synthesis Catalyst Synthesis Catalyst Activation (Calcination) Catalyst Activation (Calcination) Catalyst Synthesis->Catalyst Activation (Calcination) Fixed-Bed Reactor Fixed-Bed Reactor Catalyst Activation (Calcination)->Fixed-Bed Reactor Packed in Reactant Feed (Gas/Liquid) Reactant Feed (Gas/Liquid) Reactant Feed (Gas/Liquid)->Fixed-Bed Reactor Product Collection Product Collection Fixed-Bed Reactor->Product Collection Analysis (GC, NMR, etc.) Analysis (GC, NMR, etc.) Product Collection->Analysis (GC, NMR, etc.)

Caption: Workflow for heterogeneous aldol condensation.

Methylation Reactions

While direct comparative data for this compound in methylation reactions is scarce, cesium-promoted heterogeneous catalysts have been investigated for O-methylation and C-methylation. For instance, Cs-loaded silica has shown high conversion and selectivity for the O-methylation of phenols. The promotional effect of cesium in these catalytic systems is often attributed to its ability to enhance the basicity of the catalyst surface. Further research is needed to provide a direct quantitative benchmark against homogeneous this compound.

Conclusion: A Choice Guided by Application

The decision to use this compound or a heterogeneous base catalyst is contingent on the specific requirements of the chemical transformation.

  • This compound and other homogeneous alkoxides are often the catalysts of choice for high-yield, rapid transformations in a laboratory or fine chemical setting where product separation from the catalyst is manageable.

  • Heterogeneous catalysts , particularly those incorporating cesium, offer a compelling alternative for large-scale industrial processes where catalyst reusability, waste reduction, and simplified product purification are paramount. The development of more active and stable heterogeneous catalysts continues to be a major focus of research, aiming to bridge the activity gap with their homogeneous counterparts while retaining their inherent process advantages.

This guide provides a snapshot of the current understanding of the performance of these catalyst systems. Researchers are encouraged to consider the specific substrate, desired product, and process constraints when selecting the optimal catalyst for their application.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cesium Methoxide-Involved Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the robust and accurate monitoring of chemical reactions is paramount. Cesium methoxide (CsOCH₃) is a strong base utilized in a variety of organic transformations, including methylation and transesterification reactions. The selection of an appropriate analytical method to monitor the progress of these reactions is critical for optimization, kinetic studies, and ensuring product quality. This guide provides an objective comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared Spectroscopy (FT-IR), for the analysis of this compound-involved reactions.

This comparison is supported by established analytical principles and representative experimental data to assist in the selection and cross-validation of the most suitable method for your research needs.

At a Glance: Comparison of Analytical Methods

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the reactants and products, the reaction conditions, and the specific information required (e.g., real-time kinetics versus endpoint analysis).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)In-situ Fourier Transform Infrared Spectroscopy (FT-IR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.Measurement of the absorption of infrared radiation by molecules, providing real-time information on the concentration of functional groups.
Analyte Suitability Well-suited for non-volatile, thermally labile, and polar compounds.Ideal for volatile and thermally stable compounds; derivatization may be required for polar or non-volatile analytes.Applicable to a wide range of molecules with infrared-active functional groups.
Sample Preparation Requires quenching of the reaction and filtration before injection.Requires quenching, extraction, and potentially derivatization to increase volatility.No sample preparation required as the probe is inserted directly into the reaction mixture.
Analysis Time Typically 5-30 minutes per sample.Typically 10-40 minutes per sample, plus time for sample preparation.Real-time data acquisition, with spectra often collected every minute.
Quantitative Data Excellent for quantification with appropriate standards.Excellent for quantification and structural identification.Good for relative quantification of reaction progress; absolute quantification can be challenging.
Strengths Broad applicability, robust, and reliable for a wide range of compounds.High sensitivity, excellent selectivity, and definitive compound identification.Provides real-time kinetic data, non-invasive, and allows for immediate feedback on reaction progress.
Limitations Offline analysis, potential for sample degradation during workup.Not suitable for thermally unstable compounds, derivatization can be complex.Spectral overlap can be an issue in complex mixtures, and sensitivity may be lower than chromatographic methods.

Data Presentation: Illustrative Performance Characteristics

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)In-situ Fourier Transform Infrared Spectroscopy (FT-IR)
Linearity (R²) > 0.999> 0.998Not directly applicable for absolute quantification without calibration.
Accuracy (% Recovery) 98-102%97-103%Dependent on the stability of the baseline and the uniqueness of the monitored peak.
Precision (% RSD) < 2%< 3%Typically higher variability than chromatographic methods for absolute concentration.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL (with SIM)Dependent on the molar absorptivity of the functional group being monitored.
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL (with SIM)Dependent on the molar absorptivity of the functional group being monitored.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable results. The following sections provide representative methodologies for monitoring a hypothetical this compound-catalyzed O-methylation of a phenol.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for monitoring the depletion of the starting phenol and the formation of the anisole product.

  • Reaction Sampling and Quenching: At predetermined time points, withdraw a 100 µL aliquot from the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of a 1% acetic acid solution in methanol to neutralize the this compound.

  • Sample Preparation: Vortex the quenched sample for 30 seconds. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards. Quantify the components by creating a calibration curve from the peak areas of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is well-suited for the analysis of the volatile anisole product and any volatile byproducts.

  • Reaction Sampling and Quenching: At specified time intervals, take a 100 µL aliquot from the reaction and quench it in a vial containing 1 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Add 1 mL of diethyl ether to the quenched sample, vortex vigorously for 1 minute, and allow the layers to separate. Carefully transfer the organic (upper) layer to a clean vial.

  • Sample Preparation: Dry the organic extract over anhydrous sodium sulfate. If necessary, derivatize any non-volatile components. Transfer the dried extract to a GC vial.

  • GC-MS Conditions:

    • Instrument: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Data Analysis: Identify the components by their retention times and mass spectra, comparing them to a spectral library and reference standards. Quantify using an internal standard and a calibration curve.

In-situ Fourier Transform Infrared Spectroscopy (FT-IR) Protocol

This technique allows for the real-time monitoring of the reaction without the need for sampling.

  • Instrument Setup: Insert a diamond ATR (Attenuated Total Reflectance) probe into the reaction vessel. Ensure the probe is clean and a background spectrum of the solvent and starting materials has been collected before initiating the reaction.

  • Reaction Monitoring: Initiate the reaction by adding the this compound. Begin collecting spectra at regular intervals (e.g., every minute).

  • Data Acquisition: Monitor the disappearance of a characteristic peak for the starting material (e.g., the O-H stretch of the phenol) and the appearance of a characteristic peak for the product (e.g., the C-O-C stretch of the anisole).

  • Data Analysis: Plot the absorbance of the key peaks over time to generate a reaction profile. This provides real-time kinetic information and can be used to determine the reaction endpoint.

Mandatory Visualization

The following diagrams illustrate the workflow for cross-validation and a representative reaction mechanism.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Method 1 Development (e.g., HPLC) A->B C Method 2 Development (e.g., GC-MS) A->C D Method 1 Validation (Linearity, Accuracy, Precision) B->D E Method 2 Validation (Linearity, Accuracy, Precision) C->E F Analyze Identical Samples with Both Validated Methods D->F E->F G Compare Results (Statistical Analysis) F->G H Demonstrate Method Equivalence G->H Agreement I Investigate Discrepancies G->I Disagreement

Caption: Workflow for the cross-validation of two analytical methods.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ Cs⁺ (Cesium phenoxide) Phenol->Phenoxide + CsOMe CsOMe Cs⁺ ⁻OCH₃ (this compound) MeOH CH₃OH (Methanol) Anisole Ar-O-CH₃ (Anisole) Phenoxide->Anisole + MeI MeI CH₃-I (Methyl iodide) CsI Cs⁺ I⁻ (Cesium iodide)

Caption: Representative mechanism for a this compound-involved reaction.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure the generation of reliable and interchangeable data. For monitoring this compound-involved reactions, HPLC and GC-MS offer robust, quantitative, offline analysis, with the choice between them largely dependent on the volatility and thermal stability of the analytes. In-situ FT-IR provides a powerful, complementary approach for real-time reaction monitoring, offering immediate kinetic insights without the need for sample workup. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method and to confidently cross-validate their results, ultimately leading to more efficient and well-understood chemical processes.

Cesium Methoxide: A Comparative Review of its Performance as a Superbase in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate superbase is critical to the success of many organic syntheses. This guide provides a comparative analysis of Cesium Methoxide (CsOMe) alongside other commonly employed superbases, focusing on their efficacy in O-methylation and transesterification reactions. The information presented is a synthesis of data from various studies, offering a quantitative and methodological overview to inform your selection process.

O-Methylation of Phenols: A Comparative Analysis

The O-methylation of phenols is a fundamental transformation in organic chemistry, often employed in the synthesis of pharmaceuticals and other fine chemicals. The choice of base can significantly impact the reaction's efficiency and yield. Below is a comparison of this compound and other superbases in this context.

While direct comparative studies are limited, the "cesium effect" is a well-documented phenomenon where cesium salts, including cesium carbonate, have been shown to accelerate reactions and improve yields. In the O-methylation of phenols using dimethyl carbonate, cesium carbonate has been reported to produce aryl methyl ethers in good yields.[1][2]

For a clearer comparison, the following table summarizes reported yields for the O-methylation of phenol to anisole using different superbases under various conditions. It is important to note that direct comparison is challenging due to the differing reaction parameters across studies.

SuperbaseMethylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Cesium Carbonate Dimethyl Carbonate-120-160-Good
Potassium Carbonate Dimethyl CarbonateToluene160-200-Quantitative
Sodium-based catalyst Dimethyl Carbonate-2102.596
Potassium Bromide/SiO2 Dimethyl Carbonate-150-~95

Note: The table is a compilation of data from multiple sources and reaction conditions are not standardized.[1][2][3][4][5]

Experimental Protocol: O-Methylation of Phenol with Dimethyl Carbonate (General Procedure)

The following is a generalized experimental protocol for the O-methylation of phenol, based on common methodologies. Specific parameters should be optimized for each catalyst system.

Materials:

  • Phenol

  • Dimethyl Carbonate (DMC)

  • Superbase (e.g., Cesium Carbonate, Potassium Carbonate)

  • Solvent (if required, e.g., Toluene)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen solvent (if any).

  • Add the superbase to the reaction mixture.

  • Add dimethyl carbonate to the flask.

  • Heat the reaction mixture to the desired temperature with constant stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction mixture by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired aryl methyl ether.

O_Methylation_Workflow Reactants Phenol + DMC + Superbase Reaction Heating and Stirring Reactants->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Aryl Methyl Ether Purification->Product Transesterification_Workflow Reactants Triglyceride + Methanol + Superbase Reaction Heating and Vigorous Stirring Reactants->Reaction Settling Phase Separation (Biodiesel and Glycerol) Reaction->Settling Separation Separation of Layers Settling->Separation Washing Washing of Biodiesel Separation->Washing Drying Drying of Biodiesel Washing->Drying Product Fatty Acid Methyl Esters (Biodiesel) Drying->Product

References

Safety Operating Guide

Proper Disposal of Cesium Methoxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cesium methoxide is a highly reactive, corrosive, and flammable solid that reacts violently with water. This guide provides essential safety and disposal procedures intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations. Never work alone when handling highly reactive substances.

Understanding the Hazards

This compound (CH₃CsO) presents significant risks that must be managed through careful handling and disposal. It is crucial to be aware of its properties before beginning any procedure.

  • Reactivity: It reacts violently with water, producing flammable hydrogen gas and corrosive cesium hydroxide.[1][2][3] It is also self-heating and may catch fire on its own.

  • Corrosivity: It causes severe skin burns and serious eye damage upon contact. Inhalation can cause corrosion of the respiratory tract.

  • Flammability: It is a flammable solid. Keep it away from heat, sparks, open flames, and other ignition sources.[1]

PropertyDataSource(s)
Chemical Formula CH₃CsO[4]
Molar Mass 163.94 g/mol [4]
Appearance White solid[5]
Hazard Statements H228 (Flammable solid), H251 (Self-heating), H290 (May be corrosive to metals), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Storage Store under an inert gas (e.g., argon) in a dry, cool, well-ventilated place away from water, acids, and oxidizing agents.[1][6][7]
Incompatible Materials Water, acids, strong oxidizing agents, alcohols, halogens, carbon dioxide.[1]

Essential Safety and Handling Protocols

Before proceeding with disposal, ensure all safety measures are in place. The core principle for disposing of alkali metal alkoxides is to first deactivate the highly reactive compound through a controlled reaction.[8][9]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash-proof goggles and a face shield.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[7]

Required Engineering Controls:

  • Fume Hood: All handling and disposal procedures must be performed inside a certified chemical fume hood.[8][10]

  • Inert Atmosphere: If possible, handle the solid material in a glove box under an inert atmosphere (e.g., argon) to prevent reaction with moisture in the air.[7][11]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand or soda ash must be readily available.[1][7] Do not use water or carbon dioxide extinguishers.

Step-by-Step Disposal Procedure: Deactivation

This protocol outlines the controlled deactivation of small quantities (<5 g) of this compound. For larger quantities, contact your institution's EHS department for assistance.[10]

Materials Needed:

  • Three-necked round-bottom flask

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Isopropanol or tert-butanol (anhydrous)

  • Dilute hydrochloric acid (1M HCl) or acetic acid

  • pH indicator strips

  • Properly labeled hazardous waste container

Experimental Protocol:

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried to remove any moisture.[11]

    • Set up the three-necked flask with a stir bar, a dropping funnel, and a nitrogen/argon inlet in a chemical fume hood.

    • Place the flask in an ice bath on top of a stir plate.

  • Initial Quenching (Deactivation):

    • Add a suitable volume of a less reactive, anhydrous alcohol such as isopropanol or tert-butanol to the flask. The general guideline is to use a significant excess of alcohol.

    • Begin stirring the alcohol under a slow stream of inert gas.

    • Very slowly and in small portions, add the waste this compound to the stirring alcohol. If the waste is in solution, add it dropwise using the dropping funnel.

    • This reaction is exothermic. Maintain a low temperature using the ice bath and control the addition rate to prevent a runaway reaction. Hydrogen gas will be evolved.[10]

  • Controlled Hydrolysis:

    • Once the addition of this compound is complete and the initial vigorous reaction has subsided, slowly add a 1:1 mixture of isopropanol and water via the dropping funnel.

    • Continue stirring and cooling the mixture. This step ensures any unreacted material is fully hydrolyzed to cesium hydroxide.

  • Neutralization:

    • After the hydrolysis is complete and the solution has returned to room temperature, check the pH. The solution will be highly basic.

    • Slowly add dilute acid (e.g., 1M HCl) to the solution while stirring continuously. Monitor the pH frequently.

    • Continue adding acid until the pH of the solution is neutral (pH 6-8).

  • Final Waste Collection:

    • Transfer the final, neutralized aqueous solution into a properly labeled hazardous waste container.

    • The label should clearly state "Aqueous waste containing neutralized cesium salts and alcohol."

    • Arrange for pickup and disposal through your institution's EHS department.[9][11]

Spill and Emergency Procedures

  • Minor Spill: If a small amount of solid spills inside a fume hood, cover it with a dry, inert absorbent material like sand or soda ash.[12] Sweep up the mixture using non-sparking tools and place it in a sealed, labeled container for disposal.[1] Do not use water. [1][12]

  • Skin Contact: Immediately brush off any loose particles, then flush the affected area with copious amounts of cool water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[6]

  • Fire: In case of fire, use a Class D fire extinguisher, dry sand, or soda ash.[1] Evacuate the area and contact emergency services.

Visualization of Disposal Workflow

The following diagram illustrates the logical steps for the safe deactivation and disposal of this compound.

Cesium_Methoxide_Disposal prep 1. Prepare & Don PPE (Goggles, Face Shield, Gloves, Lab Coat) hood 2. Work in Chemical Fume Hood prep->hood setup 3. Setup Dry Glassware (Flask, Stirrer, Funnel, Ice Bath) hood->setup quench 4. Slowly Add CsOMe to Anhydrous Alcohol (e.g., Isopropanol) setup->quench temp_control 5. Control Temperature (Maintain Ice Bath) quench->temp_control Exothermic Reaction hydrolyze 6. Slowly Add Alcohol/Water Mixture temp_control->hydrolyze neutralize 7. Neutralize with Dilute Acid (Target pH 6-8) hydrolyze->neutralize After reaction subsides collect 8. Collect in Labeled Hazardous Waste Container neutralize->collect dispose 9. Dispose via Institutional EHS collect->dispose

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cesium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with highly reactive reagents like Cesium methoxide. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and critical safety data to empower your team to work safely and effectively.

This compound (CsOCH₃) is a powerful base used in organic synthesis.[1] It is highly reactive and moisture-sensitive, presenting significant hazards if not handled correctly.[2] Adherence to strict safety protocols is crucial to mitigate risks of severe skin burns, eye damage, and fire.[2]

Critical Safety Data at a Glance

To facilitate quick reference and comparison, the following table summarizes key safety and physical property data for this compound and related compounds. This information is critical for risk assessment and planning.

PropertyThis compound (related compounds)
Hazards Flammable solid, Self-heating (may catch fire), Corrosive to metals, Harmful if swallowed, Causes severe skin burns and eye damage, Reacts violently with water.[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (outer and inner), Flame-retardant antistatic protective clothing, Chemical splash suit or coveralls, Safety goggles and face shield, NIOSH-approved respirator.[2][3][4]
Storage Store in a tightly closed, original container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., argon).[2] Keep away from heat, ignition sources, and moisture.[2] No metal containers.
Incompatible Materials Water, Acids, Strong oxidizing agents, Alcohols, Halogens, Oxygen.[2]
First Aid Eyes: Rinse cautiously with water for several minutes; remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2] Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[2] Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]
Fire Extinguishing Use Class D fire-fighting equipment.[2] Do NOT use water.[5][6] CO₂, sand, or extinguishing powder are suitable.[6]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7]

Procedural Guidance: Step-by-Step Handling and Disposal

Adherence to a strict, methodical workflow is essential for the safe handling of this compound. The following protocols outline the necessary steps from preparation to disposal.

Experimental Protocol: Handling this compound

  • Preparation and Engineering Controls:

    • Work in a designated area with a chemical fume hood or in a glove box with an inert atmosphere.[2]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][8]

    • Use only spark-proof tools and explosion-proof equipment.[2]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[9]

    • Ensure all glassware and equipment are thoroughly dried before use.

  • Donning Personal Protective Equipment (PPE):

    • Hand Protection: Wear two pairs of chemical-resistant gloves; an inner and an outer pair. Nitrile, neoprene, or polyurethane gloves are recommended.[3][10]

    • Body Protection: Wear a flame-retardant and antistatic lab coat or coverall. For tasks with a higher risk of splash, a hooded chemical splash suit is necessary.[3]

    • Eye and Face Protection: Wear tight-sealing safety goggles and a full-face shield.[2][10]

    • Respiratory Protection: Use a NIOSH-approved respirator, especially when dusts may be generated.[2]

  • Handling the Reagent:

    • Handle under an inert gas atmosphere such as argon or nitrogen to prevent reaction with air and moisture.[2]

    • Carefully measure and dispense the required amount of this compound, avoiding the generation of dust.

    • Keep the container tightly closed when not in use.[2]

    • Do not eat, drink, or smoke in the handling area.

  • Accidental Spill Response:

    • In case of a spill, evacuate the area and remove all ignition sources.[7]

    • For small spills, sweep up the solid material using non-sparking tools and place it into a suitable, labeled container for disposal.[2]

    • Do not use water to clean up spills.[5]

  • Disposal Plan:

    • All waste containing this compound must be treated as hazardous waste.

    • Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

    • Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][7]

    • Decontaminate all equipment that has come into contact with this compound before reuse.

Visualizing the Workflow for Handling this compound

To provide a clear, at-a-glance understanding of the necessary steps and their logical flow, the following diagram illustrates the complete workflow for handling this compound, from initial preparation to final disposal.

CesiumMethoxideWorkflow prep 1. Preparation & Engineering Controls (Fume Hood/Glove Box, Eyewash/Shower) ppe 2. Donning Personal Protective Equipment (Gloves, Gown, Goggles, Face Shield, Respirator) prep->ppe Ensure safety infrastructure is in place handling 3. Handling this compound (Inert Atmosphere, Spark-Proof Tools) ppe->handling Proceed with handling only after fully equipped spill Spill Response (Evacuate, No Water, Collect Solid) handling->spill If spill occurs disposal 4. Waste Disposal (Hazardous Waste, Labeled Container) handling->disposal Properly contain all waste spill->disposal Contain and dispose of spilled material decon 5. Decontamination (Clean Equipment) disposal->decon Final step after experiment and waste handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cesium methoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.